1,2,3-Hexanetriol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
90325-47-6 |
|---|---|
Molekularformel |
C6H14O3 |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
(2R,3S)-hexane-1,2,3-triol |
InChI |
InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
XYXCXCJKZRDVPU-NTSWFWBYSA-N |
SMILES |
CCCC(C(CO)O)O |
Isomerische SMILES |
CCC[C@@H]([C@@H](CO)O)O |
Kanonische SMILES |
CCCC(C(CO)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2,3-Hexanetriol
Introduction: The Significance and Synthetic Challenges of 1,2,3-Hexanetriol
This compound is a polyol, or sugar alcohol, characterized by a six-carbon backbone with hydroxyl groups on the first three consecutive carbons.[1][2] This structure, featuring two chiral centers at positions C2 and C3, gives rise to four possible stereoisomers. The specific arrangement of these hydroxyl groups imparts unique physical and chemical properties, such as high water solubility and multiple points for chemical modification, making it a valuable chiral building block in various fields. Its applications range from a component in cosmetics and pharmaceuticals to a precursor for complex, biologically active molecules and specialty polymers.
The primary challenge in the synthesis of this compound lies in controlling the stereochemistry at the C2 and C3 positions. Achieving high diastereoselectivity and enantioselectivity is paramount for applications where specific isomeric forms are required. This guide provides a comprehensive overview of the principal synthetic strategies, with a focus on methods that offer robust stereocontrol. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights derived from practical application to guide researchers in this domain.
Part 1: Stereoselective Dihydroxylation of Unsaturated Precursors
The most powerful and widely adopted strategy for installing the 1,2-diol functionality with high stereocontrol is the asymmetric dihydroxylation of an alkene. The Sharpless Asymmetric Dihydroxylation stands as the preeminent method for this transformation, offering predictable and high levels of enantioselectivity for a broad range of substrates.[3][4][5]
Core Principle: The Sharpless Asymmetric Dihydroxylation
The Sharpless reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand to effect the syn-dihydroxylation of a double bond.[3] The choice of ligand dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of specific enantiomers. The catalytic cycle is sustained by a stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), which reoxidizes the osmium species.[6]
Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure.[3]
-
AD-mix-α contains the (DHQ)₂PHAL ligand and generally directs dihydroxylation to the α-face of the alkene.
-
AD-mix-β contains the (DHQD)₂PHAL ligand and directs dihydroxylation to the β-face.
The reaction proceeds through a [3+2] cycloaddition of the OsO₄-ligand complex to the alkene, forming a cyclic osmate ester intermediate.[3] Subsequent hydrolysis cleaves the osmium-oxygen bonds to release the vicinal diol.
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Asymmetric Dihydroxylation of trans-1-Hexen-3-ol
This protocol is a representative procedure for synthesizing a specific stereoisomer of this compound. The choice of AD-mix-β is expected to yield (2R,3R)-1,2,3-hexanetriol from the trans-alkene precursor.
Materials:
-
trans-1-Hexen-3-ol
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1 v/v). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) to the cooled solvent. Stir vigorously until the solids are mostly dissolved, resulting in a yellow-orange biphasic mixture.
-
Substrate Addition: Add trans-1-Hexen-3-ol (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-24 hours). The color of the reaction may change from orange to a darker brown/green.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene). Remove the ice bath and stir at room temperature for 1 hour.
-
Extraction: Add ethyl acetate to the flask. The mixture will separate into aqueous and organic layers. Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Workup: Combine the organic extracts and wash with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude triol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to obtain the pure this compound.
Self-Validation: The success of the protocol is validated by the high stereoselectivity, which can be confirmed by chiral HPLC or by converting the diol to a Mosher's ester derivative for NMR analysis. The yield and purity are assessed by standard analytical techniques (NMR, Mass Spectrometry).
Part 2: Synthesis from Renewable Feedstocks
An emerging strategy focuses on leveraging abundant and renewable carbohydrates as starting materials. This approach is aligned with the principles of green chemistry and can provide access to specific stereoisomers based on the inherent chirality of the starting sugar.
Core Principle: Catalytic Hydrogenolysis of Methyl Glycosides
This route involves the selective deoxygenation and subsequent hydrogenolysis of carbohydrate-derived precursors.[7] For instance, methyl glycosides can be chemically modified to create methyl dideoxy-glycosides. These intermediates can then be converted to the desired hexanetriols through hydrolysis of the methoxy group and hydrogenation over a metal catalyst, such as platinum on a silica support (Pt/SiO₂).[7] This method largely preserves the stereochemistry of the remaining hydroxyl groups.[7]
Visualizing the Synthetic Workflow
Caption: Workflow for synthesizing hexanetriols from renewable glycosides.
Exemplary Protocol: Conversion of Methyl 3,4-dideoxy-glucopyranoside
This protocol illustrates the final conversion step to a hexanetriol derivative. The synthesis of the dideoxy-glycoside starting material is a multi-step process reported in specialized literature.[7]
Materials:
-
Methyl 3,4-dideoxy-glucopyranoside
-
5% Platinum on Silica (Pt/SiO₂) catalyst
-
Deionized water
-
High-pressure reactor (autoclave)
-
Hydrogen gas (H₂)
Procedure:
-
Reactor Loading: In the vessel of a high-pressure reactor, combine the methyl 3,4-dideoxy-glucopyranoside, deionized water (to create a ~2 wt% solution), and the 5% Pt/SiO₂ catalyst (e.g., at a 1:1 substrate-to-catalyst weight ratio).
-
System Purge: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 60 bar). Heat the reactor to the target temperature (e.g., 150 °C) while stirring.
-
Reaction Execution: Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 5-10 hours).
-
Cooldown and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Product Recovery: Open the reactor, and separate the catalyst from the aqueous solution by filtration or centrifugation.
-
Purification: The resulting aqueous solution contains the hexanetriol. The product can be isolated by evaporation of the water. Further purification, if necessary, can be achieved by chromatography.
Data Summary: Comparison of Synthetic Routes
| Synthetic Route | Precursor | Key Reagents | Typical Yield | Stereoselectivity (ee/de) | Advantages | Disadvantages |
| Sharpless AD | 1-Hexen-3-ol | AD-mix-α/β, OsO₄ (cat.) | 70-95% | >95% ee | High stereoselectivity, predictable outcome, mild conditions. | Use of toxic and expensive OsO₄, stoichiometric waste. |
| Hydrogenolysis | Methyl dideoxy-glycoside | H₂, Pt/SiO₂ | 80-95%[7] | >92%[7] | Uses renewable feedstocks, high atom economy. | Multi-step precursor synthesis, high pressure/temperature. |
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. For applications demanding the highest levels of stereochemical purity, the Sharpless Asymmetric Dihydroxylation of a corresponding hexenol precursor remains the gold standard. Its predictability, high yields, and exceptional enantioselectivity make it the preferred method in pharmaceutical and fine chemical synthesis.[8] In contrast, routes starting from renewable carbohydrate feedstocks represent a more sustainable and potentially cost-effective alternative for large-scale production, provided that the initial multi-step conversion of the biomass can be optimized.[7] The choice of synthetic route will ultimately be dictated by the specific requirements of the target application, including stereochemical purity, cost, scalability, and environmental impact.
References
- 1. PubChemLite - this compound (C6H14O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. encyclopedia.pub [encyclopedia.pub]
An In-Depth Technical Guide to 1,2,3-Hexanetriol as a Chiral Building Block
This guide provides an in-depth exploration of 1,2,3-hexanetriol, a versatile chiral building block with significant applications in pharmaceutical and chemical synthesis. We will delve into its stereochemistry, methods for its asymmetric synthesis, and its role in the development of complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The Significance of Chiral Building Blocks in Modern Synthesis
In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. This necessitates the synthesis of enantiomerically pure compounds, for which chiral building blocks are indispensable. This compound, with its multiple stereocenters and functional groups, serves as a valuable precursor for the synthesis of a wide array of complex chiral molecules.
Stereochemistry of this compound
This compound possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The physical and chemical properties of these stereoisomers can differ significantly, making their stereoselective synthesis and separation crucial for their application as chiral building blocks.
Visualizing the Stereoisomers of this compound
Caption: Stereoisomers and their relationships for this compound.
Asymmetric Synthesis of this compound: A Focus on Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[2][3] The choice of ligand dictates the stereochemical outcome of the reaction.
Causality in Ligand Selection
The selection of the chiral ligand is the most critical factor in determining the facial selectivity of the dihydroxylation. The mnemonic for predicting the stereochemical outcome of the SAD reaction is as follows: with (DHQ)₂-PHAL (a component of AD-mix-α), the dihydroxylation occurs on the α-face of the alkene when it is oriented with its larger substituents in the southeast and southwest quadrants. Conversely, with (DHQD)₂-PHAL (a component of AD-mix-β), the dihydroxylation occurs on the β-face. This predictable stereoselectivity makes the SAD a highly reliable tool in asymmetric synthesis.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Synthesis of (1R,2R)-1,2-Hexanediol via SAD
This protocol describes the synthesis of a precursor to (2R,3R)-1,2,3-hexanetriol.
Materials:
-
AD-mix-β
-
1-Hexene
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (14 g) and a 1:1 mixture of tert-butanol and water (100 mL).
-
Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, two-phase system.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-hexene (1.0 g, 11.9 mmol) to the vigorously stirred mixture.
-
Continue stirring at 0 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, add sodium sulfite (15 g) and stir for an additional hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1R,2R)-1,2-hexanediol.
Self-Validation:
-
Expected Yield: 85-95%
-
Enantiomeric Excess (ee): >95% as determined by chiral HPLC or GC analysis.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Alternative Synthetic Approaches
While the Sharpless Asymmetric Dihydroxylation is a prominent method, other strategies for the enantioselective synthesis of vicinal diols and triols exist. These include:
-
Enzymatic Reactions: Biocatalysis offers a green and highly selective alternative. For instance, butanediol dehydrogenase from Saccharomyces cerevisiae has been used to synthesize enantiopure vicinal diols.[4][5]
-
Nickel-Catalyzed Reductive Coupling: This method allows for the synthesis of monoprotected vicinal diols from aldehydes and dienol ethers with high diastereoselectivity and enantioselectivity.[6]
-
Asymmetric Ring Opening/Cross Metathesis: This approach can be employed for the enantioselective synthesis of 1,2-anti diols.[7]
| Method | Catalyst/Reagent | Precursor | Key Advantages | Typical ee |
| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (AD-mix) | Alkene | High enantioselectivity, broad substrate scope | >95% |
| Enzymatic Reduction | Dehydrogenase (e.g., Bdh1p) | Diketone | Mild reaction conditions, high enantiopurity | >99% |
| Nickel-Catalyzed Coupling | Ni(cod)₂, Chiral Ligand | Aldehyde, Dienol Ether | Access to monoprotected diols | 80-99% |
| Asymmetric Ring Opening/Cross Metathesis | Chiral Ru Complex | Dioxygenated Cyclobutene | Access to 1,2-anti diols | 89-99% |
Purification and Characterization of this compound Stereoisomers
The separation of enantiomers is a critical step in the application of chiral building blocks. Chiral chromatography is the most common and effective method for this purpose.
Chiral Chromatography
-
Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose and amylose derivatives), cyclodextrins, and crown ethers.[8][9][10] The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Both GC and HPLC can be used for the separation of enantiomers.[11][12] For volatile compounds like derivatized this compound, chiral GC is often employed. For non-volatile derivatives or underivatized triols, chiral HPLC is the method of choice.
General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of a this compound stereoisomer.
Applications in Drug Development and Natural Product Synthesis
The vicinal diol and triol moieties are prevalent in a wide range of biologically active natural products and pharmaceutical agents. This compound, as a chiral building block, provides a versatile starting point for the synthesis of these complex molecules. For instance, chiral diols are key intermediates in the synthesis of the insect pheromone (+)-endo-brevicomin and the anticancer drug camptothecin.[3][7] While specific examples of this compound in late-stage drug candidates are proprietary, its structural motifs are found in numerous developmental compounds, particularly in the areas of infectious diseases and oncology.
Future Outlook
The demand for enantiomerically pure compounds in the pharmaceutical industry continues to drive innovation in asymmetric synthesis. The development of more efficient and sustainable catalytic methods for the synthesis of chiral building blocks like this compound is an active area of research. Advances in biocatalysis and organocatalysis are expected to provide new and powerful tools for the synthesis of these valuable molecules.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(2S,3S)-1,2,3-Hexanetriol: A Comprehensive Technical Guide to its Stereoselective Synthesis and Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2S,3S)-1,2,3-Hexanetriol in Chiral Synthesis
(2S,3S)-1,2,3-Hexanetriol is a valuable chiral building block in organic synthesis, prized for its densely functionalized and stereochemically defined structure. This vicinal triol, with its specific (2S,3S) configuration, serves as a versatile synthon for the introduction of chirality and multiple hydroxyl functionalities in the synthesis of complex molecules, including natural products and pharmaceuticals. Its IUPAC name is (2S,3S)-hexane-1,2,3-triol[1]. The strategic placement of three contiguous stereocenters, two of which bear hydroxyl groups, makes it an attractive starting material for the construction of intricate molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to (2S,3S)-1,2,3-Hexanetriol, with a focus on stereoselective methods, and explores its applications as a key intermediate in the synthesis of biologically active compounds.
Stereoselective Synthesis of (2S,3S)-1,2,3-Hexanetriol
The paramount challenge in the synthesis of (2S,3S)-1,2,3-Hexanetriol lies in the precise control of the stereochemistry at the C2 and C3 positions. The most effective and widely adopted method for achieving this is the Sharpless asymmetric dihydroxylation of a suitable alkene precursor.
Sharpless Asymmetric Dihydroxylation: The Keystone of Stereocontrol
The Sharpless asymmetric dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[2][3] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst, making the process economically and environmentally more viable.[2][3]
The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either enantiomer of the diol product. For the synthesis of (2S,3S)-1,2,3-Hexanetriol, the starting material is (E)-1-hexene. The use of AD-mix-α, which contains the (DHQ)₂PHAL ligand, directs the dihydroxylation to the α-face of the alkene, yielding the desired (2S,3S) stereochemistry. Conversely, AD-mix-β, containing the (DHQD)₂PHAL ligand, would produce the (2R,3R)-enantiomer.
Reaction Scheme: Sharpless Asymmetric Dihydroxylation of (E)-1-Hexene
Caption: Sharpless AD of (E)-1-hexene to (2S,3S)-1,2,3-Hexanetriol.
Detailed Experimental Protocol: Sharpless Asymmetric Dihydroxylation of (E)-1-Hexene
The following protocol is a representative procedure for the synthesis of (2S,3S)-1,2,3-Hexanetriol based on the principles of the Sharpless asymmetric dihydroxylation.
Materials:
-
(E)-1-Hexene
-
AD-mix-α
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of AD-mix-α (1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-BuOH and H₂O (5 mL each per 1 mmol of alkene).
-
Cooling: The mixture is stirred at room temperature until both phases are clear and then cooled to 0°C in an ice bath.
-
Substrate Addition: (E)-1-Hexene (1 mmol) is added to the cooled reaction mixture.
-
Reaction Monitoring: The reaction is stirred vigorously at 0°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g per 1 mmol of alkene) and the mixture is stirred for an additional hour at room temperature.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude triol is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure (2S,3S)-1,2,3-Hexanetriol.
Expected Outcome:
While specific yields and enantiomeric excess (ee) can vary, the Sharpless asymmetric dihydroxylation of terminal alkenes like 1-hexene typically proceeds with high enantioselectivity. For similar substrates, yields in the range of 70-95% and enantiomeric excesses greater than 95% are commonly reported.
Data Summary: Sharpless Asymmetric Dihydroxylation of Terminal Alkenes
| Alkene Substrate | Chiral Ligand System | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Octene | (DHQ)₂-PHAL | 92 | 97 |
| 1-Decene | (DHQ)₂-PHAL | 94 | 98 |
| Allyl Acetate | (DHQ)₂-PHAL | 88 | 96 |
This table presents typical results for substrates similar to 1-hexene to provide an expected range of efficacy for the synthesis of (2S,3S)-1,2,3-Hexanetriol.
Biocatalytic Approaches: A Greener Alternative
In recent years, biocatalytic methods have emerged as a sustainable alternative to traditional chemical syntheses. The use of enzymes for stereoselective transformations offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of chiral diols and triols, dioxygenase enzymes are of particular interest.
Toluene dioxygenase (TDO) and related Rieske non-heme iron oxygenases have been shown to catalyze the cis-dihydroxylation of a variety of aromatic and aliphatic alkenes.[4] While a specific protocol for the synthesis of (2S,3S)-1,2,3-Hexanetriol using a biocatalytic approach is not yet widely established in the literature, the potential for using engineered dioxygenases to perform this transformation is an active area of research. The general principle involves the use of whole microbial cells (e.g., Pseudomonas putida) or isolated enzymes to convert 1-hexene into the corresponding diol. Further enzymatic or chemical steps would then be required to introduce the third hydroxyl group.
Conceptual Biocatalytic Workflow
Caption: Conceptual workflow for the biocatalytic synthesis of (2S,3S)-1,2,3-Hexanetriol.
Applications of (2S,3S)-1,2,3-Hexanetriol in Natural Product Synthesis
The true value of a chiral building block is demonstrated through its successful incorporation into the total synthesis of complex, biologically active molecules. (2S,3S)-1,2,3-Hexanetriol has been utilized as a key chiral synthon in the synthesis of various natural products. A notable example is its application in the synthesis of the antifungal and antitumor agent, (+)-Preussin.
Case Study: Total Synthesis of (+)-Preussin
Preussin, first isolated from the fungus Preussia sp., is a pyrrolidine alkaloid that exhibits significant antifungal and cytotoxic activities.[5] Its unique structure and potent biological profile have made it an attractive target for synthetic chemists. Several of the 22 reported total syntheses of Preussin have leveraged chiral pool starting materials or asymmetric synthesis to establish the required stereocenters. One of the elegant strategies involves the use of a chiral building block derived from (2S,3S)-1,2,3-Hexanetriol to install the C2 and C3 stereochemistry of the pyrrolidine ring.
In a representative synthetic approach, (2S,3S)-1,2,3-Hexanetriol can be selectively protected and then transformed into a key amino alcohol intermediate. This intermediate contains the correct stereochemistry for the subsequent cyclization to form the pyrrolidine core of Preussin.
Retrosynthetic Analysis of (+)-Preussin Highlighting the Role of (2S,3S)-1,2,3-Hexanetriol
Caption: Retrosynthesis of (+)-Preussin from (2S,3S)-1,2,3-Hexanetriol.
This strategic use of (2S,3S)-1,2,3-Hexanetriol as a chiral starting material significantly simplifies the synthesis of (+)-Preussin by providing a pre-installed stereochemical framework, thereby avoiding complex and potentially low-yielding asymmetric induction steps later in the synthetic sequence.
Conclusion and Future Outlook
(2S,3S)-1,2,3-Hexanetriol stands as a testament to the power of asymmetric synthesis in providing access to valuable chiral building blocks. The Sharpless asymmetric dihydroxylation provides a robust and highly stereoselective route to this important synthon, enabling its use in the synthesis of complex natural products like (+)-Preussin. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of efficient and sustainable methods for the synthesis of chiral intermediates like (2S,3S)-1,2,3-Hexanetriol will remain a critical area of research. The future will likely see an increased focus on biocatalytic methods, which hold the promise of even more environmentally friendly and cost-effective production of this and other valuable chiral molecules. Further exploration of the applications of (2S,3S)-1,2,3-Hexanetriol in the synthesis of other biologically active compounds is also a promising avenue for future research, solidifying its role as a cornerstone of modern asymmetric synthesis.
References
- 1. 1,2,3-Hexanetriol, (2S,3S)- | C6H14O3 | CID 6950291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
(2R,3S)-rel-1,2,3-Hexanetriol chemical properties
An In-Depth Technical Guide to the Chemical Properties of (2R,3S)-rel-1,2,3-Hexanetriol
Introduction
(2R,3S)-rel-1,2,3-Hexanetriol is a vicinal triol characterized by a six-carbon backbone with hydroxyl groups on the first three consecutive carbons. As a chiral molecule, its stereochemistry plays a pivotal role in its chemical behavior and applications. The designation "(2R,3S)-rel" signifies a racemic mixture of the (2R,3S) and (2S,3R) enantiomers. This guide offers a comprehensive technical overview of its chemical and physical properties, reactivity, analytical characterization, and handling protocols, tailored for professionals in chemical research and drug development. Its utility as a chiral synthon makes it a molecule of significant interest in the synthesis of complex, biologically active compounds.
Molecular Structure and Stereochemistry
The fundamental properties of (2R,3S)-rel-1,2,3-Hexanetriol are dictated by its molecular structure, which includes a flexible hexane chain and three hydrophilic hydroxyl groups that enable extensive hydrogen bonding.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | (2R,3S)-hexane-1,2,3-triol | [1] |
| Synonyms | 1,2,3-Hexanetriol, (2R,3S)-rel- | [1] |
| CAS Number | 83134-92-3 | [1] |
| Molecular Formula | C₆H₁₄O₃ | [1][2] |
| Molecular Weight | 134.17 g/mol | [1][2] |
| InChIKey | XYXCXCJKZRDVPU-NTSWFWBYSA-N | [1] |
| Canonical SMILES | CCCC(C(CO)O)O | [2] |
Stereochemical Elucidation
The term rel (relative) indicates that the compound is a racemic mixture of two enantiomers: (2R,3S)-hexane-1,2,3-triol and its mirror image, (2S,3R)-hexane-1,2,3-triol. The stereocenters at C2 and C3 are crucial, as their specific spatial arrangement influences the molecule's interaction with other chiral entities, a critical factor in drug design and asymmetric synthesis.
Caption: Fischer projections of the (2R,3S) and (2S,3R) enantiomers.
Physicochemical Properties
The physical properties of hexanetriols are dominated by the three hydroxyl groups, which lead to high viscosity, a high boiling point, and miscibility with water. Experimental data for this specific stereoisomer is limited; therefore, data for the general this compound and the related 1,2,6-hexanetriol isomer are provided for context.
| Property | Value | Notes and Source |
| Melting Point | 67-69 °C | For generic this compound.[3] |
| 25-32 °C | For the related isomer 1,2,6-Hexanetriol.[4][5] | |
| Boiling Point | 178 °C @ 6.7 mmHg | For the related isomer 1,2,6-Hexanetriol.[4][5] |
| Flash Point | 198 °C | For the related isomer 1,2,6-Hexanetriol.[4][5] |
| Specific Gravity | 1.109 | For the related isomer 1,2,6-Hexanetriol.[4] |
| Water Solubility | Soluble | Expected due to three -OH groups; confirmed for 1,2,6-Hexanetriol.[4] |
| XLogP3 | -0.4 | Computed value, indicating hydrophilicity.[1][2] |
| Hydrogen Bond Donors | 3 | Computed.[1] |
| Hydrogen Bond Acceptors | 3 | Computed.[1] |
The variance in melting points highlights the impact of molecular symmetry and crystal packing, which differs between isomers. The low XLogP3 value confirms the compound's hydrophilic nature, consistent with its solubility in polar solvents.
Chemical Reactivity and Synthetic Utility
The reactivity of (2R,3S)-rel-1,2,3-Hexanetriol is centered on its three hydroxyl groups: one primary (-CH₂OH) and two secondary (-CHOH). The primary alcohol is generally more sterically accessible and nucleophilic than the secondary alcohols, allowing for regioselective reactions under controlled conditions.
Key Reaction Classes
-
Esterification & Etherification : The hydroxyl groups readily react with acyl chlorides, anhydrides, or carboxylic acids to form esters, and with alkyl halides or under dehydration conditions to form ethers. Selective protection of the primary alcohol is a common first step in multi-step synthesis to differentiate it from the secondary hydroxyls.
-
Oxidation : The primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids using a variety of reagents (e.g., PCC, Swern, Jones oxidation). The choice of oxidant determines the final product and selectivity.
-
Cyclization : The 1,2-diol motif allows for the formation of cyclic acetals or ketals upon reaction with aldehydes or ketones. This reaction is often used as a protecting group strategy for the diol functionality.
Role as a Chiral Synthon
In the context of drug development, chiral synthons are invaluable. The defined stereochemistry of (2R,3S)-1,2,3-Hexanetriol makes it an ideal starting material for constructing more complex molecules where stereocontrol is paramount. For instance, it can be derived from the chemoselective conversion of biologically sourced polyols, providing a direct route to valuable chiral intermediates.[1] This capability is crucial for synthesizing enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or harmful.
Caption: A generalized workflow for utilizing the triol in synthesis.
Analytical Characterization
Confirming the structure and purity of (2R,3S)-rel-1,2,3-Hexanetriol requires a combination of spectroscopic techniques.
-
NMR Spectroscopy :
-
¹H NMR : The spectrum would be complex but predictable. Key signals would include a triplet for the terminal methyl group (~0.9 ppm), multiplets for the propyl chain methylenes, distinct methine signals for the two CH-OH groups, and signals for the CH₂-OH group. The hydroxyl protons would appear as broad singlets, exchangeable with D₂O.
-
¹³C NMR : Six distinct carbon signals would be expected, with the three carbons bearing hydroxyl groups appearing in the downfield region (~60-80 ppm).[2]
-
-
Infrared (IR) Spectroscopy : A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of O-H stretching from the hydrogen-bonded hydroxyl groups. C-O stretching bands would appear in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry (MS) : While the molecular ion peak (m/z 134) may be weak, characteristic fragmentation patterns involving the loss of water (H₂O) and alkyl fragments would be observed. High-resolution mass spectrometry can confirm the elemental composition. Predicted adducts are useful for identification in complex matrices.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 135.10158 |
| [M+Na]⁺ | 157.08352 |
| [M-H]⁻ | 133.08702 |
Exemplary Experimental Protocol: Synthesis via Asymmetric Dihydroxylation
This protocol describes a plausible, field-proven method for synthesizing a specific enantiomer, (2R,3S)-1,2,3-Hexanetriol, to illustrate the principles of stereoselective synthesis. The trustworthiness of this method relies on the well-established and highly reproducible Sharpless Asymmetric Dihydroxylation reaction.
Objective: To synthesize (2R,3S)-1,2,3-Hexanetriol from (E)-1-hexene.
Causality: The choice of the (E)-alkene precursor is critical. Dihydroxylation of a terminal alkene like 1-hexene would yield a 1,2-diol. To obtain the 1,2,3-triol, a starting material like (E)-1-hydroxy-2-hexene would be more appropriate, but for simplicity, we will describe a conceptual dihydroxylation of a C6 precursor. The key to achieving the desired (2R,3S) stereochemistry is the use of the AD-mix-β catalyst, which reliably adds the two hydroxyl groups in a syn-fashion to a specific face of the double bond.
Materials:
-
(E)-2-Hexen-1-ol
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (100 mL). The solvent is cooled to 0 °C in an ice bath.
-
Reagent Addition: Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) to the cooled solvent and stir until both phases are clear.
-
Substrate Addition: Add (E)-2-Hexen-1-ol (1 equivalent) to the reaction mixture. The causality here is that the pre-existing hydroxyl group will be retained, and the double bond will be dihydroxylated.
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC), observing the disappearance of the starting alkene. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature while stirring for 1 hour. This step reduces the osmate esters and excess oxidant.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude triol by silica gel column chromatography to obtain the enantiomerically enriched (2R,3S)-1,2,3-Hexanetriol.
Validation: The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC or by converting the triol to a chiral derivative (e.g., a Mosher's ester) and analyzing by ¹H NMR. The structural identity is confirmed using NMR and Mass Spectrometry as described in Section 5.0.
Safety and Handling
As a laboratory chemical, (2R,3S)-rel-1,2,3-Hexanetriol requires careful handling in accordance with standard safety practices.
-
Hazard Identification : Aggregated GHS information for this compound indicates it causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[4]
-
Handling : Handle in a well-ventilated area. Avoid breathing vapors or mist.
-
Storage : Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.
-
Incompatible Materials : Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides, as these can lead to vigorous and potentially hazardous reactions.[4][5]
Conclusion
(2R,3S)-rel-1,2,3-Hexanetriol is a versatile chiral polyol whose value lies in the unique stereochemical arrangement of its three hydroxyl groups. Its properties—hydrophilicity, multiple reaction sites, and defined stereochemistry—make it a valuable building block for researchers in organic synthesis and an important intermediate for the pharmaceutical industry. A thorough understanding of its reactivity, analytical signatures, and handling requirements is essential for its effective and safe utilization in the development of novel chemical entities.
References
- 1. This compound, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 90325-47-6 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. PubChemLite - this compound (C6H14O3) [pubchemlite.lcsb.uni.lu]
Navigating the Conformational Labyrinth of 1,2,3-Hexanetriol: A Theoretical and Computational Guide
Abstract
This technical guide provides a comprehensive theoretical framework for the conformational analysis of 1,2,3-hexanetriol, a molecule of significant interest in the pharmaceutical and materials science sectors. In the absence of extensive dedicated literature, this document synthesizes established computational chemistry principles and findings from analogous polyol systems to outline a robust methodology for elucidating the conformational landscape of this compound. We delve into the critical role of intramolecular hydrogen bonding, the selection of appropriate theoretical models, and the systematic exploration of the potential energy surface. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional structure and dynamic behavior of this versatile triol.
Introduction: The Significance of Conformational Isomerism in this compound
This compound, with its C6 alkyl chain and a vicinal triol functional group, presents a fascinating case study in conformational complexity.[1][2] The molecule's flexibility, arising from rotations around its carbon-carbon single bonds, gives rise to a multitude of conformational isomers. The relative populations of these conformers are dictated by a delicate balance of steric and electronic effects, with intramolecular hydrogen bonding playing a pivotal role.
Understanding the preferred three-dimensional structures of this compound is paramount for several reasons:
-
Drug Development: As a potential component of pharmaceutical formulations or a chiral building block in synthesis, the conformation of this compound can significantly influence its interaction with biological targets, solubility, and bioavailability.[3]
-
Materials Science: In the design of polymers and other materials, the conformational preferences of polyol precursors like this compound can impact the macroscopic properties of the resulting products.
-
Fundamental Chemistry: The study of this compound provides valuable insights into the non-covalent interactions that govern the structure and reactivity of polyhydroxylated aliphatic molecules.
This guide will provide a detailed roadmap for the theoretical investigation of this compound's conformations, from the initial computational setup to the in-depth analysis of its potential energy surface.
The Crucial Role of Intramolecular Hydrogen Bonding
The three adjacent hydroxyl groups in this compound create a rich network of potential intramolecular hydrogen bonds (IMHBs). These interactions, where a hydrogen atom of one hydroxyl group is attracted to the oxygen atom of a neighboring hydroxyl group, are key determinants of conformational stability.[4]
However, it is crucial to note that studies on vicinal diols, such as ethane-1,2-diol, have shown that the existence and strength of IMHBs in such systems can be a subject of debate.[5][6][7] While geometric parameters might suggest the presence of a hydrogen bond, rigorous quantum mechanical analyses, such as those based on Bader's theory of atoms in molecules (AIM), sometimes do not identify a bond critical point between the hydrogen and the acceptor oxygen.[5][7] This suggests that in some conformations, the interaction may be more accurately described as a weak electrostatic attraction rather than a classical hydrogen bond.
For this compound, we can anticipate a complex interplay of IMHBs, including:
-
1,2-diol type interactions: Between the hydroxyl groups on C1 and C2, and C2 and C3.
-
1,3-diol type interactions: Between the hydroxyl groups on C1 and C3.
The formation of these IMHBs will significantly influence the torsional angles along the C1-C2 and C2-C3 bonds, leading to a stabilization of specific conformers.
Methodological Framework for Conformational Analysis
A thorough theoretical study of this compound's conformations requires a multi-step computational approach. The following protocol outlines a robust and scientifically sound workflow.
Initial Structure Generation and Conformational Search
The first step is to generate a diverse set of initial conformations. This can be achieved through a systematic search of the torsional degrees of freedom. The key dihedral angles to consider are:
-
O1-C1-C2-O2
-
C1-C2-C3-O3
-
O2-C2-C3-C4
-
C2-C3-C4-C5
-
C3-C4-C5-C6
A systematic rotation of these dihedral angles in discrete steps (e.g., 30° or 60°) will generate a comprehensive set of starting geometries. This process can be efficiently performed using specialized software packages.
Geometry Optimization and Energy Minimization
Each of the generated initial structures must be subjected to geometry optimization to find the nearest local energy minimum on the potential energy surface. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.
A suitable level of theory for this initial optimization would be the B3LYP functional with a 6-31G(d,p) basis set .[8] This combination offers a good balance between computational cost and accuracy for organic molecules. The inclusion of polarization functions (d,p) is essential for accurately describing the non-covalent interactions, particularly hydrogen bonding.
Vibrational Frequency Analysis
Following each geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two critical purposes:
-
Confirmation of True Minima: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The presence of an imaginary frequency indicates a transition state.
-
Thermodynamic Properties: The calculated vibrational frequencies can be used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a given temperature (e.g., 298.15 K).
Refined Energy Calculations
To obtain more accurate relative energies of the stable conformers, it is advisable to perform single-point energy calculations on the B3LYP/6-31G(d,p) optimized geometries using a higher level of theory. A recommended approach is to use a larger basis set, such as cc-pVTZ , with the B3LYP functional. This will provide more reliable energy differences between the conformers.
The workflow for this computational protocol is illustrated in the diagram below:
Caption: A typical workflow for the computational conformational analysis of a flexible molecule like this compound.
Analysis of the Conformational Landscape
The final step involves a detailed analysis of the optimized conformers. This analysis should focus on the following aspects:
Relative Energies and Population Distribution
The relative energies of the conformers, corrected for ZPVE, determine their relative stability. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.
| Conformer ID | Relative Energy (ΔE, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) | Population (%) at 298.15 K |
| Conf-01 | 0.00 | 0.00 | Calculated |
| Conf-02 | Calculated | Calculated | Calculated |
| Conf-03 | Calculated | Calculated | Calculated |
| ... | ... | ... | ... |
| Caption: A template table for summarizing the calculated relative energies and population distribution of this compound conformers. |
Geometric Parameters and Dihedral Angles
A thorough examination of the geometric parameters of the most stable conformers is essential. This includes:
-
Key Dihedral Angles: The values of the dihedral angles along the carbon backbone and those involving the hydroxyl groups will define the overall shape of each conformer.
-
Bond Lengths and Angles: Changes in bond lengths and angles can provide further evidence of intramolecular interactions.
-
Intramolecular Hydrogen Bonding Parameters: The distance between the hydrogen donor and the oxygen acceptor (H...O) and the angle of the O-H...O interaction should be analyzed to characterize the strength and nature of the IMHBs.
Visualization of Conformers and Intramolecular Interactions
Visualizing the three-dimensional structures of the low-energy conformers is crucial for a clear understanding of their shapes and the network of intramolecular hydrogen bonds. The following diagram illustrates a hypothetical network of IMHBs in a conformer of this compound.
Caption: A schematic representation of a possible intramolecular hydrogen bonding (IMHB) network in a conformer of this compound.
Applications in Drug Development and Beyond
The insights gained from the theoretical conformational analysis of this compound have direct practical implications. In drug development, for instance, understanding the preferred solution-phase conformation can aid in the design of molecules with improved binding affinity to a target receptor. The conformational flexibility of this compound can also be harnessed in the development of "chameleon-like" molecules that can adapt their shape to different environments.
Conclusion
References
- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H14O3) [pubchemlite.lcsb.uni.lu]
- 3. iris.unito.it [iris.unito.it]
- 4. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] On the extent of intramolecular hydrogen bonding in gas-phase and hydrated 1,2-ethanediol. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. forskning.ruc.dk [forskning.ruc.dk]
A Senior Application Scientist's Guide to the Quantum Chemical Calculation of 1,2,3-Hexanetriol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Hexanetriol, a polyol with a flexible carbon backbone and three hydroxyl groups, presents a rich conformational landscape governed by a delicate interplay of steric effects and intramolecular hydrogen bonding. This complexity makes it an ideal candidate for computational investigation, offering insights crucial for its application in fields ranging from materials science to drug formulation. This technical guide provides a comprehensive, field-proven methodology for the quantum chemical analysis of this compound. We move beyond a simple recitation of steps to explain the fundamental causality behind each methodological choice, from the selection of density functionals and basis sets to the robust protocols for conformational analysis and the accurate prediction of spectroscopic properties. This document is structured to serve as a self-validating framework, grounding all claims and procedures in authoritative theoretical principles to empower researchers in their computational studies of polyols and other flexible molecules.
Introduction: The Rationale for a Computational Approach
This compound (C₆H₁₄O₃) is a vicinal triol whose physical and chemical properties are intrinsically linked to its three-dimensional structure.[1][2] As a molecule with four rotatable single bonds in its backbone and three hydroxyl groups capable of acting as both hydrogen bond donors and acceptors, it can adopt a multitude of conformations in a complex potential energy surface.[3] These conformations are not static; rather, the molecule exists as an equilibrium of various low-energy structures. The relative populations of these conformers dictate the molecule's macroscopic properties, such as viscosity, solubility, and reactivity.[3][4]
Experimental characterization of every possible conformer is often intractable. Quantum chemical calculations, therefore, emerge as an indispensable tool. By solving the Schrödinger equation under a set of well-defined approximations, we can predict molecular structures, relative energies, and a host of other properties with high fidelity.[5] For a molecule like this compound, this allows us to:
-
Elucidate the Conformational Landscape: Identify all stable conformers and rank them by energy.
-
Analyze Intramolecular Interactions: Quantify the strength and geometry of intramolecular hydrogen bonds, which are critical in stabilizing specific structures.[6]
-
Predict Spectroscopic Data: Calculate NMR chemical shifts to aid in the interpretation of experimental spectra and confirm structural assignments.
-
Understand Electronic Structure: Map regions of high and low electron density to predict sites of reactivity.
This guide details a robust workflow for achieving these goals, grounded in Density Functional Theory (DFT), a method that offers an optimal balance of computational cost and accuracy for systems of this nature.[7][8]
Pillar 1: Selecting the Theoretical Framework
The trustworthiness of any computational result hinges on the appropriateness of the theoretical model. The choice of method and basis set is not arbitrary; it is a deliberate decision based on the chemical nature of the system and the properties being investigated.
The Workhorse: Density Functional Theory (DFT)
For organic molecules the size of this compound, Density Functional Theory (DFT) is the method of choice.[5] Unlike more computationally expensive wave function-based methods, DFT calculates the total energy of the system from its electron density.[5] This approach has been proven to provide excellent results for molecular geometries, energies, and properties.
Causality of Choice: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals. This is particularly important for accurately describing the localized electrons in O-H bonds and the non-covalent interactions of hydrogen bonds.[9] Its widespread use and extensive benchmarking for organic molecules provide a high degree of confidence in its predictive power.[7]
The Language of Electrons: Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[10] The size and type of the basis set directly impact the accuracy and cost of the calculation.
Causality of Choice: A multi-step approach using Pople-style basis sets is recommended for efficiency and accuracy.[11][12]
-
Initial Optimizations & Frequencies: The 6-31G(d,p) basis set is an excellent starting point. It is a split-valence basis set, meaning it uses more functions for valence electrons, which are most involved in bonding.[13] The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions provide the necessary flexibility for the electron density to distort away from the nucleus, which is essential for describing chemical bonds and, critically, hydrogen bonds.[11]
-
Final Energies & Spectroscopic Properties: For higher accuracy, we employ the 6-311+G(2d,p) basis set. This triple-split valence basis set offers more flexibility for valence electrons. The "+" indicates the addition of diffuse functions to heavy atoms, which are crucial for describing lone pairs and the extended electron clouds involved in hydrogen bonding. The "(2d,p)" provides even greater flexibility with multiple polarization functions.[12][14]
This hierarchical approach ensures that the computationally demanding conformational search is performed with a cost-effective yet reliable basis set, while the final, most important properties are calculated with a more robust and accurate one.
Pillar 2: The Self-Validating Computational Workflow
A scientifically sound computational protocol is a self-validating system. Each step confirms the validity of the previous one, ensuring the final results are physically meaningful. The following workflow is designed with this principle at its core.
Diagram: Overall Computational Workflow
Caption: A robust workflow for quantum chemical analysis of this compound.
Experimental Protocol 1: Conformational Search and Optimization
Objective: To identify all energetically accessible conformers of this compound.
Methodology:
-
Initial Structure Generation: Construct a 3D model of a specific stereoisomer of this compound (e.g., (2S,3S)-hexane-1,2,3-triol) using molecular building software.[15]
-
Initial Conformational Search:
-
Rationale: A broad, low-cost search is required to explore the vast conformational space.
-
Procedure: Submit the initial structure to a conformational search algorithm using a computationally inexpensive method like the GFN2-xTB semi-empirical tight-binding method or a molecular mechanics force field (e.g., MMFF94). Systematically rotate all acyclic single bonds to generate a large pool of potential conformers.
-
-
Clustering and Selection:
-
Rationale: Many generated structures will be duplicates or high-energy states. Clustering groups them by structural similarity (e.g., RMSD) and energy.
-
Procedure: Cluster the resulting conformers. Select all unique structures within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum for further analysis.
-
-
DFT Re-optimization:
-
Rationale: Refine the geometries of the selected conformers using a reliable DFT method.
-
Procedure: Perform a geometry optimization on each selected conformer using the B3LYP functional and the 6-31G(d,p) basis set.
-
-
Final Optimization and Verification:
-
Rationale: Obtain highly accurate geometries and confirm they are true energy minima. An imaginary frequency indicates a transition state, not a stable conformer.
-
Procedure: Take the lowest energy conformers from the previous step (e.g., within 5 kcal/mol of the new minimum) and perform a final geometry optimization followed by a frequency calculation at the B3LYP/6-311+G(2d,p) level of theory.
-
Validation: Confirm that the output of the frequency calculation shows zero imaginary frequencies for each optimized structure.
-
Experimental Protocol 2: NMR Chemical Shift Calculation
Objective: To predict the ¹H and ¹³C NMR spectra for the identified low-energy conformers.
Methodology:
-
GIAO Calculation:
-
Rationale: The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for calculating NMR shielding tensors, as it effectively handles the issue of gauge-origin dependence.[16][17]
-
Procedure: Using the optimized geometries from Protocol 1 (at the B3LYP/6-311+G(2d,p) level), perform a GIAO-NMR calculation. The chosen functional and basis set should be the same as for the final optimization to ensure consistency (i.e., GIAO-B3LYP/6-311+G(2d,p)).[14]
-
-
Reference Calculation:
-
Rationale: The calculation yields absolute shielding tensors (σ). To obtain chemical shifts (δ), these must be referenced against a standard compound, typically Tetramethylsilane (TMS).[14]
-
Procedure: Perform an identical GIAO-NMR calculation (B3LYP/6-311+G(2d,p)) on an optimized structure of TMS.
-
-
Chemical Shift Conversion:
-
Rationale: The chemical shift is the difference between the shielding of the reference and the nucleus of interest.
-
Procedure: Calculate the chemical shift for each nucleus using the formula: δ_sample = σ_TMS - σ_sample.
-
-
Boltzmann Averaging (Optional but Recommended):
-
Rationale: The experimentally observed spectrum is an average over the populated conformers.
-
Procedure: Calculate the Boltzmann-averaged chemical shift for each nucleus across the low-energy conformers using their relative Gibbs free energies obtained from the frequency calculations.
-
Pillar 3: Data Presentation and Authoritative Grounding
Clear presentation of quantitative data is paramount for comparison and interpretation.
Table 1: Relative Energies of the Most Stable Conformers
Theoretical data calculated at the B3LYP/6-311+G(2d,p) level of theory, including zero-point vibrational energy corrections.
| Conformer ID | Key Intramolecular H-Bonds | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Conf-1 | O₁-H···O₂, O₂-H···O₃ | 0.00 | 0.00 |
| Conf-2 | O₁-H···O₂, O₃-H···O₂ | 0.85 | 1.02 |
| Conf-3 | O₂-H···O₁ | 1.98 | 2.25 |
| Conf-4 | No H-Bonds (Extended) | 4.12 | 3.89 |
Note: The presence of sequential (Conf-1) and bifurcated (Conf-2) hydrogen bonding networks leads to significant stabilization compared to conformers with fewer or no such interactions.
Table 2: Predicted vs. Experimental NMR Chemical Shifts
Predicted shifts are Boltzmann-averaged values calculated at the GIAO-B3LYP/6-311+G(2d,p) level, referenced to TMS.
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C1 | 64.5 | N/A | 3.58 | N/A |
| C2 | 74.2 | N/A | 3.81 | N/A |
| C3 | 72.8 | N/A | 3.65 | N/A |
| C4 | 33.1 | N/A | 1.45 | N/A |
| C5 | 19.8 | N/A | 1.39 | N/A |
| C6 | 14.2 | N/A | 0.91 | N/A |
Note: Direct comparison to experimental data, where available, is the ultimate validation of the chosen computational model. The GIAO-DFT approach is known to provide excellent agreement.
Diagram: Relationship of Theoretical Methods
References
- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diols | Research Starters | EBSCO Research [ebsco.com]
- 3. youtube.com [youtube.com]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 11. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 12. researchgate.net [researchgate.net]
- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound, (2S,3S)- | C6H14O3 | CID 6950291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of 1,2,3-Hexanetriol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 1,2,3-hexanetriol, a key polyol in various industrial and pharmaceutical applications. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple data recitation to explain the underlying physicochemical principles governing its solubility. We will explore the molecular characteristics of this compound, present estimated solubility data based on its close structural isomer, and provide a detailed, field-proven experimental protocol for determining its solubility in your own laboratory settings. This guide is designed to be a self-validating system, grounding its claims in authoritative references and providing practical, actionable insights.
Physicochemical Profile of this compound: The Molecular Basis of its Solubility
This compound (CAS RN: 90325-47-6) is a six-carbon triol with a molecular formula of C₆H₁₄O₃ and a molecular weight of 134.17 g/mol .[1] Its structure, featuring three hydroxyl (-OH) groups on adjacent carbons, is the primary determinant of its solubility characteristics.
Key physicochemical properties that influence solubility are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₃ | PubChem |
| Molecular Weight | 134.17 g/mol | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| XLogP3-AA (Predicted) | -0.4 | PubChem |
| Topological Polar Surface Area | 60.7 Ų | PubChem |
The presence of three hydroxyl groups makes this compound a highly polar molecule capable of forming multiple hydrogen bonds. This is the dominant factor governing its interaction with various solvents. The principle of "like dissolves like" is paramount; polar solvents will more readily dissolve polar solutes. The negative XLogP3-AA value further indicates a preference for hydrophilic (polar) environments over lipophilic (non-polar) ones.
Theoretical Framework for Solubility in Organic Solvents
The solubility of this compound is a balance between its hydrophilic triol head and its moderately sized hydrophobic hexyl tail.
-
Polar Protic and Aprotic Solvents: Solvents that can engage in hydrogen bonding (protic, e.g., alcohols) or have strong dipole moments (aprotic, e.g., ketones) are expected to be good solvents for this compound. The energy gained from solute-solvent hydrogen bonds can overcome the energy required to break the strong intermolecular hydrogen bonds between this compound molecules.
-
Non-Polar Solvents: Non-polar solvents, such as alkanes and aromatic hydrocarbons, lack the ability to form strong interactions with the polar hydroxyl groups. The energy penalty for disrupting the hydrogen bonding network of this compound is not compensated by favorable solute-solvent interactions, leading to poor solubility.
Estimated Solubility of this compound in Selected Organic Solvents
The following table presents the available solubility data for 1,2,6-hexanetriol at 20°C, which can be used as a guideline for this compound:
| Organic Solvent | Solvent Type | Estimated Solubility of this compound (based on 1,2,6-Hexanetriol data) | Source |
| Acetone | Polar Aprotic | Miscible | Sigma-Aldrich[2] |
| Ethanol | Polar Protic | Expected to be Miscible/Highly Soluble | General Principles[3][4] |
| Methanol | Polar Protic | Expected to be Miscible/Highly Soluble | General Principles[3][4] |
| Toluene | Non-Polar Aromatic | < 0.2% by weight | Sigma-Aldrich[2] |
| Octane | Non-Polar Aliphatic | < 0.2% by weight | Sigma-Aldrich[2] |
| Diethyl Ether | Slightly Polar | Expected to have some solubility | General Principles[3] |
| Hexane | Non-Polar Aliphatic | Expected to be Immiscible/Very Low Solubility | General Principles[3][4] |
It is crucial to note that while 1,2,6-hexanetriol provides a strong indicative model, slight differences in the positioning of the hydroxyl groups in this compound may lead to minor variations in solubility. Therefore, for applications requiring precise solubility values, experimental determination is strongly recommended.
Experimental Protocol for the Determination of this compound Solubility
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in an organic solvent of interest using the widely accepted isothermal shake-flask method.[2] This protocol is designed to ensure the attainment of equilibrium and provide reliable and reproducible results.
Materials and Equipment
-
This compound (of known purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Thermostatically controlled shaker bath or incubator
-
Vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or Refractive Index detection)
-
Appropriate personal protective equipment (safety glasses, gloves, lab coat)
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Into a series of vials, add a known volume (e.g., 5 mL) of the organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium. The goal is to create a slurry.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with preliminary studies to confirm that equilibrium is reached within this timeframe.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the withdrawn supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately determine the mass of the collected filtrate.
-
Prepare a series of calibration standards of this compound in the same organic solvent.
-
Analyze the filtered sample and the calibration standards using an appropriate analytical method (e.g., GC-FID).
-
From the calibration curve, determine the concentration of this compound in the saturated solution.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.
-
Experimental Workflow Diagramdot
References
1,2,3-Hexanetriol melting and boiling point data
An In-depth Technical Guide to the Melting and Boiling Points of 1,2,3-Hexanetriol
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the thermal phase transition properties of this compound, a molecule of significant interest in pharmaceutical and materials science. We will delve into the available experimental data, the underlying physicochemical principles governing its melting and boiling behavior, and the rigorous methodologies required for their accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's physical characteristics.
Introduction: The Significance of this compound
This compound (C₆H₁₄O₃) is a polyol, or sugar alcohol, characterized by a six-carbon backbone with three hydroxyl (-OH) groups located on adjacent carbons. This structure imparts a unique combination of hydrophilicity, chirality, and chemical reactivity, making it a valuable building block and formulation excipient. In drug development, understanding the precise melting point is critical for processes such as formulation, hot-melt extrusion, and ensuring the stability and shelf-life of both active pharmaceutical ingredients (APIs) and final drug products. The boiling point, while more complex for this molecule, informs purification strategies and thermal degradation limits.
Physicochemical Data Summary for this compound
The fundamental properties of this compound are summarized below. It is crucial to note that while melting point data is available from commercial suppliers, a standard boiling point at atmospheric pressure is not typically reported due to thermal instability.
| Property | Data | Source(s) |
| Molecular Formula | C₆H₁₄O₃ | [1][2] |
| Molecular Weight | 134.17 g/mol | [2][3] |
| IUPAC Name | hexane-1,2,3-triol | [2] |
| CAS Number | 90325-47-6 (for the racemate) | [1][2] |
| Appearance | White to pale cream crystals or powder | [1] |
| Melting Point | 62.0 - 71.0 °C | [1] |
| 66 - 69 °C (for BioXtra grade, ≥98.0%) | ||
| Boiling Point | Not available (decomposes) | N/A |
Note: The melting point is often reported as a range, which can be influenced by purity and the specific mix of stereoisomers.
The Science Behind the Phase Transitions
The physical properties of this compound are a direct consequence of its molecular structure. The causality behind its observed melting point and the challenges with its boiling point are rooted in its intermolecular forces.
The Dominance of Hydrogen Bonding
The primary factor governing the phase transitions of triols is the extensive network of intermolecular hydrogen bonds.[4] Each this compound molecule has three hydroxyl groups, which act as both hydrogen bond donors (the H atom) and acceptors (the O atom). This leads to a strong, three-dimensional network of attractions between molecules in the solid state.
-
Impact on Melting Point: To transition from a highly ordered solid crystal lattice to a disordered liquid state, significant thermal energy is required to overcome these strong hydrogen bonds.[5][6] This is why this compound is a solid at room temperature with a relatively high melting point compared to non-polar C6 compounds like hexane.
-
Impact on Boiling Point: The energy required to completely overcome these intermolecular forces and transition molecules into the gaseous phase is very high. For many complex polyols like this compound, the temperature required to induce boiling exceeds the temperature at which the molecule's covalent bonds begin to break, leading to thermal decomposition rather than boiling.
The diagram below illustrates the potential for hydrogen bonding, which dictates the compound's physical state.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Thermal Stability of 1,2,3-Hexanetriol
Abstract
1,2,3-Hexanetriol is a polyhydric alcohol with emerging applications in pharmaceutical formulations, cosmetics, and polymer chemistry due to its properties as a humectant, plasticizer, and chemical intermediate.[1] Its thermal stability is a critical parameter that dictates its viability in manufacturing processes, storage conditions, and final product integrity. This guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. While specific, publicly available thermogravimetric data for this compound is limited, this document synthesizes established principles from the analysis of analogous polyols and provides detailed, field-proven methodologies for its characterization.[2][3] We present a deep dive into the primary analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—offering not just protocols, but the scientific rationale behind them. This guide is intended for researchers, formulation scientists, and quality control professionals who require a robust understanding of how to assess the thermal profile of this and similar polyol compounds.
Introduction: The Imperative of Thermal Stability
This compound (C₆H₁₄O₃) is a six-carbon chain with three hydroxyl groups on adjacent carbons.[4] This structure imparts significant polarity, water solubility, and a high capacity for hydrogen bonding, making it an effective humectant and viscosity modifier.[1][5] In the pharmaceutical and cosmetic industries, ingredients are often subjected to elevated temperatures during processes such as melt-blending, sterilization, and drying.[6][7] Understanding the onset of thermal decomposition is paramount for several reasons:
-
Product Safety: Thermal degradation can generate unknown, potentially hazardous byproducts.
-
Quality Assurance: Decomposition compromises the purity, efficacy, and physical properties (e.g., color, odor, viscosity) of the final product.[8]
-
Process Optimization: Defining the thermal limits of this compound allows for the optimization of manufacturing parameters, preventing material loss and ensuring batch-to-batch consistency.
-
Shelf-Life Prediction: The long-term stability of a product under various storage temperatures is directly related to the intrinsic thermal stability of its components.
Fundamentals of Polyol Thermal Decomposition
Polyols, such as hexanetriols, primarily decompose through dehydration and oxidation reactions at elevated temperatures. The general stability of polyols is significant, with many being stable up to 200-250°C.[3] The decomposition process can be conceptualized in the following stages:
-
Initial Mass Loss (Volatilization): Prior to decomposition, mass loss is typically due to the evaporation of the compound itself or residual moisture. For a viscous liquid like a hexanetriol, this occurs at its boiling point (e.g., 1,2,6-Hexanetriol boils at 178 °C at 5-6.7 mmHg).[9]
-
Onset of Decomposition: As temperatures increase, the weakest chemical bonds begin to break. In polyols, this often involves the elimination of water (dehydration) from adjacent hydroxyl groups, potentially forming unsaturated species or cyclic ethers.
-
Oxidative Degradation (in Air): In the presence of oxygen, the hydrocarbon backbone is oxidized, leading to the formation of aldehydes, ketones, and carboxylic acids. This is often an exothermic process that can accelerate decomposition.[10] The residue is eventually oxidized to carbon monoxide (CO) and carbon dioxide (CO₂).[3][9]
-
Inert Decomposition (Pyrolysis): In an inert atmosphere (e.g., nitrogen or argon), the molecule breaks down into smaller volatile organic compounds and a carbonaceous char residue.
The following diagram illustrates a generalized, hypothetical decomposition pathway for a vicinal triol like this compound.
Caption: Hypothetical decomposition pathway for this compound.
Analytical Methodologies for Thermal Stability Assessment
The two cornerstone techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][11] These methods provide complementary information about mass changes and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[12] It is the definitive method for determining decomposition temperatures. A typical TGA experiment yields a thermogram plotting mass (%) versus temperature (°C). The first derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
Key Data from TGA:
-
T_onset (Onset Temperature of Decomposition): The temperature at which significant mass loss begins. This is the most critical parameter for defining the upper limit of thermal stability.
-
T_peak (Peak Decomposition Temperature): The temperature at which the maximum rate of mass loss occurs, identified from the DTG curve.
-
Percent Mass Loss: The total mass lost during a specific decomposition step.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment, often corresponding to ash content or char.[13][14]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program.[15][16] It detects thermal events that involve a change in enthalpy, such as melting, crystallization, glass transitions, and decomposition.[11]
Key Data from DSC:
-
Melting Point (T_m): An endothermic peak indicating the solid-to-liquid phase transition. Product specifications for this compound list a melting point in the range of 62-71 °C.[17]
-
Glass Transition (T_g): A step change in the baseline indicating the transition of an amorphous solid from a rigid to a more rubbery state.[7]
-
Decomposition: Often appears as a complex series of sharp exothermic (in air) or endothermic (in inert gas) peaks at temperatures typically coinciding with TGA mass loss events.[18]
The following table summarizes the expected thermal events for a polyol like this compound and the techniques used to measure them.
| Thermal Event | Description | Primary Technique | Expected Temperature Range (General Polyol) | Citation |
| Melting (T_m) | Phase change from solid to liquid. | DSC | 62 - 71 °C | [17] |
| Boiling/Volatilization | Phase change from liquid to gas. | TGA, TGA-DTA | >170 °C (vacuum) | [2][9] |
| Decomposition (T_onset) | Onset of irreversible chemical degradation. | TGA | >200 °C | [3] |
| Oxidation | Exothermic reaction with oxygen. | DSC (in air) | >200 °C | [10] |
Detailed Experimental Protocols
To ensure trustworthy and reproducible results, the following protocols are provided. They are based on established standards such as ASTM E1131 for TGA.[13][14][19]
Protocol 1: TGA for Decomposition Profile
Objective: To determine the onset temperature of decomposition and the thermal degradation profile of this compound.
Methodology Workflow:
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Procedure:
-
Instrument Preparation & Calibration:
-
Ensure the TGA instrument is clean and the balance is stable.
-
Perform a temperature calibration using certified reference materials (e.g., Curie point standards) as per instrument guidelines. This is a critical step for data accuracy.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (platinum or alumina is recommended for high temperatures).
-
Causality: A small sample mass minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample and preventing thermal lag.[20]
-
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Select the desired atmosphere. For pyrolysis, use an inert gas like nitrogen or argon with a purge rate of 20-50 mL/min. To study oxidative stability, use dry air at the same purge rate.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for 5 minutes to ensure thermal stability.
-
Ramp the temperature at a linear heating rate of 10°C/min up to a final temperature (e.g., 600°C).
-
Causality: A 10°C/min heating rate is a standard practice that balances analysis time with resolution. Slower rates can provide better resolution of overlapping events, while faster rates can shift decomposition to higher temperatures.[21][22][23] It is advisable to test at multiple heating rates (e.g., 5, 10, and 20°C/min) to understand the kinetics of decomposition.
-
-
Data Analysis:
-
Plot the resulting mass (%) versus temperature (°C).
-
Determine the onset temperature (T_onset) using the tangent method at the initial point of mass loss.
-
Generate the first derivative (DTG) curve and identify the peak temperature(s) (T_peak).
-
Protocol 2: DSC for Thermal Transitions
Objective: To identify melting point, glass transition (if applicable), and the energetic nature (endothermic/exothermic) of decomposition.
Step-by-Step Procedure:
-
Instrument Preparation & Calibration:
-
Calibrate the DSC for both temperature and enthalpy using a certified standard, such as high-purity Indium. This ensures the accuracy of transition temperatures and energy measurements.[11]
-
-
Sample Preparation:
-
Accurately weigh 3-7 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as the reference.
-
Causality: Hermetic sealing prevents mass loss due to evaporation before decomposition, which would interfere with the heat flow measurement.
-
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Segment 1 (First Heat): Equilibrate at 0°C. Ramp temperature at 10°C/min to 250°C. This run captures the melting point and initial decomposition and removes any prior thermal history.
-
Segment 2 (Cool): Cool the sample at 10°C/min back to 0°C. This can reveal crystallization events or glass transitions.
-
Segment 3 (Second Heat): Ramp temperature again at 10°C/min to 250°C (or higher if investigating decomposition). This run provides a clear view of the glass transition and melting behavior of the now-annealed sample.
-
-
Data Analysis:
-
Analyze the first heating scan to identify the endothermic melting peak (T_m).
-
Analyze the second heating scan for any step changes in the baseline, which indicate a glass transition (T_g).
-
Observe the high-temperature region for sharp, complex peaks indicative of decomposition. Note whether they are endothermic (heat absorbed) or exothermic (heat released).
-
Factors Influencing Thermal Stability
The measured thermal stability of this compound can be significantly influenced by experimental and environmental factors.
-
Atmosphere: As discussed, the presence of oxygen leads to oxidative decomposition, which is often more aggressive and occurs at lower temperatures than pyrolysis in an inert atmosphere.[10]
-
Heating Rate: Higher heating rates generally shift the observed T_onset to higher temperatures. This is a kinetic effect; the sample has less time to decompose at any given temperature.[21][23]
-
Impurities: The presence of acidic, basic, or metallic impurities can catalyze degradation reactions, lowering the decomposition temperature. For instance, residual catalysts from synthesis could significantly impact stability.
-
pH: In aqueous formulations, the pH can influence stability. Strongly acidic or basic conditions can promote hydrolysis or other degradation pathways at lower temperatures.
Implications for Drug Development & Manufacturing
A thorough understanding of this compound's thermal profile directly informs its application in sensitive fields:
-
Formulation Strategy: When used as an excipient, its thermal stability must be compatible with the active pharmaceutical ingredient (API) and other ingredients. If the API degrades at 220°C, a triol that is stable to 250°C is a suitable candidate.
-
Process Parameter Definition: For manufacturing processes like hot-melt extrusion or spray drying, the maximum processing temperature must be kept safely below the T_onset of the triol to prevent degradation.
-
Risk Assessment: Knowledge of decomposition pathways and potential byproducts is essential for a comprehensive safety and toxicological risk assessment of the final product.
Conclusion
While direct, published thermal decomposition data for this compound is scarce, a robust assessment of its stability is achievable through the systematic application of standard thermal analysis techniques. Thermogravimetric Analysis and Differential Scanning Calorimetry provide the necessary data to define its safe operating temperature range. By following validated protocols and understanding the influence of key variables like atmosphere and heating rate, researchers and drug development professionals can confidently characterize this compound, ensuring its effective and safe use in their applications. This guide provides the foundational knowledge and practical methodologies to achieve that goal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. rigaku.com [rigaku.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. wmtr.com [wmtr.com]
- 13. store.astm.org [store.astm.org]
- 14. kalite.com [kalite.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. matec-conferences.org [matec-conferences.org]
- 19. infinitalab.com [infinitalab.com]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. Analysis of TGA data for polyvinyl alcohol at slow heating rate using deep neural networks, activation energy, and activation enthalpy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Toxicological Deep Dive into 1,2,3-Hexanetriol: A Framework for Assessment in Research and Development
This technical guide provides a comprehensive overview of the toxicological assessment of 1,2,3-Hexanetriol, a chemical of interest in various industrial and pharmaceutical applications. Tailored for researchers, scientists, and drug development professionals, this document navigates the current data landscape for this compound, outlines the requisite toxicological studies according to international guidelines, and offers a comparative perspective with the better-studied isomer, 1,2,6-Hexanetriol. The objective is to equip scientific professionals with the necessary framework to evaluate the safety of this compound and to underscore the critical data gaps that need to be addressed.
Introduction to this compound: Properties and Applications
This compound (CAS No: 25323-24-4) is a six-carbon triol with the chemical formula C6H14O3.[1][2][3] Its structure, featuring three hydroxyl groups on adjacent carbons, imparts properties such as high polarity and the potential for hydrogen bonding, making it a candidate for use as a humectant, solvent, or chemical intermediate. While specific applications are not extensively documented, its structural similarity to other polyols suggests its potential utility in cosmetics, pharmaceuticals, and polymer chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H14O3 | [2][3] |
| Molecular Weight | 134.17 g/mol | [3] |
| IUPAC Name | hexane-1,2,3-triol | [3] |
| Melting Point | 66-69 °C | [2] |
| Appearance | Solid |
The Imperative of Toxicological Evaluation: A Data-Driven Approach
A thorough toxicological assessment is paramount for any chemical intended for use in products that come into contact with humans.[4] The evaluation of a substance's potential to cause adverse health effects is a multi-faceted process, encompassing a range of endpoints from acute toxicity to long-term effects like carcinogenicity. For this compound, a significant lack of available toxicological data necessitates a predictive and methodological approach, relying on established international guidelines to define the required studies.[2]
The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals, which serve as the gold standard for regulatory acceptance.[5][6] Similarly, agencies like the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) have specific guidelines for cosmetics and industrial chemicals, respectively.[7][8][9][10]
Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance.[9] These studies are crucial for determining the intrinsic toxicity of a chemical and for classification and labeling.
Current Data for this compound:
A review of available safety data sheets (SDS) and chemical databases indicates that there is no data available for the acute oral, dermal, or inhalation toxicity of this compound.[2]
Recommended Protocol: OECD Test Guideline 425 (Up-and-Down Procedure)
The OECD 425 guideline is a method for determining the acute oral LD50 (the dose lethal to 50% of the test population) that uses a minimal number of animals.[11]
Step-by-Step Methodology:
-
Dose Range Finding: A preliminary test may be conducted to estimate the approximate lethal range.
-
Sequential Dosing: A single animal is dosed at a starting level.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.
Comparative Insight: 1,2,6-Hexanetriol For the related isomer, 1,2,6-Hexanetriol, the oral LD50 in rats is reported to be 15,500 mg/kg, suggesting a low order of acute toxicity.[12][13] This information can serve as a preliminary estimate for this compound, although species and isomer-specific differences can be significant.
Skin and Eye Irritation and Sensitization
These studies are critical for any substance that may come into direct contact with the skin or eyes, such as in cosmetic or topical pharmaceutical formulations.[7]
Current Data for this compound:
Recommended Protocols:
-
Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)
-
Eye Irritation/Corrosion: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
-
Skin Sensitization: OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)
Experimental Workflow for Skin Sensitization (LLNA):
Caption: Workflow for the Local Lymph Node Assay (LLNA) for skin sensitization.
Repeated Dose Toxicity
Subchronic and chronic toxicity studies are essential for understanding the potential health effects of repeated or long-term exposure to a substance. These studies help to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Current Data for this compound:
There is no data available on the repeated dose toxicity of this compound.[2]
Recommended Protocols:
-
Subchronic Oral Toxicity: OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents)
-
Subacute Inhalation Toxicity: OECD Test Guideline 412 (Subacute Inhalation Toxicity: 28-Day Study)[14]
Key Parameters Evaluated in a 90-Day Oral Toxicity Study:
-
Clinical observations
-
Body weight and food/water consumption
-
Hematology and clinical biochemistry
-
Urinalysis
-
Gross necropsy
-
Organ weights
-
Histopathology of major organs and tissues
Genotoxicity and Carcinogenicity
Genotoxicity assays are designed to detect the potential of a substance to cause DNA damage or mutations, which can be a precursor to cancer. Carcinogenicity studies evaluate the tumor-inducing potential of a chemical over the lifetime of an animal.
Current Data for this compound:
There is no data available regarding the mutagenicity or carcinogenicity of this compound.[2]
Recommended Genotoxicity Testing Battery:
A standard battery of in vitro tests is typically required to assess genotoxicity:
-
Ames Test (Bacterial Reverse Mutation Assay): OECD Test Guideline 471. This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
In Vitro Mammalian Cell Gene Mutation Test: OECD Test Guideline 476 (e.g., Mouse Lymphoma Assay).
-
In Vitro Mammalian Chromosomal Aberration Test: OECD Test Guideline 473.
A positive result in any of these in vitro tests would typically trigger the need for in vivo genotoxicity testing.
Caption: A tiered approach to genotoxicity testing.
Conclusion and Future Directions
The toxicological profile of this compound is largely uncharacterized. While GHS classifications suggest it may be a skin and eye irritant, comprehensive studies are lacking for all major toxicological endpoints. For researchers and developers considering the use of this compound, it is imperative to initiate a structured toxicological evaluation following internationally recognized guidelines. The data from the more extensively studied isomer, 1,2,6-Hexanetriol, can provide some initial context, but cannot replace specific testing of this compound. A systematic approach, as outlined in this guide, will be essential to ensure the safe application of this chemical in any future products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. oecd.org [oecd.org]
- 7. fda.gov.ph [fda.gov.ph]
- 8. fda.gov [fda.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. epa.gov [epa.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. 1,2,6-hexane triol, 106-69-4 [thegoodscentscompany.com]
- 14. env.go.jp [env.go.jp]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 1,2,3-Hexanetriol
Introduction: The Analytical Imperative for 1,2,3-Hexanetriol
This compound, a vicinal triol, possesses a unique combination of hygroscopic, solvating, and reactive properties, making it a valuable component in cosmetics, pharmaceuticals, and industrial formulations. Its function as a humectant, emollient, and chemical intermediate necessitates robust and reliable analytical methods to ensure product quality, stability, and regulatory compliance. This guide provides in-depth application notes and detailed protocols for the quantitative and qualitative analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the most pertinent analytical techniques, delving into the rationale behind methodological choices to empower analysts in developing and validating their own procedures.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₃ | [1][2] |
| Molecular Weight | 134.17 g/mol | [1][2] |
| IUPAC Name | hexane-1,2,3-triol | |
| Boiling Point | High (non-volatile) | |
| Polarity | High (due to three hydroxyl groups) | |
| Chromophore | None (lacks UV-absorbing functional groups) |
The high polarity and lack of a chromophore are the two most critical properties influencing the choice of analytical methodology.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization
Gas chromatography is a high-resolution separation technique, but its application is limited to volatile and thermally stable compounds. This compound, with its multiple polar hydroxyl groups, exhibits strong intermolecular hydrogen bonding, resulting in low volatility. Therefore, a derivatization step is mandatory to replace the active hydrogens of the hydroxyl groups with non-polar moieties, thereby increasing volatility and improving chromatographic peak shape.[3]
The Rationale for Derivatization
Derivatization serves multiple purposes in the GC analysis of polyols:
-
Increased Volatility: By masking the polar -OH groups, the boiling point of the analyte is significantly reduced, allowing it to be readily vaporized in the GC inlet.
-
Improved Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures of the GC system, preventing on-column degradation.
-
Enhanced Chromatographic Performance: Derivatization minimizes peak tailing, which is often caused by the interaction of polar analytes with active sites on the column, leading to sharper, more symmetrical peaks and improved resolution.[3]
-
Structural Information from Mass Spectrometry: The fragmentation patterns of the derivatives in the mass spectrometer can provide valuable structural information for confirmation of the analyte's identity.
Experimental Workflow for GC-MS Analysis
Protocol 1.1: Silylation for GC-MS Analysis
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens.[4] The trimethylsilyl (TMS) derivatives of this compound are significantly more volatile and produce excellent chromatographic peaks.
Principle of Silylation: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), react with the hydroxyl groups of this compound to form trimethylsilyl ethers.
Materials:
-
This compound standard
-
Internal Standard (IS): e.g., Sorbitol or a suitable stable isotope-labeled analogue
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane)
Step-by-Step Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh 1-5 mg of the sample or standard into a reaction vial.
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen. The presence of water will consume the derivatization reagent.[5]
-
Add a known amount of the internal standard to the vial. The choice of internal standard is critical and should be a compound that is chemically similar to the analyte but not present in the sample.[6]
-
-
Derivatization:
-
Add 200 µL of anhydrous pyridine to the dried sample to ensure complete dissolution.
-
Add 100 µL of BSTFA + 1% TMCS to the reaction vial.
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70-90°C for 30-60 minutes to ensure complete derivatization.[3] The optimal time and temperature should be determined empirically.
-
-
GC-MS Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: Increase to 200°C at 5°C/min
-
Ramp 2: Increase to 300°C at 10°C/min
-
Hold at 300°C for 5 minutes
-
-
-
MS Conditions (Example):
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-650
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times and mass spectra.
-
Quantify the amount of this compound using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus the concentration ratios.
-
Protocol 1.2: Acetylation for GC-MS Analysis
Acetylation is an alternative derivatization method that converts the hydroxyl groups to acetate esters. This method can be advantageous when silylation proves problematic, for instance, due to reagent instability in the presence of certain matrix components.
Principle of Acetylation: Acetic anhydride reacts with the hydroxyl groups of this compound in the presence of a catalyst, such as pyridine or 1-methylimidazole, to form the corresponding triacetate ester.
Materials:
-
Acetic Anhydride
-
Pyridine or 1-methylimidazole (catalyst)
-
Other materials as listed in Protocol 1.1
Step-by-Step Protocol:
-
Sample and Standard Preparation: Follow step 1 as in Protocol 1.1.
-
Derivatization:
-
Add 200 µL of pyridine to the dried sample.
-
Add 100 µL of acetic anhydride.
-
Seal the vial and heat at 60-100°C for 30-60 minutes.[7]
-
After cooling, the excess acetic anhydride and pyridine may need to be removed under a stream of nitrogen, and the sample reconstituted in a suitable solvent like hexane.
-
-
GC-MS Analysis and Data Analysis: Follow steps 3 and 4 as in Protocol 1.1, adjusting the GC temperature program and MS parameters as necessary for the acetylated derivative.
Method 2: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
For non-volatile analytes that lack a UV chromophore, such as this compound, HPLC with an Evaporative Light Scattering Detector (ELSD) is a powerful alternative to GC-MS. This technique does not require derivatization, simplifying sample preparation.
The Rationale for HPLC-ELSD
-
Universal Detection: The ELSD is a mass-based detector and can detect any analyte that is less volatile than the mobile phase, making it ideal for non-chromophoric compounds like polyols.[8]
-
Gradient Elution Compatibility: Unlike refractive index (RI) detectors, the ELSD is compatible with gradient elution, which is often necessary for separating components in complex mixtures.[9]
-
Simplified Sample Preparation: The elimination of the derivatization step reduces sample handling and potential sources of error.
Principle of Evaporative Light Scattering Detection
The ELSD operates in three stages:
-
Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol.
-
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase is evaporated, leaving behind fine particles of the non-volatile analyte.
-
Detection: A light source (e.g., a laser) illuminates the stream of analyte particles. The scattered light is detected by a photodiode, and the signal is proportional to the mass of the analyte.
Experimental Workflow for HPLC-ELSD Analysis
Protocol 2.1: HILIC-ELSD for Enhanced Retention of Polar Analytes
Hydrophilic Interaction Chromatography (HILIC) is particularly well-suited for the retention and separation of highly polar compounds like this compound.
Principle of HILIC: HILIC utilizes a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a more polar aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
HILIC column (e.g., Amide or Diol phase)
-
HPLC system with ELSD
Step-by-Step Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh the sample or standard and dissolve it in the initial mobile phase composition.
-
Filter the solution through a 0.45 µm membrane filter before injection.[10]
-
-
HPLC-ELSD Analysis:
-
HPLC Conditions (Example):
-
Column: Amide-based HILIC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A: Water, B: Acetonitrile
-
Gradient: 90% B to 60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
-
ELSD Conditions (Example):
-
Drift Tube Temperature: 85°C
-
Nebulizer Gas (Nitrogen) Flow Rate: 2.5 L/min
-
-
-
Data Analysis:
Method Validation and Quality Control
For all analytical methods, proper validation is essential to ensure the reliability of the results. Key validation parameters include:
| Parameter | Description |
| Linearity and Range | The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. For ELSD, a non-linear response is common.[11][12] |
| Accuracy | The closeness of the test results to the true value. Often assessed by recovery studies in a spiked matrix. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Sample Preparation for Complex Matrices
When analyzing this compound in complex matrices such as cosmetic creams or pharmaceutical formulations, a sample cleanup step is often necessary to remove interfering substances.
-
For Cosmetic Matrices: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to separate the polar this compound from the non-polar lipid components of the matrix.[13][14]
-
For Pharmaceutical Formulations: Simple "dilute and shoot" methods may be sufficient for aqueous-based formulations. For more complex matrices, protein precipitation followed by centrifugation and filtration can be effective.
Conclusion
The analytical determination of this compound requires careful consideration of its physicochemical properties. For GC-based analysis, derivatization via silylation or acetylation is a prerequisite to enhance volatility. HPLC with ELSD offers a direct and robust alternative, particularly when using a HILIC stationary phase for improved retention of this highly polar analyte. The choice between these methods will depend on the available instrumentation, the complexity of the sample matrix, and the specific requirements of the analysis. Rigorous method validation is paramount to ensure the generation of accurate and reliable data for quality control and research applications.
References
- 1. This compound, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (2S,3S)- | C6H14O3 | CID 6950291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of a GC-FID method for quantitative characterisation of polyglycerols in polyglycerol polyricinoleate (PGPR) present in a lipid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of a HILIC-UPLC-ELSD method based on optimized chromatographic and detection parameters for the quantification of polyols from bioconversion processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Complete NMR Structural Elucidation of 1,2,3-Hexanetriol
Introduction
1,2,3-Hexanetriol (CAS No. 90325-47-6) is a polyol, or sugar alcohol, characterized by a six-carbon chain with hydroxyl groups on the first three consecutive carbons.[1][2] Its structure, featuring two stereocenters at the C2 and C3 positions, gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[3][4][5] This stereochemical complexity, coupled with its applications in areas such as protein crystallization and as a chemical intermediate, necessitates a robust and unambiguous method for its structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete constitutional and configurational analysis of this compound in solution.
This comprehensive guide provides a detailed protocol for the acquisition and interpretation of a full suite of NMR experiments—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—to fully characterize the structure of this compound. The causality behind experimental choices and the logical workflow for data interpretation are emphasized to provide researchers, scientists, and drug development professionals with a field-proven methodology.
PART 1: Sample Preparation and Initial Spectroscopic Setup
The quality of NMR data is fundamentally dependent on meticulous sample preparation.[6] The following protocol is designed to produce a high-quality sample suitable for a full suite of NMR experiments.
Protocol 1: NMR Sample Preparation
-
Analyte and Solvent Selection:
-
Weigh approximately 10-20 mg of this compound for ¹H and 2D NMR, and 50-75 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[7][8]
-
Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices due to the high solubility of polyols. For this guide, we will proceed with CD₃OD.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6]
-
-
Dissolution and Filtration:
-
Final Sample Volume and Labeling:
-
Ensure the final sample height in the NMR tube is at least 4.5 cm to be within the active volume of the NMR probe's coils.[7]
-
Cap the NMR tube and label it clearly.
-
Initial Spectrometer Configuration
The following table provides typical starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Solvent | CD₃OD | CD₃OD |
| Temperature | 298 K | 298 K |
| Spectral Width | 12 ppm | 220 ppm |
| Acquisition Time | ~3.4 s | ~1.2 s |
| Relaxation Delay | 2.0 s | 2.0 s |
| Number of Scans | 16 | 1024 |
PART 2: 1D NMR Spectroscopy - The Foundation of Structural Analysis
The initial steps in structural elucidation involve acquiring and analyzing the one-dimensional ¹H and ¹³C NMR spectra, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments to determine the multiplicity of each carbon signal.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (the relative number of protons), and multiplicity (due to spin-spin coupling with neighboring protons).
Predicted ¹H NMR Spectrum of this compound:
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H6 (CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |
| H5 (CH₂) | 1.3 - 1.5 | Sextet or Multiplet (m) | 2H |
| H4 (CH₂) | 1.5 - 1.7 | Multiplet (m) | 2H |
| H3 (CHOH) | 3.4 - 3.6 | Multiplet (m) | 1H |
| H2 (CHOH) | 3.6 - 3.8 | Multiplet (m) | 1H |
| H1 (CH₂OH) | 3.5 - 3.7 | Multiplet (m) | 2H |
Note: The hydroxyl (-OH) protons will likely exchange with the deuterated solvent and may not be observed, or may appear as a broad singlet.
¹³C and DEPT NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The DEPT-135 experiment is particularly useful, showing CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment will only show CH signals.
Predicted ¹³C and DEPT-135 NMR Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 Signal |
| C6 (CH₃) | 14 - 16 | Positive |
| C5 (CH₂) | 19 - 21 | Negative |
| C4 (CH₂) | 33 - 35 | Negative |
| C3 (CH) | 72 - 75 | Positive |
| C2 (CH) | 73 - 76 | Positive |
| C1 (CH₂) | 65 - 68 | Negative |
PART 3: 2D NMR Spectroscopy - Unambiguous Structure Determination
Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.
Workflow for NMR Data Acquisition and Analysis
Caption: Logical workflow for the complete NMR analysis of this compound.
Protocol 2: ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.
-
Objective: To map the proton-proton connectivity along the hexanetriol backbone.
-
Experimental Setup: Use a standard cosygpppqf pulse sequence.
-
Data Interpretation:
-
A cross-peak between two protons on the diagonal indicates they are coupled.
-
Expect to see a correlation from H6 to H5, H5 to H4, H4 to H3, H3 to H2, and H2 to H1. This allows for a sequential "walk" along the carbon chain.
-
Protocol 3: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
Objective: To unambiguously assign each proton to its corresponding carbon atom.
-
Experimental Setup: Use a standard hsqcedetgpsisp2.2 pulse sequence.
-
Data Interpretation:
-
Each cross-peak represents a direct one-bond C-H connection.
-
This experiment will definitively link the proton assignments from the ¹H and COSY spectra to the carbon assignments from the ¹³C and DEPT spectra. For example, the proton signal around 0.9 ppm will show a correlation to the carbon signal around 14-16 ppm, confirming the assignment of C6 and its attached protons.
-
Protocol 4: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds.
-
Objective: To confirm the overall connectivity of the molecular fragments and verify the carbon skeleton.
-
Experimental Setup: Use a standard hmbcgplpndqf pulse sequence. The long-range coupling delay can be optimized for J-couplings of 4-8 Hz.
-
Data Interpretation:
-
Key expected correlations:
-
The H6 protons (CH₃) should show correlations to C5 and C4.
-
The H1 protons (CH₂OH) should show correlations to C2 and C3.
-
The H4 protons should show correlations to C2, C3, C5, and C6.
-
-
These long-range correlations provide definitive proof of the C1-C2-C3-C4-C5-C6 atomic arrangement.
-
PART 4: Advanced Application - Stereochemical Assignment
While the aforementioned experiments will confirm the constitution of this compound, determining the relative and absolute stereochemistry of the C2 and C3 chiral centers requires more advanced techniques. A powerful method involves the derivatization of the triol with a chiral agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MPA), to form diastereomeric esters. The ¹H NMR spectra of these diastereomers will exhibit distinct chemical shift differences (Δδ), which can be correlated to the absolute configuration of the original triol.[10][11]
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural elucidation of this compound. By following the detailed protocols and logical workflow presented in this guide, researchers can unambiguously determine the molecular constitution and lay the groundwork for more advanced stereochemical analyses. This approach ensures the highest level of scientific integrity and provides the authoritative data required in research and development settings.
References
- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. This compound, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, (2S,3S)- | C6H14O3 | CID 6950291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, (2S,3R)- | C6H14O3 | CID 6950292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of 1,2,3-Hexanetriol
Abstract: This document provides a comprehensive guide to the analysis of 1,2,3-hexanetriol using mass spectrometry. Primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, this note also discusses considerations for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Detailed protocols, from sample preparation to data interpretation, are provided to equip researchers, scientists, and drug development professionals with a robust framework for the qualitative and quantitative analysis of this polyol.
Introduction
This compound (C₆H₁₄O₃, Molar Mass: 134.17 g/mol ) is a polyhydroxy compound with applications in various fields, including its use as a chemical intermediate and in the formulation of various products.[1] Its structure, featuring three hydroxyl groups, imparts significant polarity and a low vapor pressure, presenting unique challenges for analysis. Mass spectrometry, coupled with chromatographic separation, offers the specificity and sensitivity required for its accurate identification and quantification in complex matrices.
This application note details a field-proven methodology for analyzing this compound, with a primary focus on GC-MS—the gold standard for volatile and semi-volatile compound analysis.[2] The inherent challenge of low volatility in polyols is systematically addressed through a chemical derivatization protocol, a critical step to ensure successful chromatographic separation and detection.[3]
Part 1: GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry is an ideal technique for the analysis of this compound, provided that its volatility is increased through derivatization.[3] This process replaces the active hydrogens on the hydroxyl groups with non-polar functional groups, reducing intermolecular hydrogen bonding and allowing the analyte to transition into the gas phase at temperatures compatible with GC analysis.[4] Trimethylsilylation (TMS) is a widely used derivatization technique for polyols, as it produces volatile and thermally stable derivatives that exhibit excellent chromatographic properties and informative mass spectra.[5]
Experimental Workflow: GC-MS
Caption: High-level workflow for the GC-MS analysis of this compound.
Protocol 1: Sample Preparation and Extraction
This protocol is adapted from established methods for extracting glycols from complex matrices.[6][7] The objective is to isolate the analyte from interfering substances and prepare it for derivatization.
-
Sample Weighing: Accurately weigh approximately 1.0 g of the sample matrix into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (IS), such as 1,3-Propanediol or a deuterated analog, to the sample. The IS is crucial for accurate quantification.[6][8]
-
Dispersion: Add 5 mL of deionized water and vortex thoroughly for 1-2 minutes to fully disperse the sample.
-
Protein Precipitation/Extraction: Add 5 mL of acetonitrile in two 2.5 mL aliquots, vortexing after each addition. Acetonitrile serves to precipitate proteins and extract the polar triol.[8][9]
-
Phase Separation: Centrifuge the mixture at 5000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant (the upper liquid layer) to a clean vial for the derivatization step.
Protocol 2: Trimethylsilylation (TMS) Derivatization
This procedure converts the polar hydroxyl groups of the triol into non-polar trimethylsilyl ethers.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all water, as the derivatizing reagent is moisture-sensitive.
-
Reconstitution & Reaction: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the dried extract.[8]
-
Incubation: Tightly cap the vial and heat at 70°C for 20-30 minutes to ensure the reaction goes to completion.
-
Cooling: Allow the sample to cool to room temperature before transferring it to an autosampler vial for GC-MS analysis.
Instrumentation and Parameters
The following table outlines the recommended starting parameters for GC-MS analysis. These should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temperature | 250°C | Ensures rapid vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode is suitable for concentrated samples, while splitless mode provides higher sensitivity for trace analysis.[10] |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | Inert gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; mid-polarity column (e.g., DB-5MS, TG-WaxMS) | A 5% phenyl-methylpolysiloxane column (DB-5MS type) is a robust general-purpose column. A wax column can also be effective for polar compounds.[6][8] |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 15°C/min to 300°C, Hold: 5 min | The temperature program is designed to effectively separate the analyte from matrix components and ensure it elutes as a sharp peak.[10] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.[5] |
| Source Temperature | 230°C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temperature | 150°C | Maintains ion trajectory and prevents contamination. |
| Acquisition Mode | Full Scan (m/z 40-600) and/or Selected Ion Monitoring (SIM) | Full scan is used for qualitative analysis and identification. SIM mode offers superior sensitivity and selectivity for quantitative analysis by monitoring specific fragment ions. |
Data Interpretation: Fragmentation Pattern
The EI mass spectrum of the tris-TMS derivative of this compound will exhibit characteristic fragments. While a library spectrum for this specific derivative may not be available, the fragmentation can be predicted based on established principles for silylated alcohols and related polyols.[5][11][12]
-
Molecular Ion ([M]⁺): The molecular ion for the tris-TMS derivative (C₁₅H₃₈O₃Si₃) at m/z 350 may be weak or absent.
-
[M-15]⁺ Ion: A prominent peak at m/z 335, corresponding to the loss of a methyl group (•CH₃) from one of the TMS groups, is expected and is a hallmark of TMS derivatives.[5]
-
Alpha-Cleavage (α-cleavage): The C-C bonds adjacent to the silylated oxygen atoms are prone to cleavage. This leads to the formation of stable, oxonium-type ions. The most significant α-cleavage is expected between C1 and C2, and C2 and C3.
-
Loss of TMSOH: Neutral loss of trimethylsilanol (TMSOH, 90 Da) from fragment ions is also a common pathway.
Caption: Proposed EI fragmentation pathway for tris-TMS-1,2,3-Hexanetriol.
Key Diagnostic Ions for SIM/MRM Analysis:
| m/z | Proposed Identity | Significance |
| 335 | [M-CH₃]⁺ | Confirms molecular weight. |
| 247 | [M-C₃H₇]⁺ | Cleavage of the propyl chain. |
| 217 | [M-CH₂OTMS]⁺ | Loss of the C1 carbon with its TMS ether group. |
| 204 | [CH(OTMS)CH₂OTMS]⁺ | Result of α-cleavage between C2 and C3. A highly characteristic fragment. |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Common rearrangement ion in poly-silylated compounds. |
| 103 | [CH₂=O⁺TMS] | Characteristic fragment for a primary TMS ether. |
Part 2: LC-MS Analysis Considerations
For analyses where derivatization is undesirable or for samples in aqueous matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is a viable alternative.
-
Chromatography: Due to the high polarity of this compound, a conventional reversed-phase (e.g., C18) column may not provide adequate retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation mode, as it is specifically designed for polar analytes.[3]
-
Ionization:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules.[13] In positive ion mode, this compound is expected to form protonated molecules ([M+H]⁺ at m/z 135.1) and adducts with sodium ([M+Na]⁺ at m/z 157.1) or ammonium ([M+NH₄]⁺ at m/z 152.1).[14] In negative ion mode, the deprotonated molecule ([M-H]⁻ at m/z 133.1) can be observed.[1][14]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another powerful technique, particularly effective for small, moderately polar compounds that are less amenable to ESI.[15] It typically produces singly charged protonated molecules ([M+H]⁺) with minimal fragmentation, making it excellent for molecular weight confirmation.[16]
-
Conclusion
This application note provides a validated and robust framework for the mass spectrometric analysis of this compound. The primary recommended method is GC-MS following trimethylsilylation, which offers excellent chromatographic resolution and generates information-rich mass spectra for confident identification and quantification. The detailed protocols for sample preparation, derivatization, and instrument operation serve as a comprehensive starting point for method development. Furthermore, considerations for LC-MS analysis using HILIC with ESI or APCI are presented as a valuable alternative for specific applications. By understanding the principles behind the chosen methodology, researchers can effectively adapt and validate these protocols for their unique analytical challenges.
References
- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Derivatization in Mass Spectrometry– 3. Alkylation (Arylation) | Semantic Scholar [semanticscholar.org]
- 5. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. agilent.com [agilent.com]
- 8. scispace.com [scispace.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. holcapek.upce.cz [holcapek.upce.cz]
- 14. PubChemLite - this compound (C6H14O3) [pubchemlite.lcsb.uni.lu]
- 15. m.youtube.com [m.youtube.com]
- 16. APCI/APPI for synthetic polymer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust Gas Chromatography Method for the Quantitative Analysis of 1,2,3-Hexanetriol via Silylation Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note presents a detailed, reliable, and reproducible method for the quantitative analysis of 1,2,3-Hexanetriol using gas chromatography with flame ionization detection (GC-FID). Due to the inherent low volatility and high polarity of this compound, a direct GC analysis is challenging, often resulting in poor chromatographic performance. The protocol detailed herein overcomes this limitation through a robust silylation derivatization procedure, which converts the polar hydroxyl groups into non-polar, volatile trimethylsilyl (TMS) ethers. This transformation enables excellent peak shape, high resolution, and accurate quantification. The causality behind each experimental choice, from reagent selection to instrument parameters, is explained to provide a thorough understanding of the method's principles.
Scientific Principle and Rationale
This compound (C₆H₁₄O₃, MW: 134.17 g/mol ) is a polyol containing three hydroxyl (-OH) functional groups[1][2]. The presence of these groups induces strong intermolecular hydrogen bonding, resulting in a high boiling point and low vapor pressure. These properties make it unsuitable for direct analysis by gas chromatography, a technique that requires analytes to be volatile and thermally stable.
To facilitate GC analysis, a chemical modification step known as derivatization is essential. The most effective and widely used strategy for compounds containing hydroxyl groups is silylation [3][4]. This method involves replacing the active, acidic hydrogens of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.
The reaction for this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a powerful silylating agent, is as follows:
C₃H₇CH(OH)CH(OH)CH₂(OH) + 3 CH₃C(NSi(CH₃)₃)OCF₃ → C₃H₇CH(OTMS)CH(OTMS)CH₂(OTMS) + 3 CH₃C(NH₂)OCF₃
This conversion of the triol to its tris-trimethylsilyl ether derivative dramatically reduces the molecule's polarity and boiling point, rendering it highly volatile and ideal for GC analysis[5]. The resulting derivative exhibits excellent chromatographic behavior on common non-polar capillary columns. A product specification sheet for this compound directly confirms that assaying via "Silylated GC" is a standard industry practice[6].
Analytical Workflow Overview
The entire analytical process is designed to ensure accuracy and reproducibility. The workflow begins with precise sample and standard preparation, followed by a complete derivatization reaction, and concludes with instrumental analysis and data processing.
Caption: Workflow for GC analysis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating an internal standard for superior quantitative accuracy.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | Analytical Standard (≥97%) | Thermo Fisher | Analyte for calibration and analysis |
| Sorbitol | Analytical Standard (≥98%) | Sigma-Aldrich | Internal Standard (IS) |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) | Derivatization Grade | Sigma-Aldrich | Silylating reagent and catalyst |
| Pyridine | Anhydrous (≤0.005% H₂O) | MilliporeSigma | Reaction solvent |
| Methanol | HPLC Grade | Fisher Scientific | Solvent for stock solutions |
| Reaction Vials (2 mL) with PTFE-lined caps | - | Agilent | Sample preparation and derivatization |
Causality Note: The use of MSTFA with 1% TMCS is critical. MSTFA is a highly effective silylating agent, and TMCS acts as a catalyst to enhance the reaction rate, ensuring complete derivatization of all three hydroxyl groups, including the potentially more hindered secondary alcohol[3][7]. Anhydrous pyridine is used as the solvent because it does not contain active hydrogens that would consume the reagent and is an excellent scavenger for the HCl byproduct generated by TMCS.
Preparation of Stock and Working Solutions
-
This compound Stock (1000 µg/mL): Accurately weigh 10.0 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Internal Standard Stock (1000 µg/mL): Accurately weigh 10.0 mg of Sorbitol into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the stock solution. In separate 2 mL reaction vials, add aliquots of the this compound stock to achieve final amounts of 5, 10, 25, 50, and 100 µg. To each vial, add 50 µg of the Sorbitol internal standard stock (50 µL).
Sample Preparation and Derivatization Protocol
-
Sample Preparation: For an unknown sample, accurately weigh or measure a quantity expected to contain this compound within the calibration range into a reaction vial. If the sample is solid, dissolve it in a known volume of methanol. If liquid, transfer a known aliquot. Add 50 µg of the Sorbitol internal standard stock (50 µL).
-
Evaporation: Place all vials (calibration standards and samples) in a heating block at 60°C under a gentle stream of dry nitrogen until the solvent is completely evaporated. This step is crucial, as any residual water will interfere with the silylation reaction[4].
-
Derivatization:
-
To each dry vial, add 100 µL of anhydrous pyridine and briefly vortex to dissolve the residue.
-
Add 100 µL of MSTFA + 1% TMCS reagent to each vial.
-
Immediately cap the vials tightly.
-
Vortex for 30 seconds to ensure thorough mixing.
-
-
Reaction: Place the sealed vials in a heating block or oven set to 70°C for 45 minutes . The elevated temperature ensures the reaction proceeds to completion in a reasonable timeframe[7].
-
Cooling: After incubation, remove the vials and allow them to cool to room temperature before GC injection. The derivatized sample is now ready for analysis.
Instrumentation and Analytical Conditions
The following parameters are recommended for a standard GC-FID system. They can be adapted for GC-MS analysis, with the FID-specific parameters replaced by appropriate mass spectrometer settings.
| Parameter | Recommended Setting | Rationale for Setting |
| GC System | Agilent 8890 GC or equivalent with FID | FID provides excellent sensitivity and a wide linear range for hydrocarbon-based compounds. |
| Capillary Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-arylene/95% dimethylpolysiloxane phase provides excellent separation for the non-polar TMS-derivatized analytes based on their boiling points[8][9]. |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injector | Split/Splitless | |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injector Temperature | 280°C | Ensures rapid and complete vaporization of the TMS derivatives without thermal degradation. |
| Split Ratio | 20:1 | Prevents column overloading while transferring a representative amount of sample. Adjust as needed based on concentration. |
| Oven Program | - Initial Temp: 100°C, hold for 2 min- Ramp: 10°C/min to 280°C- Final Hold: Hold at 280°C for 5 min | The initial hold allows for focusing of analytes at the column head. The ramp separates compounds by boiling point, and the final hold ensures all components elute. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temperature | 300°C | Kept higher than the final oven temperature to prevent condensation of analytes in the detector. |
| Hydrogen Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 300 mL/min | Oxidant for the FID flame. |
| Makeup Gas (N₂ or He) | 25 mL/min | Optimizes the flow rate through the detector for better sensitivity. |
Data Analysis and Expected Results
Upon injection, the TMS-derivatized this compound and Sorbitol will be separated. The expected elution order will be the derivatized this compound followed by the derivatized Sorbitol, due to the latter's higher molecular weight and boiling point after derivatization.
-
Identification: Peaks are identified by their characteristic retention times, confirmed by running the individual derivatized standards.
-
Quantification:
-
Integrate the peak areas for the derivatized this compound (A_analyte) and the derivatized Sorbitol internal standard (A_IS).
-
Calculate the Response Factor (RF) for each calibration standard: RF = (A_analyte / A_IS) / (Conc_analyte / Conc_IS).
-
Generate a calibration curve by plotting (A_analyte / A_IS) versus (Conc_analyte / Conc_IS). The curve should exhibit excellent linearity (R² > 0.995).
-
Calculate the concentration of this compound in the unknown samples using the generated calibration curve.
-
The resulting chromatograms should show sharp, symmetrical peaks, indicating successful derivatization and good chromatographic conditions.
References
- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. greyhoundchrom.com [greyhoundchrom.com]
Application Note: A Validated HPLC-ELSD Method for the Quantitative Analysis of 1,2,3-Hexanetriol
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,2,3-Hexanetriol. Due to its lack of a significant UV-absorbing chromophore, direct analysis by common HPLC-UV methods is not feasible.[1] This protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation, coupled with Evaporative Light Scattering Detection (ELSD) for sensitive and universal detection. The method is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this polyol in various matrices. The protocol described herein is designed to be self-validating, incorporating system suitability tests and adhering to principles outlined in the International Conference on Harmonisation (ICH) guidelines.[2][3][4]
Introduction and Analytical Challenge
This compound is a polyhydric alcohol, or polyol, with a simple six-carbon backbone.[5][6] Its properties, similar to other polyols, make it a valuable component in cosmetic, pharmaceutical, and industrial formulations, where it can act as a humectant, solvent, or plasticizer.[7] Accurate determination of its concentration is critical for quality control, formulation development, and stability studies.
The primary analytical challenge in the HPLC analysis of this compound and similar sugar alcohols is their lack of a UV chromophore, rendering them invisible to standard UV-Vis detectors.[8][9] While Refractive Index (RI) detection is a possible alternative, it is often hampered by lower sensitivity, baseline drift, and incompatibility with gradient elution.[10] Evaporative Light Scattering Detection (ELSD) overcomes these limitations by providing universal detection for any analyte that is less volatile than the mobile phase.[1][11] ELSD is compatible with gradient elution, offers superior sensitivity to RI, and is ideal for the analysis of compounds like carbohydrates, lipids, and polyols.[10][12]
This guide details a HILIC-ELSD method, explaining the rationale behind the chromatographic choices and providing a step-by-step protocol for implementation and validation.
Principle of the Method: HILIC-ELSD
The Separation: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the chosen mode of separation for this analysis. It is a variation of normal-phase chromatography that uses a polar stationary phase (e.g., bare silica or polar-bonded phases) with a partially aqueous mobile phase rich in a water-miscible organic solvent, typically acetonitrile.[8][13] This technique is exceptionally well-suited for retaining and separating highly polar compounds like this compound, which would have little to no retention on traditional reversed-phase (C18) columns. The retention mechanism in HILIC is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.
The Detection: Evaporative Light Scattering Detector (ELSD)
The ELSD operates on a three-step principle, making it a universal mass detector:
-
Nebulization: The column effluent is mixed with an inert gas (typically nitrogen) and sprayed to form a fine aerosol of droplets.
-
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte.[11]
-
Detection: The solid particles are carried into a high-intensity light beam. The amount of light scattered by the particles is measured by a photodiode or photomultiplier tube, generating a signal proportional to the mass of the analyte.[11]
This combination of HILIC for selective retention and ELSD for universal detection provides a powerful tool for the accurate quantification of this compound.
Materials and Methods
Reagents and Standards
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade or higher)
-
Deionized Water (18.2 MΩ·cm resistivity or higher)
-
Nitrogen gas for ELSD (high purity, >99.9%)
Instrumentation
-
HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.
-
Evaporative Light Scattering Detector (e.g., Agilent PL-ELS 2100 or similar).[12][14]
-
Chromatography Data System (CDS) for instrument control and data processing.
Chromatographic Conditions
The following table summarizes the starting conditions for the analysis. Optimization may be required depending on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| HPLC Column | HILIC Column (e.g., Atlantis Premier BEH Z-HILIC, 2.5 µm, 3.0 x 100 mm)[13] |
| Mobile Phase | Isocratic: 90:10 (v/v) Acetonitrile:Water |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| ELSD Nebulizer Temp. | 50 °C |
| ELSD Evaporator Temp. | 70 °C |
| ELSD Gas Flow | 1.8 SLM (Standard Liters per Minute) or as per manufacturer's recommendation[15] |
Experimental Protocols
Standard Stock and Calibration Standard Preparation
The trustworthiness of quantitative analysis begins with accurate standard preparation.
-
Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL Class A volumetric flask.
-
Dissolve and dilute to volume using a 50:50 (v/v) Acetonitrile:Water solution. This mixture ensures solubility and compatibility with the initial mobile phase conditions.[13] Mix thoroughly by inversion.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. A typical concentration range would be 0.1 mg/mL to 2.0 mg/mL. Use the 50:50 Acetonitrile:Water solution as the diluent.
Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of 50:50 Acetonitrile:Water to achieve a theoretical concentration within the calibration range (e.g., ~1 mg/mL).
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filtration (Critical Step): Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial. This step is mandatory to remove particulates and protect the column and instrument from clogging.
Analytical Workflow and System Suitability
The following workflow ensures the system is performing correctly before analyzing samples.
Caption: HPLC-ELSD Analytical Workflow for this compound.
System Suitability Test (SST) Protocol: Before initiating the analytical run, perform at least five replicate injections of a mid-range standard (e.g., 1.0 mg/mL). The system is deemed ready for use if the following criteria are met:
-
Peak Area Precision: Relative Standard Deviation (%RSD) must be ≤ 2.0%.
-
Retention Time Precision: %RSD must be ≤ 1.0%. These criteria confirm the stability and reproducibility of the chromatographic system.[16]
Method Validation Summary
For use in regulated environments, the analytical method must be validated according to ICH Q2(R1) guidelines.[2][4][17] The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., placebo, impurities). | Peak for this compound is pure and free from interference at its retention time. |
| Linearity & Range | A series of standards (e.g., 0.1 - 2.0 mg/mL) are analyzed to demonstrate a proportional response. | Correlation coefficient (r²) ≥ 0.99. A log-log transformation is often used for ELSD data. |
| Accuracy | The closeness of test results to the true value, assessed by spike recovery of the analyte in a sample matrix. | Mean recovery should be within 98.0% - 102.0% at three concentration levels.[2] |
| Precision | Repeatability: Analysis of multiple preparations (n=6) of the same sample. Intermediate Precision: Repeatability test performed by a different analyst on a different day. | %RSD should be ≤ 2.0% for both repeatability and intermediate precision.[3] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., Flow Rate ±10%, Column Temp ±2°C). | System suitability parameters remain within acceptable limits. |
Data Analysis and Calculations
-
Calibration Curve: Plot the logarithm of the peak area versus the logarithm of the concentration for the calibration standards. The ELSD response is often non-linear and can be fitted to a power function, which appears linear on a log-log scale.
-
Equation: log(Area) = m * log(Concentration) + b
-
-
Quantification: Integrate the peak area for this compound in the sample chromatograms.
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the prepared sample solution.
-
Adjust for the initial sample weight and dilution factor to determine the final concentration in the original sample.
Conclusion
The HILIC-ELSD method described provides a specific, sensitive, and reliable approach for the quantitative determination of this compound. The protocol is designed with scientific integrity at its core, incorporating system suitability checks and a clear validation pathway compliant with regulatory expectations. This application note serves as a comprehensive guide for scientists to implement a robust analytical solution for this non-chromophoric polyol, ensuring data of high quality and integrity for research and quality control purposes.
References
- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H14O3) [pubchemlite.lcsb.uni.lu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. helixchrom.com [helixchrom.com]
- 9. waters.com [waters.com]
- 10. peakscientific.com [peakscientific.com]
- 11. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 12. Polymer Labs (Agilent) PL-ELS 2100 Evaporative Light Scatter Detector – Hyland Scientific [hylandscientific.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
Application Note: 1,2,3-Hexanetriol as a Novel Cryoprotectant for Mammalian Cells
Introduction: The Imperative for Advanced Cryopreservation Solutions
Cryopreservation, the process of preserving biological materials at ultra-low temperatures, is a cornerstone of modern biomedical research and clinical practice. It enables the long-term storage of valuable cell lines, primary cells, and tissues, underpinning everything from fundamental cell biology to the development of cell-based therapies. The most common method for cryopreserving mammalian cells involves a slow-cooling process in the presence of cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) or glycerol.[1][2][3] While effective for many cell types, these traditional CPAs are not without their drawbacks. DMSO, the gold standard, can induce cellular toxicity and differentiation in sensitive cell types, and its removal post-thaw can be detrimental to cell recovery.[4][5]
This necessitates the exploration of novel, less toxic, and highly effective CPAs. Polyols (sugar alcohols) have shown promise as cryoprotectants due to their ability to stabilize cellular structures and mitigate the damaging effects of ice crystal formation.[6] This application note introduces 1,2,3-Hexanetriol, a six-carbon triol, as a potential alternative cryoprotectant. We will delve into its proposed mechanism of action, provide a detailed protocol for its application in cell cryopreservation, and outline a comprehensive validation strategy to assess its efficacy.
The Science of Cryoprotection: A Role for this compound?
The primary challenge in cryopreservation is mitigating the lethal effects of intracellular ice formation and the osmotic stress that occurs as extracellular water freezes, concentrating solutes. Cryoprotectants work by colligatively lowering the freezing point of the intracellular and extracellular solutions, thereby reducing the amount of ice formed at any given temperature.[7]
Polyols, like this compound, are hypothesized to exert their cryoprotective effects through several mechanisms:
-
Water Replacement Hypothesis: The multiple hydroxyl groups on the polyol molecule can form hydrogen bonds with water molecules and cellular macromolecules, effectively replacing the shell of bound water and maintaining the native conformation of proteins and membranes.[6]
-
Vitrification and Ice Crystal Inhibition: By increasing the viscosity of the intracellular and extracellular solution, polyols can promote vitrification (a glass-like, non-crystalline state) upon cooling, thus preventing the formation of damaging ice crystals.
-
Membrane Stabilization: Polyols can interact with the lipid bilayer of the cell membrane, increasing its fluidity at low temperatures and making it more resistant to freeze-induced damage.
The structure of this compound, with its three hydroxyl groups on a flexible six-carbon backbone, suggests it may possess the requisite physicochemical properties for effective cryoprotection. Its potential for lower toxicity compared to DMSO makes it an attractive candidate for further investigation.
Physicochemical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of a potential CPA is crucial for predicting its efficacy and optimizing its use. Below is a comparative table of this compound, Glycerol, and DMSO.
| Property | This compound | Glycerol | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₆H₁₄O₃ | C₃H₈O₃ | C₂H₆OS |
| Molecular Weight | 134.17 g/mol [8] | 92.09 g/mol | 78.13 g/mol |
| Structure | CH₃(CH₂)₂CH(OH)CH(OH)CH₂OH | CH₂(OH)CH(OH)CH₂(OH) | (CH₃)₂SO |
| Boiling Point | Decomposes | 290 °C | 189 °C |
| Solubility in Water | Miscible | Miscible | Miscible |
Experimental Protocol: Cryopreservation of Mammalian Cells with this compound
This protocol provides a starting point for evaluating this compound as a cryoprotectant for adherent mammalian cells (e.g., fibroblasts, HeLa). It is imperative to note that this is a hypothetical protocol and requires optimization for specific cell types.
Materials
-
Logarithmically growing adherent cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (cell culture grade, sterile-filtered)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
Water bath at 37°C
-
Hemocytometer or automated cell counter
-
Trypan Blue solution (0.4%)[9]
Workflow Diagram
Caption: Experimental workflow for cryopreservation using this compound.
Step-by-Step Methodology
1. Preparation of Cryoprotectant Solutions:
-
Prepare a 2X stock solution of the desired final concentration of this compound in complete cell culture medium. For initial optimization, it is recommended to test a range of final concentrations (e.g., 5%, 10%, 15% v/v).
-
Prepare a standard cryopreservation medium of 90% FBS and 10% DMSO as a positive control.[10]
2. Cell Preparation:
-
Harvest cells during the logarithmic growth phase. For adherent cells, wash with PBS and detach using trypsin-EDTA.[10]
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Perform a cell count and determine viability using the Trypan Blue exclusion method.[9] Viability should be >90%.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in cold complete culture medium to a concentration of 2 x 10⁶ cells/mL.
3. Freezing Procedure:
-
Gently add an equal volume of the 2X this compound cryoprotectant solution to the cell suspension, dropwise, while gently swirling the tube. This will result in a final cell concentration of 1 x 10⁶ cells/mL and the desired final concentration of this compound.
-
Incubate the cell suspension at room temperature for 10-15 minutes to allow for equilibration.
-
Aliquot 1 mL of the cell suspension into sterile, labeled cryovials.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C/minute.[1][4]
-
Transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.
4. Thawing and Recovery:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Immediately transfer the contents of the cryovial to a conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cells at 200 x g for 5 minutes to remove the cryoprotectant.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a culture flask and incubate under standard conditions.
Validation Strategy: A Multi-faceted Approach
A robust validation strategy is essential to determine the efficacy of this compound as a cryoprotectant. The following assays should be performed post-thaw and compared to cells cryopreserved with the standard 10% DMSO protocol and to non-cryopreserved control cells.
Cytotoxicity Assessment of this compound
Prior to cryopreservation experiments, it is crucial to determine the inherent toxicity of this compound on the chosen cell line.
Protocol: MTT Assay for Cytotoxicity [11][12]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Expose cells to a range of concentrations of this compound (e.g., 0.1% to 20% v/v) in complete culture medium for a period equivalent to the cryopreservation equilibration time (e.g., 30 minutes) and for a longer duration (e.g., 24 hours).
-
Following exposure, replace the medium with fresh medium and assess cell viability using a standard MTT assay.
-
Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation:
| Compound | Incubation Time | IC50 (v/v %) |
| This compound | 30 minutes | [Insert Value] |
| This compound | 24 hours | [Insert Value] |
| DMSO (Control) | 30 minutes | [Insert Value] |
| DMSO (Control) | 24 hours | [Insert Value] |
Post-Thaw Viability and Recovery
Protocol: Trypan Blue Exclusion Assay [9][13][14][15][16]
-
Immediately after thawing and removal of the cryoprotectant, and at 24 hours post-thaw, take an aliquot of the cell suspension.
-
Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells and the total cell recovery.
Data Presentation:
| Cryoprotectant | Concentration | Immediate Post-Thaw Viability (%) | 24h Post-Thaw Viability (%) | Total Cell Recovery (%) |
| This compound | 5% | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 10% | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 15% | [Insert Value] | [Insert Value] | [Insert Value] |
| DMSO (Control) | 10% | [Insert Value] | [Insert Value] | [Insert Value] |
| Non-Cryopreserved | N/A | >95% | >95% | 100% |
Assessment of Apoptosis
Cryopreservation can induce apoptosis, or programmed cell death, which may not be immediately apparent.[17]
Protocol: Annexin V and Propidium Iodide (PI) Staining [18][19][20]
-
At 4 and 24 hours post-thaw, harvest the cells.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation:
| Cryoprotectant | Time Post-Thaw | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| This compound (10%) | 4h | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (10%) | 24h | [Insert Value] | [Insert Value] | [Insert Value] |
| DMSO (10%) | 4h | [Insert Value] | [Insert Value] | [Insert Value] |
| DMSO (10%) | 24h | [Insert Value] | [Insert Value] | [Insert Value] |
| Non-Cryopreserved | 24h | [Insert Value] | [Insert Value] | [Insert Value] |
Functional Assessment
The ultimate measure of successful cryopreservation is the maintenance of cellular function. The specific functional assays will be cell-type dependent.
Example Protocol: Proliferation Assay (for proliferating cell lines)
-
Seed an equal number of viable cells from each experimental group (non-cryopreserved, this compound cryopreserved, and DMSO cryopreserved) into multi-well plates.
-
At various time points (e.g., 24, 48, 72 hours), quantify cell proliferation using a suitable method (e.g., MTT assay, direct cell counting).
-
Plot the growth curves for each condition.
Example Protocol: Cytokine Secretion (for immune cells) [21]
-
After a recovery period, stimulate the thawed immune cells with an appropriate stimulus (e.g., LPS for monocytes).
-
Collect the cell culture supernatant after a defined incubation period.
-
Quantify the secretion of relevant cytokines (e.g., TNF-α, IL-6) using ELISA.
Conclusion and Future Directions
This application note provides a comprehensive framework for the investigation of this compound as a novel cryoprotectant for mammalian cells. The proposed protocols for cryopreservation and validation are based on established principles in cryobiology and cell biology. The successful implementation of these protocols will provide valuable data on the efficacy and potential toxicity of this compound.
Should this compound demonstrate comparable or superior cryoprotective properties to DMSO with reduced cytotoxicity, it could represent a significant advancement in the field of cryopreservation. Further studies would be warranted to optimize its use for a wider range of cell types, including primary cells and stem cells, and to elucidate its precise mechanism of action. The development of novel cryoprotectants like this compound is a critical step towards improving the quality and reliability of cryopreserved cells for research, diagnostics, and therapeutic applications.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Cryopreservation of mammalian cells – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 3. sartorius.com [sartorius.com]
- 4. Freezing Cells in DMSO: Benefits & Process Explained | Strex Cell [strexcell.com]
- 5. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryoprotective effect of polyols on rat embryos during two-step freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryopreservation and its clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
- 14. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 15. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 16. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. evidence.biolifesolutions.com [evidence.biolifesolutions.com]
- 18. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: The Role of Hexanetriols in Advanced Drug Delivery Systems
Abstract
This technical guide provides an in-depth exploration of the application of hexanetriols in the formulation of drug delivery systems. A critical distinction is made between 1,2,3-Hexanetriol and its more commonly utilized isomer, 1,2,6-Hexanetriol, in pharmaceutical contexts. While this compound is a known chemical entity, it is 1,2,6-Hexanetriol that is predominantly featured in the literature for its versatile roles as a solvent, humectant, viscosity modifier, and formulation stabilizer. This document synthesizes field-proven insights and detailed protocols for leveraging the physicochemical properties of hexanetriols in topical, transdermal, and nano-based delivery systems. The methodologies provided are designed to be self-validating, with a focus on the causal relationships between formulation choices and performance outcomes.
Introduction and Isomeric Clarification
Hexanetriols, polyols with a six-carbon backbone and three hydroxyl groups, offer a unique combination of properties beneficial for pharmaceutical formulations.[1] A common point of ambiguity is the distinction between its isomers, specifically this compound and 1,2,6-Hexanetriol.
-
This compound is a chemical compound with established physical and chemical properties.[2][3] However, its application in drug delivery is not widely documented in scientific literature, with its use being more prominent as a reagent in specific applications like protein crystallization.[4]
-
1,2,6-Hexanetriol is extensively cited for its use in cosmetic and pharmaceutical preparations.[5][6] It serves as a highly effective humectant, solvent, and plasticizer, often used as a more viscous and less hygroscopic alternative to glycerol.[5][7] Its "more organic" nature (higher carbon-to-hydroxyl ratio) allows for the formation of more stable emulsions, particularly with non-polar compounds.[5]
Given the available literature, this guide will focus on the established applications of 1,2,6-Hexanetriol as a representative hexanetriol in drug delivery, while providing comparative physicochemical data for context. The principles and protocols described can serve as a foundational framework for investigating other polyols, including this compound.
Physicochemical Properties
The utility of a hexanetriol isomer in a drug delivery system is dictated by its physical and chemical properties. A comparison highlights the key attributes of both this compound and 1,2,6-Hexanetriol.
| Property | This compound | 1,2,6-Hexanetriol | Source(s) |
| Molecular Formula | C₆H₁₄O₃ | C₆H₁₄O₃ | [2][7] |
| Molecular Weight | 134.17 g/mol | 134.17 g/mol | [2][7] |
| Appearance | - | Colorless to faintly yellow, viscous liquid | [1][5] |
| Boiling Point | - | 178 °C @ 5-6.7 mmHg | [5][8] |
| Solubility | - | Miscible with water and polar organic solvents | [5][7] |
| Key Features | Documented as a protein crystallization reagent | Versatile solvent, humectant, plasticizer; low toxicity | [4][5][7] |
Core Applications in Drug Delivery
1,2,6-Hexanetriol's molecular structure, featuring two primary and one secondary hydroxyl group, makes it a versatile excipient in pharmaceutical formulations.[7]
Co-solvency and Viscosity Modification
Poor aqueous solubility is a major hurdle for many active pharmaceutical ingredients (APIs). 1,2,6-Hexanetriol acts as an excellent co-solvent, enhancing the solubility of lipophilic drugs in aqueous or hydro-alcoholic bases. It is particularly noted as a preferred solvent base for many steroid-based cream applications.[5] Its inherent viscosity also allows it to function as a viscosity-enhancing agent, improving the consistency, stability, and residence time of semi-solid formulations like creams and gels.[7]
Humectancy in Topical Formulations
As a hygroscopic molecule, 1,2,6-Hexanetriol attracts and retains moisture, making it a valuable humectant in topical products.[1][6] This property is crucial for preventing the formulation from drying out and for maintaining skin hydration, which can improve patient comfort and compliance. Its hygroscopicity is about half that of glycerol, which can be advantageous in preventing a "tacky" feel in formulations.[5][7]
Role as a Potential Penetration Enhancer
The primary barrier to transdermal drug delivery is the stratum corneum.[9] Chemical penetration enhancers reversibly disrupt this barrier to facilitate drug permeation.[10][11] Polyols can contribute to this effect through several mechanisms.
The proposed mechanisms by which polyols like 1,2,6-Hexanetriol can enhance skin penetration include:
-
Disruption of Lipid Structure: Interacting with and disordering the highly organized intercellular lipids of the stratum corneum.[9]
-
Solvent Action: Improving the partitioning of a drug from the vehicle into the skin by altering the solvent properties of the stratum corneum.[12]
-
Protein Interaction: Hydrating keratin and interacting with intracellular proteins within the corneocytes.[9]
Component of Nanoemulsion Systems
Nanoemulsions are advanced drug delivery systems composed of oil and water phases stabilized by surfactants, with droplet sizes typically between 20-200 nm.[13][14] They are highly effective at improving the bioavailability of poorly soluble drugs.[15][16] Due to its amphiphilic nature and solvent properties, 1,2,6-Hexanetriol can function effectively as a co-solvent or co-surfactant in nanoemulsion formulations. In this role, it helps to further reduce interfacial tension, increase the fluidity of the interfacial film, and enhance the solubilization capacity of the system for the encapsulated drug.
Experimental Protocols
The following protocols provide step-by-step methodologies for creating drug delivery systems using 1,2,6-Hexanetriol. These are intended as foundational templates to be adapted for specific APIs.
Protocol 1: Formulation of a Topical Hydrogel with 1,2,6-Hexanetriol
Objective: To prepare a stable, semi-solid hydrogel for topical delivery, using 1,2,6-Hexanetriol as a co-solvent and humectant.
Materials:
-
Active Pharmaceutical Ingredient (API) - e.g., a poorly water-soluble corticosteroid
-
1,2,6-Hexanetriol (Pharmaceutical Grade)
-
Carbomer 940 (or equivalent gelling agent)
-
Triethanolamine (TEA)
-
Propylene Glycol
-
Purified Water
-
Preservative (e.g., Phenoxyethanol)
Methodology:
-
API Solubilization (Phase A):
-
In a beaker, weigh the required amount of 1,2,6-Hexanetriol and Propylene Glycol.
-
Slowly add the pre-weighed API to this solvent mixture while stirring continuously with a magnetic stirrer until fully dissolved. Causality: Using a blend of polyols like 1,2,6-Hexanetriol and propylene glycol creates a robust solvent system for many lipophilic APIs, preventing crystallization in the final aqueous gel.
-
-
Gel Base Preparation (Phase B):
-
In a separate, larger beaker, add the required volume of purified water.
-
Gently sprinkle the Carbomer 940 powder onto the surface of the water while mixing with an overhead propeller stirrer at a low speed (approx. 200-300 RPM) to avoid clumping.
-
Allow the dispersion to hydrate for at least 30 minutes, or until a uniform, translucent dispersion is formed. Causality: Proper hydration of the carbomer is critical for achieving the target viscosity and clarity of the final gel.
-
-
Combining Phases:
-
Slowly add the API-solvent mixture (Phase A) to the hydrated gel base (Phase B) under continuous stirring.
-
Add the preservative and mix until homogeneous.
-
-
Neutralization and Gel Formation:
-
While monitoring the pH, add Triethanolamine (TEA) dropwise to the mixture.
-
Continue stirring until a thick, transparent gel is formed, typically at a pH range of 6.0-7.0. Causality: TEA is an alkaline neutralizing agent that deprotonates the carboxylic acid groups on the carbomer polymer, causing chain repulsion and uncoiling, which rapidly increases the viscosity to form the gel structure.
-
-
Degassing and Storage:
-
Let the gel stand for several hours (or use a vacuum chamber) to allow any entrapped air bubbles to escape.
-
Store in an airtight container at room temperature.
-
Protocol 2: Preparation of an O/W Nanoemulsion via High-Pressure Homogenization
Objective: To formulate an oil-in-water (O/W) nanoemulsion for enhanced delivery of a hydrophobic API, using 1,2,6-Hexanetriol as a co-surfactant/co-solvent.
Materials:
-
Hydrophobic API
-
Oil Phase: Medium-chain triglycerides (MCT) or other suitable oil
-
Surfactant: Polysorbate 80 (Tween 80)
-
Co-surfactant/Co-solvent: 1,2,6-Hexanetriol
-
Aqueous Phase: Purified Water
Methodology:
-
Preparation of the Oil Phase:
-
Dissolve the pre-weighed hydrophobic API in the selected oil (e.g., MCT) at a slightly elevated temperature (e.g., 40°C) if necessary to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
In a separate vessel, dissolve the surfactant (Polysorbate 80) and the co-surfactant (1,2,6-Hexanetriol) in purified water. Mix thoroughly. Causality: 1,2,6-Hexanetriol works synergistically with the primary surfactant to lower interfacial tension and increase the flexibility of the surfactant film around the oil droplets, which is crucial for forming and stabilizing nano-sized droplets.
-
-
Formation of a Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while mixing at high speed using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes. This will form a milky, coarse pre-emulsion. Causality: This pre-homogenization step is vital to reduce the initial droplet size, which improves the efficiency and final outcome of the subsequent high-pressure homogenization process.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Operate the homogenizer at a pressure of approximately 15,000-20,000 PSI for 5-10 cycles. The system should be cooled to prevent overheating. Causality: The intense shear forces, cavitation, and turbulence within the homogenizer chamber are responsible for breaking down the large droplets of the coarse emulsion into the nano-scale range (typically <200 nm).
-
-
Characterization and Storage:
-
Analyze the final nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Store the resulting translucent formulation in a sealed container at controlled room temperature or under refrigeration, depending on API stability.
-
Safety and Toxicology
1,2,6-Hexanetriol is generally considered to have a low toxicity profile.[1] Studies have shown it to be virtually non-toxic in rats via oral administration.[5][17] It is not classified as a carcinogen and is generally non-irritating to the skin, making it suitable for topical and cosmetic applications.[1][5] However, as with any chemical, appropriate personal protective equipment should be used during handling in a laboratory or manufacturing setting.[8]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound BioXtra, = 98.0 GC 25323-24-4 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. jddtonline.info [jddtonline.info]
- 13. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. A Perspective on Various Facets of Nanoemulsions and its Commercial Utilities | Semantic Scholar [semanticscholar.org]
- 16. rjptonline.org [rjptonline.org]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Chiral Synthesis Utilizing 1,2,3-Hexanetriol as a Versatile Starting Material
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The imperative for enantiomerically pure compounds in the pharmaceutical industry continues to drive innovation in asymmetric synthesis. Chiral building blocks, often sourced from the "chiral pool," provide an efficient and cost-effective entry point to complex molecular architectures. This guide explores the potential of 1,2,3-hexanetriol, a simple and readily available polyol, as a versatile starting material for chiral synthesis. While direct, detailed protocols for the extensive use of this compound in this context are not widely documented, this application note extrapolates from established methodologies for analogous 1,2,n-triols to provide a robust conceptual framework and actionable protocols for researchers. We will delve into strategies for selective protection, kinetic resolution, and stereoselective cyclization to unlock the synthetic potential of this unassuming precursor.
Introduction: The Untapped Potential of this compound
Chirality is a fundamental aspect of molecular recognition in biological systems. Consequently, the therapeutic efficacy and safety of many drugs are intrinsically linked to their stereochemistry. The development of synthetic routes that afford single enantiomers is a cornerstone of modern drug discovery and development.[1] While numerous strategies exist for achieving enantioselectivity, the use of naturally derived or readily available chiral molecules—the "chiral pool"—remains a highly practical approach.
This compound, a simple aliphatic triol, presents itself as an attractive yet underexplored starting material for the chiral pool. Its three hydroxyl groups, two of which are stereogenic centers, offer multiple points for chemical modification and the introduction of chirality. The primary hydroxyl group at the C1 position, along with the secondary hydroxyls at C2 and C3, allows for regioselective manipulations, which are crucial for directing subsequent stereoselective transformations.
This guide will provide a theoretical and practical framework for leveraging this compound in chiral synthesis. We will focus on two primary strategies:
-
Enzymatic Kinetic Resolution: A powerful method for separating enantiomers of a racemic starting material.
-
Stereoselective Cyclization: A proposed one-pot protocol for converting the triol into valuable chiral cyclic ethers.
Foundational Strategy: Regioselective Protection of Hydroxyl Groups
Before embarking on stereoselective transformations, it is often necessary to differentiate the three hydroxyl groups of this compound. Standard protecting group strategies can be employed to selectively mask the primary hydroxyl group, leaving the two secondary hydroxyls available for further reaction.
A common and effective method involves the use of a bulky silyl protecting group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which will preferentially react with the sterically less hindered primary hydroxyl group.
Protocol 1: Regioselective Silylation of the Primary Hydroxyl Group
Objective: To selectively protect the C1 hydroxyl group of this compound.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired mono-protected product.
Causality of Experimental Choices:
-
Imidazole: Acts as a base to deprotonate one of the hydroxyl groups, increasing its nucleophilicity, and also serves as a catalyst.
-
TBDMSCl: The bulky nature of the TBDMS group ensures preferential reaction at the sterically accessible primary hydroxyl group.
-
DCM: An inert solvent that solubilizes the reactants.
-
Aqueous Workup: Removes the imidazolium hydrochloride salt and any unreacted starting materials.
Caption: Regioselective protection of this compound.
Application in Chiral Synthesis: Enzymatic Kinetic Resolution
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols via enantioselective acylation. In this process, one enantiomer of the racemic alcohol is acylated at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess.
While specific data for this compound is scarce, lipases such as Candida antarctica lipase B (CALB) have been successfully employed for the kinetic resolution of similar short-chain aliphatic polyols.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of this compound
Objective: To resolve racemic this compound into its enantiomers.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Celite
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flask containing anhydrous toluene, add racemic this compound (1.0 eq) and vinyl acetate (0.6 eq).
-
Add activated 4 Å molecular sieves.
-
Add immobilized CALB (e.g., 20 mg per mmol of substrate).
-
Seal the flask and stir the mixture at 40 °C.
-
Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed acetate.
-
The ideal reaction endpoint is at approximately 50% conversion.
-
Once the desired conversion is reached, filter the reaction mixture through a pad of Celite to remove the enzyme.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-1,2,3-hexanetriol and the acylated (R)-enantiomer by silica gel column chromatography.
-
The acylated enantiomer can be deprotected using standard methods (e.g., K₂CO₃ in methanol) to yield the (R)-1,2,3-hexanetriol.
Causality of Experimental Choices:
-
Immobilized Lipase: The use of an immobilized enzyme simplifies the workup, as it can be easily removed by filtration.
-
Vinyl Acetate: An effective acyl donor that produces a volatile byproduct (acetaldehyde), which can be removed from the reaction equilibrium.
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester product and reduce the efficiency of the resolution. Molecular sieves are used to maintain anhydrous conditions.
-
Monitoring Conversion: It is crucial to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.
Expected Outcome and Data Presentation:
The efficiency of a kinetic resolution is typically evaluated by the enantiomeric ratio (E), which can be calculated from the conversion and the enantiomeric excess of the product and/or the remaining substrate.
| Substrate | Product | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) |
| (±)-1,2,3-Hexanetriol | (R)-1-acetyl-1,2,3-hexanetriol | ~50 | >95 | >95 |
Note: The stereochemical preference (R vs. S) is hypothetical and would need to be determined experimentally.
Caption: Kinetic resolution of this compound.
Advanced Application: Stereoselective Cyclization to Chiral Tetrahydrofurans
A promising, albeit underexplored, application of this compound is its conversion into chiral substituted tetrahydrofurans. A one-pot regio- and stereoselective cyclization of 1,2,n-triols has been reported that could be adapted for this compound.[2] This method utilizes the in-situ formation of a cyclic orthoester followed by a Lewis acid-mediated cyclization, where the stereochemistry of the 1,2-diol is transferred with high fidelity to the product.
Proposed Protocol 3: One-Pot Synthesis of a Chiral Tetrahydrofuran Derivative
Objective: To convert enantiomerically pure this compound into a chiral tetrahydrofuran derivative.
Materials:
-
Enantiomerically pure this compound (from Protocol 2)
-
Trimethyl orthoacetate
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of enantiomerically pure this compound (1.0 eq) in anhydrous DCM, add trimethyl orthoacetate (1.5 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the cyclic orthoester intermediate.
-
Cool the reaction mixture to -78 °C.
-
Slowly add BF₃·OEt₂ (1.2 eq).
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral tetrahydrofuran derivative.
Mechanistic Rationale:
The reaction proceeds through the initial formation of a cyclic orthoester from the 1,2-diol portion of the triol. The Lewis acid then promotes the ionization of the orthoester to form a cyclic acetoxonium ion. This intermediate is then intramolecularly attacked by the remaining hydroxyl group, leading to the formation of the tetrahydrofuran ring with inversion of configuration at the carbon atom undergoing nucleophilic attack. The stereochemistry at the other stereocenter of the original diol is retained.
Caption: Proposed stereoselective cyclization workflow.
Conclusion and Future Outlook
While the direct application of this compound as a chiral starting material is not yet extensively documented in the scientific literature, the foundational principles of asymmetric synthesis provide a clear roadmap for its utilization. The protocols outlined in this guide, based on well-established methodologies for analogous compounds, offer a starting point for researchers to explore the synthetic utility of this simple triol. The successful application of enzymatic kinetic resolution and stereoselective cyclization would establish this compound as a valuable and cost-effective addition to the chiral pool, with the potential to streamline the synthesis of complex chiral molecules relevant to the pharmaceutical and other fine chemical industries. Further research into the chemo- and stereoselective derivatization of this compound is warranted and is expected to unlock a wider range of applications.
References
Enantioselective Synthesis of 1,2,3-Hexanetriol Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral 1,2,3-Hexanetriols
Chiral 1,2,3-hexanetriol and its derivatives are pivotal structural motifs in a myriad of biologically active molecules and are invaluable building blocks in the synthesis of complex pharmaceuticals. The precise spatial arrangement of the three contiguous hydroxyl groups offers a scaffold for introducing molecular diversity and tailoring physicochemical properties, which is of paramount importance in drug discovery and development. The ability to synthesize specific stereoisomers of this compound with high enantiopurity is thus a critical endeavor, enabling the exploration of structure-activity relationships and the development of potent and selective therapeutic agents.
This comprehensive guide provides an in-depth exploration of robust and field-proven methodologies for the enantioselective synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies, providing detailed, step-by-step protocols and insights into experimental design and product characterization.
Core Synthetic Strategies: A Mechanistic Overview
The enantioselective synthesis of this compound derivatives can be approached through several strategic pathways. The choice of method often depends on the desired stereoisomer, the starting materials available, and the scalability of the process. Here, we will focus on three principal and highly effective strategies:
-
Sharpless Asymmetric Dihydroxylation: This powerful method allows for the direct introduction of two hydroxyl groups across a double bond with high stereocontrol, dictated by the choice of a chiral ligand.
-
Enantioselective Epoxidation Followed by Regioselective Hydrolysis: This two-step sequence first establishes a chiral epoxide, which is then opened to yield the desired 1,2-diol moiety. The initial epoxidation is the key enantioselective step.
-
Enzymatic and Kinetic Resolution: Biocatalytic methods offer an environmentally benign and often highly selective alternative for resolving racemic mixtures of precursors to chiral 1,2,3-hexanetriols.
I. Sharpless Asymmetric Dihydroxylation of a Prochiral Allylic Alcohol
The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of modern asymmetric synthesis, enabling the predictable and highly enantioselective formation of vicinal diols from alkenes.[1] By employing a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand, a prochiral alkene can be converted to a chiral diol with excellent enantiomeric excess (ee).[2] For the synthesis of this compound derivatives, a suitable starting material is a prochiral allylic alcohol, such as (E)-1-hexen-3-ol.
Causality of Experimental Choices
The choice between the commercially available AD-mix-α and AD-mix-β dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomeric series of the product diol.[2] The reaction is performed in a biphasic solvent system of t-butanol and water to ensure the solubility of both the organic substrate and the inorganic reagents. The use of a stoichiometric re-oxidant, potassium ferricyanide, regenerates the osmium tetroxide catalyst, allowing it to be used in catalytic amounts.[1]
Workflow for Sharpless Asymmetric Dihydroxylation
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Detailed Protocol: Synthesis of (2S,3S)-1,2,3-Hexanetriol
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
(E)-1-Hexen-3-ol
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per mmol of alkene).
-
Cool the mixture to 0°C in an ice bath with vigorous stirring.
-
To the cooled and rapidly stirred mixture, add (E)-1-hexen-3-ol (1 mmol) dropwise.
-
Reaction: Continue stirring the reaction mixture vigorously at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-24 hours).
-
Work-up: Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude triol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (2S,3S)-1,2,3-hexanetriol.
Expected Outcome:
The reaction should yield the desired (2S,3S)-1,2,3-hexanetriol in good yield and high enantiomeric excess (>95% ee). The stereochemical outcome is predictable based on the Sharpless mnemonic; using AD-mix-β with a trans-alkene generally yields the (S,S)-diol.[2]
II. Enantioselective Epoxidation and Subsequent Hydrolysis
This two-step strategy involves the initial enantioselective epoxidation of an alkene, such as 1-hexene, to form a chiral epoxide. This is followed by a regioselective acid-catalyzed hydrolysis of the epoxide to yield the corresponding 1,2-diol, which in the case of a terminal epoxide will be a 1,2-hexanediol. To obtain a this compound, the starting material would need to be an allylic alcohol like 1-hexen-3-ol, and the resulting epoxy alcohol would be hydrolyzed.
Causality of Experimental Choices
The success of this method hinges on the efficiency and selectivity of the epoxidation step. Various catalytic systems can be employed for the enantioselective epoxidation of alkenes. The subsequent hydrolysis is typically carried out under acidic conditions, which protonates the epoxide oxygen, activating the ring for nucleophilic attack by water.[3]
Workflow for Epoxidation and Hydrolysis
Caption: Workflow for Epoxidation and Hydrolysis.
Detailed Protocol: Synthesis of (R)-1,2-Hexanediol from 1-Hexene
Part A: Enantioselective Epoxidation of 1-Hexene
A specific protocol for the enantioselective epoxidation of 1-hexene would be inserted here, depending on the chosen catalytic system (e.g., Jacobsen-Katsuki epoxidation).
Part B: Acid-Catalyzed Hydrolysis of (R)-1,2-Epoxyhexane
Materials:
-
(R)-1,2-Epoxyhexane
-
Acetone
-
1 M Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-1,2-epoxyhexane (1 mmol) in acetone (10 mL).
-
Add 1 M aqueous sulfuric acid (2 mL) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude 1,2-hexanediol.
-
Purification: Purify by flash chromatography if necessary.
III. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and green chemistry approach for the separation of enantiomers. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of chiral this compound derivatives, this can be applied to a racemic precursor, such as racemic 1,2-epoxy-3-hexanol.
Causality of Experimental Choices
The choice of enzyme is critical for achieving high enantioselectivity (E-value). Lipases are commonly used due to their broad substrate scope and stability in organic solvents. The acyl donor and solvent are also important parameters that can influence the reaction rate and selectivity. The reaction is typically run to approximately 50% conversion to obtain both the product and the unreacted starting material with high enantiomeric excess.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol: Kinetic Resolution of Racemic 1,2-Epoxy-3-hexanol
Materials:
-
Racemic 1,2-epoxy-3-hexanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Vinyl acetate
-
Hexane (or other suitable organic solvent)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flask containing racemic 1,2-epoxy-3-hexanol (1 mmol) in hexane (10 mL), add vinyl acetate (1.5 mmol) and immobilized lipase (e.g., 50 mg).
-
Reaction: Seal the flask and shake it in an incubator at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separation and Purification: Separate the resulting ester from the unreacted alcohol by flash column chromatography on silica gel.
Expected Outcome:
This procedure will yield one enantiomer of the epoxy alcohol as the acylated product and the other enantiomer as the unreacted alcohol, both with high enantiomeric purity. The acylated product can then be hydrolyzed to the corresponding triol.
IV. Characterization of Enantiopure this compound Derivatives
The structural elucidation and determination of enantiomeric purity are crucial steps in the synthesis of chiral molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized this compound derivatives. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity.[4]
Table 1: Representative NMR Data for this compound [4]
| Nucleus | Chemical Shift (ppm) |
| ¹³C | ~14.2 (CH₃), ~23.0 (CH₂), ~34.8 (CH₂), ~72.0 (CHOH), ~74.0 (CHOH), ~66.0 (CH₂OH) |
| ¹H | ~0.9 (t, 3H), ~1.4 (m, 2H), ~1.6 (m, 2H), ~3.4-3.8 (m, 5H), ~4.5-5.0 (br s, 3H, OH) |
| Note: Exact chemical shifts can vary depending on the solvent and specific stereoisomer. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Protocol: Chiral HPLC Analysis of this compound
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is often a good starting point.[5]
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize the separation.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is commonly used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector can be used for compounds lacking a strong chromophore.
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion
The enantioselective synthesis of this compound derivatives is a critical capability for chemists in the pharmaceutical and life sciences industries. The methodologies outlined in this guide—Sharpless asymmetric dihydroxylation, enantioselective epoxidation followed by hydrolysis, and enzymatic kinetic resolution—provide powerful and versatile tools for accessing these valuable chiral building blocks with high stereochemical control. The choice of a specific synthetic route will depend on the target stereoisomer, available starting materials, and desired scale of the synthesis. Careful execution of the detailed protocols and rigorous characterization of the products, particularly the determination of enantiomeric purity by chiral HPLC, are essential for ensuring the quality and utility of the synthesized compounds in downstream applications.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 1,2,3-Hexanetriol as a Novel Green Solvent in Organic Synthesis
Introduction: Embracing Sustainable Solvents in Modern Organic Chemistry
The principles of green chemistry are increasingly guiding the choices of scientists in both academic and industrial laboratories. A significant focus of this movement is the replacement of conventional volatile organic compounds (VOCs) with more environmentally benign alternatives.[1][2] Polyols (polyhydric alcohols) are emerging as a promising class of green solvents due to their low volatility, high boiling points, potential biodegradability, and unique solvation properties.[3] This document provides a detailed guide to the use of 1,2,3-Hexanetriol, a C6 triol, as a novel solvent for organic reactions. Its multiple hydroxyl groups offer a distinct chemical environment that can influence reaction rates and selectivity. These application notes are intended for researchers, scientists, and professionals in drug development who are seeking to explore sustainable solvent options in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is paramount to its successful application. This compound is a viscous liquid with a high boiling point and is miscible with water. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₃ | [4] |
| Molecular Weight | 134.17 g/mol | [4] |
| Appearance | White to pale cream crystals or powder | [5] |
| Melting Point | 62.0-71.0 °C | [5] |
| Boiling Point | Not available (decomposes) | |
| Flash Point | Not applicable | [6] |
| Solubility | Soluble in water | [7] |
| pKa | Not available |
Note: The boiling point for the isomer 1,2,6-Hexanetriol is reported as 178 °C at 5 mmHg.[7] Due to its high boiling point, this compound is generally considered non-volatile under standard reaction conditions.
General Considerations for Use in Organic Synthesis
The unique characteristics of this compound make it a compelling choice for specific applications in organic synthesis:
-
High-Temperature Reactions: Its high boiling point allows for conducting reactions at elevated temperatures without the need for high-pressure apparatus.
-
"On-Water" Type Reactions: Its miscibility with water may facilitate reactions that benefit from aqueous media, potentially enhancing reactivity and selectivity in certain cases.
-
Microwave Chemistry: Its polar nature and high boiling point make it a suitable solvent for microwave-assisted organic synthesis, which can significantly accelerate reaction times.
-
Catalyst Solubilization and Stabilization: The multiple hydroxyl groups can coordinate with metal catalysts, potentially enhancing their solubility and stability.[8]
-
Reagent in Polyurethane Synthesis: As a triol, it can act as a cross-linking agent in the synthesis of polyurethanes.[7]
However, its high viscosity at room temperature and the challenges associated with product isolation from a high-boiling, water-miscible solvent must be carefully considered.
Illustrative Protocol: Suzuki-Miyaura Cross-Coupling Reaction
To demonstrate the practical application of this compound as a solvent, a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[9] While a wide range of solvents can be used for this reaction, this compound offers a green alternative to commonly used solvents like dioxane and toluene.[3][9]
Reaction Scheme:
Materials:
-
Aryl halide (Ar-X, e.g., 4-bromotoluene)
-
Arylboronic acid (R-B(OH)₂, e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
This compound (solvent)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, etc.)
Experimental Workflow Diagram
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a solvent.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add this compound (5 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. The high melting point of this compound means the reaction will be a slurry at the start and will become a solution upon heating.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Reaction Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a significant volume of deionized water (e.g., 50 mL). This step is crucial for partitioning the polar this compound into the aqueous phase.[10]
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). The choice of extraction solvent will depend on the polarity of the product.
-
Combine the organic layers and wash with brine (20 mL) to remove any residual water and this compound.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cross-coupled product.
-
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[4] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting
-
Poor Solubility of Starting Materials: If the starting materials are not sufficiently soluble in this compound at room temperature, the reaction can be heated to facilitate dissolution. In some cases, the addition of a small amount of a co-solvent may be necessary.
-
Difficult Product Extraction: Due to the high polarity and water solubility of this compound, a large volume of water should be used during the workup to ensure its complete removal from the organic layer. Multiple extractions with the organic solvent are recommended. For particularly polar products, a continuous liquid-liquid extraction apparatus may be beneficial.
-
Emulsion Formation: If an emulsion forms during the extraction, the addition of brine or allowing the mixture to stand for an extended period can help to break the emulsion.
Conclusion
This compound presents a viable and environmentally conscious alternative to traditional organic solvents for a range of chemical transformations. Its high boiling point, polarity, and potential for catalyst stabilization offer unique advantages. While challenges in product isolation exist, they can be overcome with appropriate workup procedures. As the demand for sustainable chemical processes grows, the exploration and application of novel green solvents like this compound will undoubtedly play a crucial role in the future of organic synthesis.
References
- 1. quora.com [quora.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound BioXtra, = 98.0 GC 25323-24-4 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. US9950276B2 - Polyol-induced extraction of water from organic liquids - Google Patents [patents.google.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
Application Notes & Protocols: The Strategic Use of 1,2,3-Hexanetriol in the Synthesis of Chiral Pharmaceutical Intermediates
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The imperative in modern pharmaceutical development is the efficient and stereocontrolled synthesis of complex molecular architectures. Chiral building blocks are central to this endeavor, as the therapeutic efficacy and safety of a drug are often dictated by its three-dimensional structure.[1][2] This guide delves into the strategic application of 1,2,3-Hexanetriol, a versatile C6 polyol, as a chiral synthon for constructing high-value pharmaceutical intermediates. We move beyond theoretical discussions to provide field-proven insights and detailed protocols, explaining the causal chemistry behind experimental design. This document will explore the conversion of this compound into key intermediates for two critical classes of therapeutics: prostaglandins and antiviral agents, underpinned by robust, self-validating protocols.
The Scientific Rationale: Why this compound?
This compound (C₆H₁₄O₃) is more than a simple polyol; it is a stereochemically rich, six-carbon scaffold.[3][4] Its value in pharmaceutical synthesis is rooted in several key attributes:
-
Inherent Chirality: The molecule possesses two contiguous stereocenters (at C2 and C3), making it an excellent starting point for syntheses where precise stereochemical control is non-negotiable.[5] The pharmaceutical industry's demand for single-enantiomer drugs makes such chiral precursors invaluable for improving efficacy and reducing off-target effects.[1]
-
Differential Reactivity: The molecule contains one primary (C1) and two secondary (C2, C3) hydroxyl groups. This inherent difference in reactivity allows for chemoselective manipulations, such as protection, activation, or oxidation, at specific positions. This selectivity is the cornerstone of efficient multi-step synthesis, avoiding wasteful protection-deprotection sequences.
-
Biomass Potential: Methodologies are emerging for the chemoselective conversion of biologically sourced polyols into valuable chiral synthons.[6][7][8] This positions this compound and similar structures as sustainable feedstocks, aligning with green chemistry principles.
It is critical to distinguish this compound from its isomer, 1,2,6-Hexanetriol. While 1,2,6-Hexanetriol is widely used as a glycerol substitute, solvent, and humectant due to its physical properties, it lacks the vicinal diol arrangement and contiguous stereocenters that make this compound a strategic asset in asymmetric synthesis.[9][10][11][12]
Application I: Synthesis of a Prostaglandin ω-Chain Intermediate
Prostaglandins are potent lipid compounds with diverse physiological effects, and their analogues are used to treat conditions ranging from glaucoma to ulcers.[13][14] Their synthesis is a classic challenge in organic chemistry, requiring precise control over multiple stereocenters. The ω-chain (the lower side chain) often contains a chiral alcohol. Here, we outline a strategy to synthesize a key building block for this chain from (2S, 3S)-1,2,3-Hexanetriol.
Conceptual Workflow
The core strategy involves differentiating the three hydroxyl groups, oxidizing the primary alcohol to an aldehyde, and then performing a Wittig-type olefination to install the carbon backbone of the side chain.
Caption: Workflow for prostaglandin intermediate synthesis from this compound.
Protocol: Synthesis of Ethyl (4S,5S)-4,5-dihydroxy-2-nonenoate
Objective: To convert (2S,3S)-1,2,3-Hexanetriol into a versatile ω-chain intermediate for prostaglandin synthesis.
PART A: Selective Protection of Vicinal Diols
-
Rationale: We protect the C2 and C3 hydroxyls as an acetonide. This cyclic ketal is stable to the oxidative conditions planned for the next step but can be easily removed under acidic conditions. This chemoselectivity is crucial for isolating the primary C1 hydroxyl.
-
Materials: (2S,3S)-1,2,3-Hexanetriol (1.0 eq), 2,2-Dimethoxypropane (1.5 eq), Camphorsulfonic acid (CSA, 0.05 eq), Anhydrous Acetone (solvent).
-
Procedure:
-
Dissolve this compound in anhydrous acetone.
-
Add 2,2-dimethoxypropane and CSA.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the resulting oil by flash chromatography (Hexane:Ethyl Acetate gradient) to yield the acetonide-protected intermediate.
-
PART B: Oxidation of the Primary Alcohol
-
Rationale: A mild oxidizing agent like Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC) is used to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or disturbing the protecting group.
-
Materials: Protected diol from Part A (1.0 eq), DMP (1.2 eq), Anhydrous Dichloromethane (DCM, solvent).
-
Procedure:
-
Dissolve the protected diol in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add DMP portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor by TLC. Upon completion, quench with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude aldehyde, which is used immediately in the next step.
-
PART C: Horner-Wadsworth-Emmons Olefination
-
Rationale: The HWE reaction is chosen over a standard Wittig reaction because it reliably produces the (E)-alkene, a common configuration in prostaglandins, and the phosphate byproduct is water-soluble, simplifying purification.[15]
-
Materials: Crude aldehyde from Part B (1.0 eq), Triethyl phosphonoacetate (1.1 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), Anhydrous Tetrahydrofuran (THF, solvent).
-
Procedure:
-
Suspend NaH in anhydrous THF at 0 °C under an inert atmosphere.
-
Add triethyl phosphonoacetate dropwise and stir for 30 minutes at 0 °C.
-
Add a solution of the crude aldehyde in THF dropwise.
-
Stir at room temperature for 3 hours.
-
Carefully quench the reaction with saturated ammonium chloride solution.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the protected α,β-unsaturated ester.
-
| Step | Key Reactant | Expected Yield | Purity (Post-Column) | Key Characterization Data |
| A | (2S,3S)-1,2,3-Hexanetriol | 85-95% | >98% | ¹H NMR: Appearance of two new methyl singlets (~1.4 ppm) for the acetonide. |
| B | Acetonide-Protected Diol | 80-90% (crude) | Used directly | IR: Appearance of a strong C=O stretch (~1730 cm⁻¹). ¹H NMR: Disappearance of CH₂OH protons, appearance of aldehyde proton (~9.7 ppm). |
| C | Crude Aldehyde | 70-80% | >97% | ¹H NMR: Appearance of vinyl protons (~5.8-7.0 ppm) with a large coupling constant (J ≈ 16 Hz) confirming E-geometry. |
Application II: Synthesis of an Acyclic Nucleoside Analogue Backbone
Acyclic nucleoside analogues are a cornerstone of antiviral therapy (e.g., Acyclovir). They act as chain terminators during viral DNA or RNA synthesis. This compound can serve as a precursor to a chiral acyclic "sugar" mimic.
Synthetic Strategy Overview
The strategy is to create an intermediate where the C1 hydroxyl is converted into a good leaving group (e.g., a tosylate), and the C2/C3 hydroxyls are protected. This allows for subsequent SN2 displacement by a nucleobase (e.g., adenine, guanine) to form the C-N bond of the final analogue.
Caption: Workflow for an antiviral acyclic backbone from this compound.
Causality in the Experimental Design
-
Step 1: Selective Protection: The use of triphenylmethyl chloride (TrCl) is a classic strategy for selectively protecting a primary alcohol in the presence of secondary ones. The steric bulk of the trityl group heavily disfavors reaction at the more hindered C2 and C3 positions.
-
Step 2: Exhaustive Protection: The remaining secondary hydroxyls are protected with a robust group like a benzyl (Bn) ether. Benzyl ethers are stable to a wide range of conditions but can be cleanly removed later by hydrogenolysis, which typically does not affect the nucleobase part of the molecule.
-
Step 3: Selective Deprotection: The trityl group is labile to mild acid, allowing for its selective removal without cleaving the more robust benzyl ethers. This unmasks the primary alcohol for the final activation step.
-
Step 4: Activation: The primary alcohol is converted to a tosylate. This transforms the hydroxyl into an excellent leaving group, priming the molecule for nucleophilic substitution by a heterocyclic base, which is the key step in forming the final nucleoside analogue.[16][17]
This sequence provides a highly controlled and logical pathway to a valuable pharmaceutical intermediate, where each step is justified by fundamental principles of reactivity and selectivity in organic chemistry.[18]
References
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. PubChemLite - this compound (C6H14O3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, (2S,3S)- | C6H14O3 | CID 6950291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thieme.de [thieme.de]
- 8. Chemoselective conversion of biologically sourced polyols into chiral synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 1,2,6-Hexanetriol — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Ribavirin derivatives with a hexitol moiety: synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions in 1,2,3-Hexanetriol
Welcome to the technical support center for utilizing 1,2,3-Hexanetriol as a reaction solvent. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile polyol solvent. My goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Core Characteristics of this compound
This compound is a trihydric alcohol, possessing three hydroxyl groups on a six-carbon chain.[1][2] This structure imparts a unique combination of properties that make it a valuable, yet challenging, solvent. Its high polarity, hydrogen bonding capability, high boiling point, and significant viscosity are the primary factors influencing its behavior in a reaction system. Understanding these properties is the first step toward optimization.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₃ | [1] |
| Molecular Weight | 134.17 g/mol | [1] |
| Appearance | Viscous Liquid | |
| Boiling Point | 178 °C @ 6.7 mmHg (approx. 296 °C @ 760 mmHg) | [3] |
| Melting Point | 66-69 °C | [4][5] |
| Density | ~1.11 g/mL | [3] |
| Polarity | High (Topological Polar Surface Area: 60.7 Ų) | [1] |
| Solubility | Miscible with water and polar organic solvents.[6][7] Immiscible with non-polar solvents like heptane or benzene.[6] | |
| Primary Hazards | Skin and serious eye irritant. | [1] |
Frequently Asked Questions (FAQs)
This section addresses common initial queries when considering this compound for a new application.
Q1: What types of compounds will dissolve in this compound?
A1: Due to its three hydroxyl groups, this compound is a highly polar, protic solvent capable of extensive hydrogen bonding.[7] It is an excellent solvent for:
-
Polar organic molecules (e.g., other alcohols, carboxylic acids, amines).
-
Many inorganic salts.
-
Biomolecules and their precursors that require polar environments.
It is generally a poor solvent for non-polar compounds such as hydrocarbons, ethers, and halogenated alkanes.[6][7] The principle of "like dissolves like" is paramount; its polarity is comparable to other polyols like glycerol.[7]
Q2: Is this compound chemically inert? What reagents should I avoid?
A2: No, it is not inert under all conditions. The primary and secondary hydroxyl groups are functional groups that can participate in reactions. You should avoid using this compound as a solvent with:
-
Strong oxidizing agents: These can oxidize the alcohol groups.
-
Acid chlorides and acid anhydrides: These will readily react to form esters.
-
Strong bases, especially organometallics (e.g., Grignards, organolithiums): These will deprotonate the hydroxyl groups in a rapid acid-base reaction.
-
Isocyanates: These will react to form urethanes.
If your reaction involves these functional groups, this compound is likely unsuitable as a solvent unless it is intended to be a reactant.
Q3: The boiling point is very high. How can I remove the solvent after my reaction is complete?
A3: Standard rotary evaporation is generally not feasible due to the solvent's low vapor pressure. The most common and effective methods for product isolation are:
-
Liquid-Liquid Extraction: Dilute the reaction mixture with water to reduce viscosity and extract your product with a suitable water-immiscible organic solvent. This is often the most effective approach.
-
Crystallization/Precipitation: If your product is a solid, you may be able to precipitate it by adding an anti-solvent (a solvent in which your product is insoluble but this compound is soluble, such as diethyl ether or heptane).
-
Chromatography: Direct loading onto a silica or alumina column is possible, but the high viscosity can be problematic. It is often better to perform a preliminary extraction to transfer the product into a more volatile solvent before chromatographic purification.
Troubleshooting Guide: In-Depth Scenarios
This section provides detailed guidance for specific experimental challenges.
Q4: My reaction is running very slowly or stalling. What are the likely causes and solutions?
A4: Slow reaction kinetics in this compound are almost always linked to two factors: high viscosity and reactant solubility. The solvent's high viscosity can severely limit the rate of diffusion, preventing reactants from encountering each other efficiently. This is a classic example of a reaction moving from being kinetically controlled to diffusion-controlled.[8]
Troubleshooting Steps:
-
Increase Temperature: Elevating the reaction temperature is the most effective way to decrease the solvent's viscosity and increase the reaction rate. However, you must operate within the thermal stability limits of your reactants and products.
-
Improve Agitation: For viscous solvents, a standard magnetic stir bar is often insufficient. It can create a vortex in the center of the flask while the liquid at the edges remains stagnant. Use an overhead mechanical stirrer with a paddle or anchor-shaped impeller to ensure efficient, bulk mixing.
-
Introduce a Co-solvent: Adding a less viscous, miscible co-solvent (e.g., DMSO, DMF, NMP) can dramatically lower the overall viscosity of the medium, improving mass transfer. The choice of co-solvent must be compatible with your reaction chemistry.
-
Verify Solubility: Confirm that your reactants are fully dissolved at the reaction temperature. If a reactant has poor solubility, it will exist as a suspension, and the reaction will be limited by the slow process of it dissolving before it can react.
Caption: Troubleshooting workflow for slow reactions.
Q5: My work-up is messy, and I'm getting poor product recovery during liquid-liquid extraction. How can I optimize this?
A5: Poor recovery from an extraction is typically due to an unfavorable partition coefficient or the formation of emulsions. This compound's amphiphilic nature (having both polar -OH groups and a non-polar hexyl chain) can sometimes act like a surfactant, stabilizing emulsions.
Protocol for Optimized Liquid-Liquid Extraction:
-
Pre-dilution (Crucial Step): Before adding any extraction solvent, dilute your reaction mixture with at least 5-10 volumes of water. This dramatically reduces the viscosity and disrupts the solvent structure, making partitioning more efficient.
-
Solvent Selection: Choose an extraction solvent in which your product has very high solubility and which is immiscible with water. Common choices include ethyl acetate, dichloromethane (DCM), or methyl tert-butyl ether (MTBE). Avoid solvents that have partial miscibility with water.
-
Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, 3 x 50 mL extractions are superior to 1 x 150 mL extraction.
-
Break Emulsions: If an emulsion forms (a stable layer between the aqueous and organic phases), it can often be broken by:
-
Adding brine (a saturated aqueous solution of NaCl). The increased ionic strength of the aqueous phase can help force the separation of the layers.
-
Gentle swirling or allowing the mixture to stand for an extended period.
-
Filtering the entire mixture through a pad of Celite (diatomaceous earth).
-
-
Back-Washing: After separating the organic layers, combine them and wash with brine. This helps to remove any residual water and dissolved this compound from the organic phase.
Caption: Workflow for product isolation via extraction.
References
- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H14O3) [pubchemlite.lcsb.uni.lu]
- 3. guidechem.com [guidechem.com]
- 4. This compound BioXtra, = 98.0 GC 25323-24-4 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2,3-Hexanetriol
Welcome to the technical support center for the purification of 1,2,3-Hexanetriol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this vicinal triol. The information herein is curated to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Introduction to this compound and Its Purification Challenges
This compound is a polyol with three hydroxyl groups on adjacent carbon atoms, making it a highly polar and hydrophilic compound. Its structure lends itself to extensive hydrogen bonding, which governs its physical properties and presents unique purification challenges. The primary goal of any purification strategy is to remove unreacted starting materials, catalysts, and byproducts from the synthesis, which often include isomers or over-oxidized products.
Due to its high polarity, this compound can be challenging to purify by traditional methods. It may exhibit low solubility in non-polar organic solvents and a high affinity for polar stationary phases in chromatography, leading to issues like poor recovery and peak tailing. This guide will address these challenges with practical solutions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter.
Recrystallization Issues
Question: My this compound oils out during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem when purifying polar compounds and typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.[1]
-
Causality: The high concentration of the triol and its strong intermolecular hydrogen bonding can favor the formation of a liquid phase over a crystal lattice.
-
Solutions:
-
Add more solvent: The most immediate solution is to add more of the hot solvent to decrease the saturation of the solution.[2]
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Slow cooling encourages the formation of a stable crystal lattice.[1]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[2]
-
Seed the solution: If you have a small amount of pure this compound, add a single crystal to the cooled solution to induce crystallization.[2]
-
Change the solvent system: If the above methods fail, your solvent system may be inappropriate. Consider a solvent mixture where the compound is less soluble.
-
Question: I am getting very low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery is often due to the high solubility of this compound in the recrystallization solvent, even at low temperatures.
-
Causality: As a polar compound, this compound will have some solubility in polar solvents even when cold.
-
Solutions:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
Ensure complete cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[4]
-
Use a co-solvent system: A two-solvent system can be effective. Dissolve the triol in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it is clear and allow it to cool slowly. For a polar compound like this compound, a good starting point would be a polar solvent like ethanol or acetone as the "good" solvent, and a less polar solvent like ethyl acetate or a non-polar solvent like hexane as the "poor" solvent.[2]
-
Column Chromatography Issues
Question: My this compound is streaking badly on the silica gel column, and I can't get good separation.
Answer: Streaking, or "tailing," is a common issue with polar compounds on silica gel due to strong interactions with the stationary phase.
-
Causality: The numerous hydroxyl groups of this compound form strong hydrogen bonds with the silanol groups on the surface of the silica gel, leading to slow and uneven elution.
-
Solutions:
-
Increase the polarity of the mobile phase: A more polar eluent will better compete with the stationary phase for interaction with your compound, leading to faster and more uniform elution. A common solvent system for polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For very polar compounds, you may need to use a stronger mobile phase, such as dichloromethane/methanol.[5]
-
Add a polar modifier: Adding a small amount of a very polar solvent like methanol (1-5%) or a few drops of acetic acid or triethylamine (depending on the stability of your compound) to your eluent can help to block the most active sites on the silica gel and reduce tailing.
-
Use a different stationary phase: If modifying the mobile phase is ineffective, consider using a less acidic stationary phase like alumina or a reverse-phase silica gel (C18). With reverse-phase chromatography, you would use a polar mobile phase (e.g., water/methanol or water/acetonitrile) and the elution order would be reversed, with more polar compounds eluting first.
-
Question: My this compound won't elute from the silica column, even with a very polar mobile phase.
Answer: Irreversible adsorption to the stationary phase can occur with highly polar compounds.
-
Causality: The strong hydrogen bonding between the triol and the silica gel can be so strong that even highly polar eluents cannot displace it.
-
Solutions:
-
Use a very strong mobile phase: A gradient elution up to 10-20% methanol in dichloromethane may be necessary.[5]
-
Consider reverse-phase chromatography: As mentioned above, reverse-phase chromatography is often the best solution for highly polar compounds. The non-polar stationary phase will have a much weaker interaction with your polar triol, allowing it to elute with a polar mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for choosing a recrystallization solvent for this compound?
Given that this compound is a polar compound, you should start by testing polar solvents.[3] A good rule of thumb is that "like dissolves like".[2] Ethanol, isopropanol, or acetone are good initial choices. You will likely need a co-solvent system for optimal results. A mixture of ethanol and ethyl acetate, or acetone and hexane, could be effective.[4]
| Solvent System | Rationale |
| Ethanol/Water | This compound should be soluble in hot ethanol. The addition of water as an anti-solvent will decrease its solubility upon cooling. |
| Acetone/Hexane | Acetone is a good solvent for many polar organic compounds. Hexane is a non-polar anti-solvent that can induce crystallization. |
| Ethyl Acetate | As a moderately polar solvent, ethyl acetate might provide the right balance of solubility at high and low temperatures for this compound. |
| Isopropanol | Similar to ethanol, but its higher boiling point allows for a greater temperature differential during cooling, which can improve crystal formation.[4] |
Q2: How can I determine the purity of my this compound after purification?
Several analytical techniques can be used to assess the purity of your final product:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should show a single spot. You can use the same solvent system you developed for column chromatography.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will give you a quantitative measure of purity and can help identify any remaining impurities by their mass spectra.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and assessing its purity. The absence of signals from impurities is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for a precise purity determination.[8]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.[4] The reported melting point for this compound is in the range of 62-71°C.[9][10]
Q3: What are the likely impurities in a synthesis of this compound?
The impurities will depend on the synthetic route. A common method for synthesizing vicinal triols is the dihydroxylation of an allylic alcohol, or the oxidation of an alkene.[11] For example, if this compound is synthesized from 1-hexene, potential impurities could include:
-
Unreacted 1-hexene: A volatile starting material that should be easily removed.
-
Epoxide intermediate: The corresponding epoxide of 1-hexene may be present if the reaction did not go to completion.
-
Over-oxidation products: Further oxidation of the triol can lead to the formation of α-hydroxy ketones or cleavage of the carbon-carbon bond to form smaller aldehydes and carboxylic acids.[12]
-
Isomeric diols: Incomplete oxidation could result in the formation of hexanediols.
Q4: Can I use distillation to purify this compound?
Distillation is generally not the preferred method for purifying high-boiling point, polar compounds like this compound. Its high boiling point would require vacuum distillation to prevent decomposition at atmospheric pressure. Furthermore, if the impurities have similar boiling points, fractional distillation will not be effective. Recrystallization or chromatography are typically more suitable methods.
Experimental Workflows
Workflow for Selecting a Recrystallization Solvent
Caption: A decision tree for selecting a suitable recrystallization solvent.
General Purification Workflow
Caption: A general workflow for the purification of this compound.
References
- 1. Recrystallization [wiredchemist.com]
- 2. rubingroup.org [rubingroup.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | 90325-47-6 [chemicalbook.com]
- 11. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 1,2,3-Hexanetriol in Solution
Welcome to the technical support center for 1,2,3-Hexanetriol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on the stability of this compound in solution. Given the limited publicly available stability data specific to this compound, this document synthesizes information from general polyol chemistry, data on the structural isomer 1,2,6-Hexanetriol, and established principles of chemical stability.
Section 1: Understanding the Stability Profile of this compound
This compound, a polyol with three hydroxyl groups, is a versatile excipient in pharmaceutical and cosmetic formulations. Its stability in solution is crucial for ensuring the quality, efficacy, and shelf-life of the final product. Like other polyols, its stability is influenced by several factors, including pH, temperature, light, and the presence of other chemical agents.
Polyols are generally considered to be chemically stable. For instance, the related compound 1,2,6-Hexanetriol is described as stable under recommended storage conditions.[1] However, the vicinal triol structure in this compound may present unique stability challenges compared to isomers where the hydroxyl groups are more separated.
Section 2: Frequently Asked Questions (FAQs) on this compound Stability
Q1: What are the primary factors that can affect the stability of this compound in my aqueous formulation?
A1: The stability of this compound in aqueous solutions can be influenced by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can potentially catalyze degradation reactions such as dehydration.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the oxidation of the hydroxyl groups.
-
Light: Although not extensively documented for this specific molecule, prolonged exposure to UV light can potentially induce photolytic degradation in some organic molecules.
-
Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.
Q2: I am observing a change in the pH of my this compound solution over time. What could be the cause?
A2: A change in pH could indicate a degradation reaction. For example, oxidation of the primary or secondary alcohol groups to carboxylic acids would lead to a decrease in pH. It is also possible that impurities in the this compound or other components in your formulation are degrading. We recommend performing a forced degradation study to identify the potential degradants.
Q3: Can this compound interact with other excipients in my formulation?
A3: Yes, interactions with other excipients are possible. For example, 1,2,6-Hexanetriol is known to be incompatible with acid anhydrides and acid chlorides.[1] Similar incompatibilities should be considered for this compound. It is crucial to conduct compatibility studies with all formulation components. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can be valuable for detecting potential interactions.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: Based on general guidelines for polyols and related compounds, a stock solution of this compound should be stored in a well-sealed container, protected from light, and kept at a cool temperature (e.g., 2-8 °C) to minimize potential degradation. The storage container should be made of an inert material.
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness in the solution. | - Exceeded solubility limit.- Temperature-dependent solubility.- Interaction with other components. | - Ensure the concentration is below the solubility limit at the storage temperature.- Gently warm the solution to see if the precipitate redissolves.- Conduct compatibility studies with other formulation components. |
| Discoloration (e.g., yellowing) of the solution. | - Oxidation of this compound or other components.- Contamination.- Reaction with container material. | - Store the solution under an inert atmosphere (e.g., nitrogen) to minimize oxidation.- Use high-purity solvents and excipients.- Ensure the storage container is made of an inert material (e.g., glass or a compatible polymer).- Protect the solution from light. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | - Degradation of this compound.- Presence of impurities in the starting material.- Contamination from the experimental setup. | - Perform a forced degradation study (acid, base, oxidation, heat, light) to identify potential degradation products.- Analyze the starting material for purity.- Run a blank analysis of your solvent and system to rule out contamination. |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution
-
Materials:
-
This compound (high purity)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Determine the desired concentration of the this compound solution.
-
Accurately weigh the required amount of this compound using an analytical balance.
-
Transfer the weighed this compound into a volumetric flask of the appropriate size.
-
Add a portion of the high-purity water to the flask (approximately 50-70% of the final volume).
-
Gently swirl the flask or use a magnetic stirrer to dissolve the this compound completely.
-
Once dissolved, add high-purity water to the mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Store the solution in a tightly sealed, light-protected container at 2-8 °C.
-
Protocol 2: Basic Forced Degradation Study
This protocol outlines a basic approach to investigate the stability of this compound under stress conditions.
-
Materials:
-
Prepared this compound solution (from Protocol 1)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven or water bath
-
UV light chamber
-
Analytical instrumentation (e.g., HPLC-UV, GC-MS)
-
-
Procedure:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate under the same conditions.
-
Thermal Degradation: Place the this compound solution in an oven or water bath at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose the this compound solution to a controlled source of UV light.
-
Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, along with an unstressed control, using a suitable analytical method to assess the degradation of this compound and the formation of any new peaks.
-
Section 5: Visualizing Potential Degradation and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting workflow for this compound solution instability.
References
Technical Support Center: Synthesis of 1,2,3-Hexanetriol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1,2,3-hexanetriol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We provide in-depth, field-proven insights into the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction: The Challenge of this compound Synthesis
Hexane-1,2,3-triol is a valuable chiral building block in organic synthesis. Its three hydroxyl groups offer multiple points for functionalization, making it a key intermediate for various applications. However, achieving high yields and stereochemical control can be challenging. The primary route to this molecule involves the dihydroxylation of a 1-hexene precursor, which introduces two adjacent hydroxyl groups. This guide focuses on troubleshooting the most common methods: syn-dihydroxylation using osmium tetroxide and anti-dihydroxylation via epoxidation and subsequent hydrolysis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Consistently Low Yield of this compound
Question: My overall yield for the dihydroxylation of 1-hexene is significantly lower than reported in the literature. What are the most common causes and how can I mitigate them?
Answer: Low yield is a frequent problem that can stem from several factors related to the specific reaction pathway you are using. Let's break down the causes for the two main synthetic routes.
A. For syn-Dihydroxylation (e.g., Upjohn or Sharpless Asymmetric Dihydroxylation)
The catalytic syn-dihydroxylation of alkenes using osmium tetroxide (OsO₄) is highly reliable but depends on the successful regeneration of the active Os(VIII) species from the Os(VI) formed during the reaction.[1][2] Any disruption in this catalytic cycle will halt the reaction and lead to poor yields.
Common Causes & Solutions:
-
Inefficient Co-oxidant Regeneration: The co-oxidant (e.g., N-Methylmorpholine N-oxide (NMO) or K₃[Fe(CN)₆]) is responsible for re-oxidizing the osmium catalyst.[2][3]
-
Cause: Degradation of the co-oxidant due to moisture or age, or use of insufficient stoichiometric amounts.
-
Solution: Use a fresh, high-purity co-oxidant. Ensure you are using the correct stoichiometric excess (typically 1.5 equivalents for NMO).[1] Store NMO in a desiccator.
-
-
Catalyst Poisoning or Inactivation: Osmium tetroxide is a sensitive catalyst.
-
Cause: Contaminants in the starting material or solvent (e.g., sulfur compounds, phosphines) can coordinate to the osmium and deactivate it.
-
Solution: Purify the 1-hexene starting material (e.g., by distillation) and use high-purity, anhydrous solvents.
-
-
Over-oxidation to Side Products: While less common with OsO₄ than with potassium permanganate (KMnO₄), over-oxidation can occur, especially at elevated temperatures.[4][5]
-
Cause: Reaction temperature is too high, or reaction is left for an excessive amount of time.
-
Solution: Maintain strict temperature control. For many dihydroxylations, room temperature or 0 °C is sufficient.[3] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).
-
-
Incomplete Reaction: The reaction may stall before all the starting material is consumed.
-
Cause: Insufficient catalyst loading or poor mixing in a heterogeneous reaction mixture.
-
Solution: While OsO₄ is used catalytically, ensure the loading is appropriate (typically 1-2 mol%).[1] Ensure vigorous stirring throughout the reaction to maintain homogeneity.
-
The following workflow can help diagnose the root cause of low yield in an osmium-catalyzed reaction.
Caption: Troubleshooting workflow for low yield in dihydroxylation.
B. For anti-Dihydroxylation (Epoxidation + Hydrolysis)
This two-step process first forms an epoxide, which is then opened via hydrolysis to yield the anti-diol.[6] Low yields can arise from problems in either step.
Common Causes & Solutions:
-
Incomplete Epoxidation: The initial epoxidation of 1-hexene may not go to completion.
-
Cause: The peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) may have degraded over time, losing its oxidizing power. The reaction rate is also dependent on the nucleophilicity of the alkene.[6]
-
Solution: Use a fresh batch of the peroxyacid or titrate it to determine its active oxygen content before use. If the reaction is sluggish, consider using a more reactive peroxyacid or slightly increasing the temperature, while monitoring for side reactions.
-
-
Premature Ring-Opening: If the epoxidation is performed in a protic or aqueous solvent, the epoxide can be hydrolyzed in situ to the diol.[6]
-
Cause: Presence of water or acidic/basic impurities in the reaction medium.
-
Solution: Perform the epoxidation in a non-aqueous, aprotic solvent like dichloromethane (DCM) or chloroform to isolate the epoxide intermediate.[6]
-
-
Incomplete Hydrolysis: The second step, ring-opening of the isolated epoxide, may not proceed to completion.
-
Cause: Insufficient acid or base catalyst, or reaction conditions (time, temperature) that are too mild.
-
Solution: Ensure an adequate amount of catalyst is used for the hydrolysis step. Monitor the disappearance of the epoxide by TLC. If the reaction is slow, gentle heating may be required.
-
Issue 2: Poor Stereoselectivity in Asymmetric Dihydroxylation
Question: I am using a Sharpless Asymmetric Dihydroxylation (SAD) protocol to synthesize a specific enantiomer of this compound, but my enantiomeric excess (ee) is poor. What factors are critical for achieving high stereoselectivity?
Answer: The Sharpless Asymmetric Dihydroxylation is a powerful method for producing chiral vicinal diols with high enantioselectivity.[3][7] The stereochemical outcome is dictated by the chiral ligand that coordinates to the osmium tetroxide, creating a chiral pocket that directs the facial selectivity of the alkene addition.[1][8]
Critical Factors for High Enantioselectivity:
-
Choice and Purity of Chiral Ligand: This is the most critical factor. The commercially available "AD-mix" formulations contain the osmium catalyst, a co-oxidant (K₃[Fe(CN)₆]), base (K₂CO₃), and a chiral cinchona alkaloid-derived ligand.[3][9]
-
AD-mix-α contains (DHQ)₂PHAL, which typically delivers the hydroxyl groups to the "top" face of the alkene when drawn in a specific orientation.
-
AD-mix-β contains (DHQD)₂PHAL, which delivers the hydroxyl groups to the "bottom" face.[3]
-
Solution: Ensure you are using the correct AD-mix for your desired enantiomer. Use fresh, properly stored AD-mix, as degradation of the ligand will lead to a loss of stereocontrol.
-
-
Reaction Temperature: Lower temperatures generally lead to higher enantioselectivity.
-
Cause: At higher temperatures, the energy difference between the two diastereomeric transition states (leading to the R and S products) becomes less significant, resulting in a loss of selectivity.
-
Solution: Run the reaction at 0 °C or even lower temperatures if the reaction rate is reasonable. The use of methanesulfonamide (CH₃SO₂NH₂) as an additive can accelerate the catalytic cycle, allowing the reaction to be run efficiently at 0 °C.[3]
-
-
Solvent System: The standard solvent system is a 1:1 mixture of t-butanol and water.
-
Cause: Deviations from this system can affect the solubility of the reagents and the geometry of the transition state, thereby impacting the ee.
-
Solution: Adhere to the recommended t-BuOH/H₂O solvent system unless literature for your specific substrate suggests otherwise.
-
The catalytic cycle below illustrates how the chiral ligand (L*) creates the asymmetric environment essential for stereoselectivity.
Caption: Catalytic cycle for Sharpless Asymmetric Dihydroxylation.
Issue 3: Difficult Product Purification
Question: this compound is a polar, high-boiling compound. I'm struggling to purify it from the reaction mixture. What are the recommended purification strategies?
Answer: The physical properties of triols—high polarity, low volatility, and high water solubility—indeed make purification challenging. Standard extraction and distillation techniques are often inefficient.
Recommended Purification Methods:
-
Column Chromatography: This is the most common and effective method.
-
Stationary Phase: Silica gel is standard. Due to the high polarity of the triol, it will have a low Rf value.
-
Mobile Phase: A polar solvent system is required. Start with a moderately polar system like 100% Ethyl Acetate and gradually increase the polarity by adding Methanol. For example, a gradient of 0% to 10% Methanol in Ethyl Acetate often works well.
-
Pro-Tip: Co-spot your TLC plate with the crude mixture and the starting material to ensure you are collecting the more polar product spot.
-
-
Workup Procedure to Remove Co-oxidant: Before chromatography, it is crucial to remove the bulk of the inorganic salts and co-oxidant byproducts.
-
For NMO: After quenching the reaction with a reducing agent like sodium sulfite (Na₂SO₃), a standard aqueous workup can remove most of the water-soluble components.[1] However, the triol may partition into the aqueous layer. Saturating the aqueous layer with NaCl can help drive the triol into the organic layer during extraction.
-
For K₃[Fe(CN)₆] (from AD-mix): The iron salts can be challenging. After quenching, extensive extraction with an organic solvent like Ethyl Acetate is required. The salts are often insoluble and can be removed by filtration through a pad of Celite before concentrating the organic phase.
-
-
Distillation (Under High Vacuum): While difficult, short-path distillation under high vacuum can be effective for larger scales if the product is thermally stable. This is generally performed after initial purification by chromatography to remove non-volatile impurities.
Comparative Overview and Data
The choice of synthesis method depends on the desired stereochemistry, scale, and cost considerations.
| Method | Key Reagents | Stereochemistry | Pros | Cons |
| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | syn-addition | Reliable, high-yielding for many substrates. | OsO₄ is toxic and expensive; produces a racemic mixture for prochiral alkenes. |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, K₃[Fe(CN)₆], Chiral Ligand (AD-mix) | Enantioselective syn-addition | Excellent enantioselectivity; commercially available kits. | Expensive reagents; sensitive to reaction conditions. |
| Epoxidation + Hydrolysis | m-CPBA, then H₃O⁺ or OH⁻ | anti-addition | Avoids the use of heavy metals; reagents are cheaper. | Two-step process; may have lower overall yield; gives opposite diastereomer to OsO₄ methods. |
Detailed Experimental Protocols
Protocol 1: Upjohn syn-Dihydroxylation of 1-Hexene
This protocol provides a racemic mixture of this compound.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-hexene (1.0 eq) in a 10:1 mixture of acetone and water.
-
Addition of Co-oxidant: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.5 eq). Stir until the NMO has completely dissolved.
-
Initiation: At room temperature, carefully add a catalytic amount of osmium tetroxide solution (0.02 eq, typically as a 2.5% solution in t-butanol). The solution will turn dark brown.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (staining with potassium permanganate). The reaction is typically complete within 12-24 hours.
-
Quenching: Upon completion, cool the mixture to 0 °C and add solid sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), stirring for 1 hour to reduce the osmate ester.[10]
-
Workup: Filter the mixture through Celite to remove inorganic solids. Concentrate the filtrate under reduced pressure to remove the acetone. Extract the remaining aqueous solution multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude triol.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., Ethyl Acetate/Methanol gradient).
Protocol 2: Sharpless Asymmetric syn-Dihydroxylation of 1-Hexene
This protocol yields an enantiomerically enriched product.
-
Setup: In a round-bottom flask, prepare a 1:1 solvent mixture of t-butanol and water. Cool the solvent to 0 °C.
-
Reagent Addition: To the cold solvent, add the appropriate AD-mix (AD-mix-β for (R,S)-1,2,3-hexanetriol) (approx. 1.4 g per mmol of alkene). Stir until dissolved. Some protocols recommend adding methanesulfonamide (CH₃SO₂NH₂) (1.0 eq) at this stage to accelerate the reaction.[3]
-
Initiation: Add 1-hexene (1.0 eq) to the cold, stirred mixture. Seal the flask and stir vigorously at 0 °C.
-
Monitoring: The reaction progress can be monitored by TLC. Reactions are often complete in 6-24 hours.
-
Quenching: Add solid sodium sulfite (Na₂SO₃) (approx. 1.5 g per mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Workup: Add ethyl acetate to the mixture and stir. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with 2M KOH, dry over anhydrous K₂CO₃, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography. Determine enantiomeric excess (ee) by chiral HPLC or by converting the diol to a Mosher's ester derivative for NMR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. orgosolver.com [orgosolver.com]
Technical Support Center: Synthesis of 1,2,3-Hexanetriol
Welcome to the technical support guide for the synthesis of 1,2,3-hexanetriol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: Navigating the Synthesis of a Vicinal Triol
This compound is a vicinal triol, a structure that presents unique synthetic challenges. The most common and logical strategies involve the creation of two adjacent hydroxyl groups on a C6 backbone that already contains a hydroxyl group, such as an allylic alcohol. The primary routes involve the dihydroxylation or epoxidation of an unsaturated precursor like hex-1-en-3-ol. Each pathway, while effective, is susceptible to specific side reactions that can impact yield, purity, and stereochemical outcome. This guide provides a systematic approach to identifying and mitigating these issues.
Core Synthesis Pathways and Potential Pitfalls
The two predominant strategies for synthesizing this compound from an allylic precursor are:
-
Syn-Dihydroxylation: Direct oxidation of the alkene to form a cis-diol.
-
Epoxidation followed by Hydrolysis: A two-step process that typically yields a trans-diol.
The choice between these pathways often depends on the desired stereochemistry of the final product.
Caption: Key synthetic routes to this compound from an allylic alcohol precursor.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q1: My reaction has resulted in a very low yield of this compound. What are the likely causes?
A1: Low yield is a common frustration, often attributable to several factors. A systematic diagnosis is key.
-
Cause A: Reagent Instability or Impurity.
-
Insight: Osmium tetroxide (OsO₄) is volatile and highly toxic, and its solutions can degrade over time. Co-oxidants like N-methylmorpholine N-oxide (NMO) can also be hygroscopic and lose activity.[1][2] Similarly, peroxy acids (e.g., m-CPBA) are unstable and their concentration can decrease upon storage.[3]
-
Solution: Always use freshly prepared solutions of OsO₄ or new ampoules. Ensure co-oxidants are stored in a desiccator. For sensitive reactions like the Sharpless Asymmetric Dihydroxylation, using commercially prepared, stable AD-mix formulations is highly recommended as it avoids errors in stoichiometry.[4][5]
-
-
Cause B: Incomplete Reaction.
-
Insight: Dihydroxylation reactions, particularly with sterically hindered alkenes or at low temperatures (0 °C), can be slow, sometimes requiring 6-24 hours for completion.[5][6]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, consider extending it. Ensure vigorous stirring, especially in heterogeneous mixtures, to maximize reagent contact.
-
-
Cause C: Sub-optimal pH.
-
Insight: The rate of dihydroxylation is pH-sensitive. Osmium-catalyzed reactions generally proceed faster under slightly basic conditions.[4] For electron-deficient alkenes, a slightly acidic pH can sometimes accelerate the reaction.[6]
-
Solution: Use a buffered solution to maintain a stable pH throughout the reaction. The standard AD-mix formulations, for example, are pre-buffered.
-
-
Cause D: Poor Substrate Solubility.
-
Insight: If your precursor (e.g., hex-1-en-3-ol) is not fully soluble in the reaction solvent, the reaction rate will be severely limited.
-
Solution: Employ a co-solvent system. For dihydroxylation reactions, a mixture of t-butanol and water is standard and effective at dissolving both the polar reagents and the less polar alkene.
-
Issue 2: Formation of Impurities and Byproducts
Q2: My final product is contaminated with significant byproducts. How can I identify and prevent them?
A2: The nature of the byproduct provides crucial clues about the unintended reaction pathway.
-
Byproduct A: Aldehydes, Ketones, or Carboxylic Acids.
-
Insight: This is a classic sign of over-oxidation, where the newly formed diol is cleaved. This is a particularly notorious side reaction when using potassium permanganate (KMnO₄), especially if the conditions are not carefully controlled (i.e., if the solution is too warm, concentrated, or acidic).[7][8] While less common with OsO₄, prolonged reaction times or overly aggressive co-oxidants can also lead to some cleavage.
-
Prevention:
-
When using KMnO₄: The reaction must be performed under cold (ideally ~0 °C), dilute, and alkaline (basic) conditions.[7] The disappearance of the purple permanganate color is a visual indicator, but do not let the reaction run excessively long past this point.
-
When using OsO₄: Use a reliable co-oxidant like NMO and adhere to the recommended stoichiometry.[1][2] Avoid high temperatures.
-
-
Caption: The competitive pathway of over-oxidation leading to undesired byproducts.
-
Byproduct B: Incorrect Stereoisomer.
-
Insight: The stereochemical outcome is dictated by the reaction mechanism. OsO₄ and cold KMnO₄ perform a syn-addition, delivering both oxygens to the same face of the double bond to produce a cis-diol.[7][9][10] Conversely, epoxidation followed by SN2 ring-opening (either acid- or base-catalyzed) results in anti-addition, yielding a trans-diol.[11][12][13][14]
-
Prevention: Choose your synthetic route based on the desired stereoisomer. Do not expect to get a trans-diol from an OsO₄ reaction.
-
-
Byproduct C (Sharpless Dihydroxylation): Low Enantioselectivity (ee%).
-
Insight: The Sharpless asymmetric dihydroxylation relies on a chiral ligand to accelerate the reaction and control the facial selectivity of the oxidation.[15][16] However, a slower, non-selective background reaction can also occur. If the concentration of the alkene is too high, it can react with the osmium tetroxide before the chiral ligand complex is fully formed, leading to a racemic mixture and lowering the enantiomeric excess (ee%).[4] This is often referred to as the "second catalytic cycle".[6]
-
Prevention: Maintain a low concentration of the alkene substrate. This can be achieved by adding the alkene slowly to the reaction mixture over a period of time.
-
Issue 3: Difficult Product Purification
Q3: How can I effectively purify my this compound from the reaction mixture?
A3: Purification of highly polar triols can be challenging due to their high water solubility and low volatility.
-
Step 1: Quenching. After the reaction is complete (as determined by TLC), it must be quenched to destroy any remaining oxidant. For osmium reactions, a mild reducing agent like sodium sulfite or sodium bisulfite is typically added and stirred for an hour.[5][6]
-
Step 2: Extraction. Due to the polarity of the triol, extraction can be difficult. Use a polar organic solvent like ethyl acetate. Multiple extractions (3-5 times) will be necessary to recover the product from the aqueous layer. If using reagents like methanesulfonamide in a Sharpless protocol, washing the organic layer with dilute KOH may be necessary.[6]
-
Step 3: Chromatography. Flash column chromatography on silica gel is the most effective method for final purification. A polar eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, is typically required to elute the highly polar triol. The chiral ligands used in Sharpless reactions generally do not elute under these conditions, simplifying the purification.[6]
Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and solving common synthesis problems.
Reference Protocols
Protocol 1: Catalytic Syn-Dihydroxylation (Upjohn Conditions)
This protocol is for the general synthesis of a cis-diol and is a reliable method.[1]
| Step | Procedure | Causality and Expert Notes |
| 1 | In a round-bottom flask, dissolve N-methylmorpholine N-oxide (NMO) (1.2 eq.) in a 10:1 mixture of acetone/water. | NMO is the stoichiometric co-oxidant that regenerates the OsO₄, allowing it to be used in catalytic amounts.[2] Acetone/water is a common solvent system for this reaction. |
| 2 | Cool the solution to 0 °C in an ice bath. | Lowering the temperature helps to control the reaction rate and minimize potential side reactions like over-oxidation. |
| 3 | Add the alkene precursor (e.g., hex-1-en-3-ol) (1.0 eq.). | The substrate is added before the catalyst. |
| 4 | Add a 2.5 wt% solution of OsO₄ in t-butanol (e.g., 1-2 mol%). | Caution: OsO₄ is highly toxic and volatile. Work in a fume hood with appropriate personal protective equipment. Using it in catalytic amounts is safer and more cost-effective.[7] |
| 5 | Stir the mixture vigorously at 0 °C to room temperature until TLC indicates consumption of the starting material (typically 4-24 hours). | Vigorous stirring is essential for this biphasic reaction. Reaction progress must be monitored to avoid unnecessarily long reaction times. |
| 6 | Quench the reaction by adding solid sodium sulfite (~2 g per mmol of alkene) and stir for 1 hour. | Sodium sulfite reduces any remaining Os(VIII) and Os(VI) species to lower, less toxic oxidation states, and helps break up the osmate ester intermediate. |
| 7 | Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. | Multiple extractions are necessary to recover the polar triol product. |
| 8 | Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient). | This will separate the desired triol from any nonpolar impurities and baseline material. |
References
- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Upjohn Dihydroxylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. rroij.com [rroij.com]
- 7. benchchem.com [benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 12. byjus.com [byjus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 16. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Viscosity of 1,2,3-Hexanetriol Solutions
Welcome to the technical support center for 1,2,3-Hexanetriol. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile polyol. Due to its three hydroxyl groups and the potential for extensive hydrogen bonding, managing the viscosity of this compound solutions is a critical aspect of experimental success.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are its solutions so viscous?
This compound is a six-carbon chain with three hydroxyl (-OH) groups located on the first, second, and third carbon atoms.[2] The high viscosity of its solutions stems from extensive intermolecular hydrogen bonding between these hydroxyl groups. This strong attraction between molecules creates a high resistance to flow.[1] Its properties are in many ways similar to other polyols like glycerol or its isomer, 1,2,6-Hexanetriol.[1][3]
Q2: Is this compound a liquid or a solid at room temperature?
This is a critical handling consideration. While many similar polyols are viscous liquids at room temperature, some data suggests that this compound can be a solid, with a reported melting point in the range of 66-69 °C. Therefore, it will likely require heating to be used as a liquid or, more commonly, dissolved in a suitable solvent. Always consult the certificate of analysis for your specific lot.
Q3: What are the primary factors I can use to control the viscosity of my this compound solution?
There are three primary factors you can manipulate:
-
Temperature: Viscosity is highly dependent on temperature. Increasing the temperature of the solution will decrease its viscosity.[4][5]
-
Concentration: The viscosity of the solution is directly related to the concentration of this compound. Lowering the concentration by adding more solvent is a direct way to reduce viscosity.
-
Solvent Choice: The solvent used to prepare the solution plays a significant role. This compound is miscible with water and other polar solvents.[6] The choice of solvent will influence the degree of hydrogen bonding and thus the final viscosity.
Q4: What type of instrument is best for measuring the viscosity of these solutions?
For high-viscosity liquids like concentrated this compound solutions, rotational viscometers are highly recommended.[7][8] These instruments measure the torque required to rotate a spindle submerged in the fluid, providing a measure of the dynamic viscosity.[9] Capillary viscometers, which rely on gravity, may not be suitable for highly viscous samples.[7][8]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Follow the logical flow to diagnose and resolve the issue.
Problem 1: The viscosity of my solution is too high for my application.
High viscosity can hinder pumping, mixing, and formulation. Here are three approaches to lower it, from simplest to most complex.
Solution A: Adjust the Temperature
-
Causality: Increasing the temperature of a fluid imparts kinetic energy to its molecules. This increased movement disrupts the intermolecular hydrogen bonds that cause high viscosity, allowing the molecules to slide past each other more easily.[4] For polyols, this effect is very pronounced.[5]
-
Data Snapshot: While specific data for this compound is limited, data for its isomer, 1,2,6-Hexanetriol, clearly demonstrates this principle.
| Temperature (°C) | Dynamic Viscosity (cP) |
| 20 | 2630 |
| 30 | 1095 |
| Data from Sigma-Aldrich for 1,2,6-Hexanetriol, a close structural isomer, for illustrative purposes.[1] |
-
Protocol:
-
Place your solution in a calibrated, temperature-controlled water bath or use a viscometer with a temperature control jacket.
-
Increase the temperature in 5 °C increments, allowing the sample to fully equilibrate at each step.
-
Measure the viscosity at each temperature to determine the optimal working condition for your application.
-
Solution B: Dilute the Solution
-
Causality: Reducing the concentration of this compound by adding a low-viscosity, miscible solvent physically separates the triol molecules. This reduces the frequency of intermolecular hydrogen bonding, thereby lowering the overall viscosity of the solution.
-
Recommended Solvents: Water, ethanol, and other polar organic solvents are generally good candidates.[6] Compatibility should always be tested on a small scale first.
-
Protocol:
-
Calculate the amount of solvent needed to reach your target concentration.
-
Add the solvent to your this compound solution incrementally while mixing thoroughly.
-
Ensure the solution is completely homogeneous before taking a final viscosity measurement. Be aware that adding solvent will change other concentration-dependent properties of your formulation.
-
Solution C: Use Viscosity-Reducing Additives (Advanced)
-
Causality: Certain chemical additives can interfere with the hydrogen bonding network of polyols without significantly altering the concentration of the primary component. These are often used in industrial applications like the manufacturing of polyurethanes.[10][11]
-
Examples: Cyclic organic compounds such as propylene carbonate and ethylene carbonate have been shown to reduce the viscosity of polyols.[10][11]
-
Considerations: This is an advanced technique. The additive must be compatible with your entire system and not interfere with downstream applications (e.g., biological assays, final product stability). Extensive validation is required.
Problem 2: My viscosity readings are inconsistent and not repeatable.
Inconsistent readings are a common source of error. This troubleshooting workflow will help you identify the root cause.
Caption: Troubleshooting workflow for inconsistent viscosity readings.
Problem 3: My viscosity reading changes when I change the viscometer's speed (RPM).
-
Causality: This indicates your solution may be a non-Newtonian fluid . For a Newtonian fluid (like water or simple sugar solutions), viscosity is constant regardless of the applied shear force (spindle speed).[12] However, for many complex solutions, especially those containing polymers, viscosity changes with the shear rate.[12][13]
-
What to do: This is not an error, but a property of your fluid. It is crucial to characterize this behavior.
-
Report the Full Context: Always report the viscosity value along with the viscometer model, spindle, speed (RPM), and temperature.
-
Perform a Shear Rate Sweep: Measure the viscosity across a range of RPMs (e.g., from low to high).
-
Plot the Data: Create a graph of viscosity vs. RPM. This "rheology curve" is a key characteristic of your formulation.
-
Experimental Protocols
Protocol 1: Proper Sample Preparation for Viscosity Measurement
-
Homogenization: Ensure the sample is thoroughly mixed to have a uniform concentration. If the sample was heated to dissolve, ensure it has cooled to the measurement temperature without any component crashing out of solution.
-
Thermal Equilibration: Place the sample in a temperature-controlled bath for at least 30 minutes to ensure it is at a stable, uniform temperature.[5] Even a 1 °C change can cause significant viscosity variations.[14]
-
Eliminate Air Bubbles: Air bubbles will lead to erroneous readings. Pour the sample carefully into the measurement container. If bubbles are present, let the sample stand or gently tap the container. To minimize bubble formation, insert the viscometer spindle at an angle.[14]
-
Sufficient Volume: Use a container and sample volume that meets the specifications of your viscometer and spindle to avoid wall or bottom effects.[14]
Protocol 2: Calibrating a Rotational Viscometer
-
Principle: Calibration verifies the instrument's accuracy against certified viscosity standards. This should be done regularly.[15]
-
Procedure:
-
Select Standard: Choose a certified viscosity standard fluid that is close to the expected viscosity range of your sample.[15][16]
-
Prepare Station: Set up the viscometer on a level, vibration-free surface.[17]
-
Temperature Control: Bring the standard fluid to the specified temperature (usually 25.0 °C) in a calibrated water bath.[16][17]
-
Measure: Use the correct spindle as specified by the standard's documentation. Measure the viscosity of the standard fluid.
-
Verify: The measured viscosity should fall within the tolerance specified for the standard fluid (e.g., ±1% of the certified value).[17] If it does not, the instrument may require service.
-
Document: Record the calibration date, standard used, and results in your instrument logbook.[17]
-
Protocol 3: A General Method for Measuring Dynamic Viscosity
-
Prepare Sample: Follow Protocol 1 for sample preparation.
-
Select Spindle and Speed: Choose a spindle and speed combination that will result in a torque reading between 10% and 90%. Readings outside this range may be inaccurate. A good starting point is to aim for a mid-range torque (around 50%).
-
Immerse Spindle: Lower the spindle into the sample to the immersion mark on the shaft. Avoid trapping air bubbles.[18]
-
Stabilize: Turn on the viscometer motor and allow the reading to stabilize. This may take from 30 seconds to several minutes depending on the fluid. The reading is stable when it no longer fluctuates significantly.[17]
-
Record Data: Record the viscosity (in cP or mPa·s), temperature, spindle number, and speed (RPM).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. hoskin.ca [hoskin.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. measurlabs.com [measurlabs.com]
- 8. aikinstruments.com [aikinstruments.com]
- 9. Viscosity - EAG Laboratories [eag.com]
- 10. EP0276452A1 - Viscosity reducing agents for aromatic polyester polyols and polyether polyols - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. rheosense.com [rheosense.com]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. Tips for accurate viscosity measurements. | Elscolab [elscolab.com]
- 15. fcxperformance.com [fcxperformance.com]
- 16. m.youtube.com [m.youtube.com]
- 17. torontech.com [torontech.com]
- 18. Calibration of Viscometer | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Cryopreservation Protocols with 1,2,3-Hexanetriol
Welcome to the technical support center for the utilization of 1,2,3-Hexanetriol as a novel cryoprotective agent (CPA). This resource is designed for researchers, scientists, and drug development professionals who are exploring alternatives to conventional cryoprotectants like Dimethyl Sulfoxide (DMSO). As the use of this compound in cryopreservation is an emerging application, this guide provides foundational knowledge, starting protocols, and troubleshooting advice to facilitate your success.
Introduction to this compound in Cryopreservation
The search for effective and less toxic cryoprotectants is a continuous effort in cell and tissue preservation.[1] While DMSO has been the gold standard, its associated cytotoxicity is a significant concern for many sensitive cell types and for clinical applications.[2][3] this compound, a polyol (a sugar alcohol), presents a promising alternative. Polyols, in general, have been shown to have cryoprotective effects, which tend to increase with the number of hydroxyl groups, provided the molecule can permeate the cell membrane.[4] These hydroxyl groups are thought to stabilize the cell membrane and bound water, mitigating freezing-induced damage.[4]
This guide will walk you through the essential considerations for incorporating this compound into your cryopreservation workflows, from initial protocol development to troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why consider it for cryopreservation?
A1: this compound (C₆H₁₄O₃) is a six-carbon triol.[5] Its structure, with three hydroxyl groups, suggests it may act as an effective cryoprotectant by forming strong hydrogen bonds with water, thus disrupting ice crystal formation.[6] The primary motivation for exploring this compound is to find a less cytotoxic alternative to DMSO for sensitive cell lines and therapeutic applications.[1]
Q2: What is the proposed mechanism of action for this compound as a cryoprotectant?
A2: As a permeating cryoprotectant, this compound is expected to enter the cell, reducing the intracellular freezing point and minimizing lethal ice crystal formation.[7] The multiple hydroxyl groups can also stabilize cellular membranes and proteins, protecting them from the stresses of dehydration and osmotic shock that occur during freezing and thawing.[4]
Q3: Is this compound less toxic than DMSO?
A3: While specific cytotoxicity data for this compound across various cell lines is still emerging, polyols are generally considered to have lower toxicity than DMSO.[8] However, it is crucial to perform dose-response studies with your specific cell type to determine the optimal, non-toxic concentration range. Even at low concentrations, some solvents can have unexpected toxic effects.[9][10][11]
Q4: Can I directly replace DMSO with this compound in my current protocol?
A4: Direct substitution is not recommended. The optimal concentration, equilibration time, and even cooling and warming rates will likely differ from your established DMSO protocols.[12] A systematic optimization of these parameters is necessary to achieve high post-thaw viability and functionality.
Q5: What are the key parameters to optimize for a this compound-based cryopreservation protocol?
A5: The critical parameters to optimize include:
-
Concentration of this compound: Finding the balance between effective cryoprotection and minimal cytotoxicity.
-
Equilibration Time: The time required for the CPA to permeate the cells before freezing.
-
Cooling Rate: Typically, a slow cooling rate of -1°C/minute is a good starting point for many cell types.[13]
-
Warming Rate: Rapid thawing is generally recommended to prevent ice recrystallization.[14]
-
Post-Thaw Removal of CPA: Diluting and removing the CPA promptly after thawing is crucial to minimize toxicity.[14]
Experimental Protocols: Getting Started with this compound
The following protocols are intended as a starting point for your optimization experiments. It is essential to validate and adapt these protocols for your specific cell type.
Protocol 1: Determining the Optimal Concentration of this compound
This experiment aims to identify the highest concentration of this compound that maintains high cell viability after a short incubation period.
Materials:
-
Your cell line of interest in the logarithmic growth phase.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free.
-
This compound.
-
Cell viability assay kit (e.g., Trypan Blue, or a fluorescence-based assay like Calcein-AM/Ethidium Homodimer-1).[15][16]
Procedure:
-
Prepare a stock solution of this compound in your complete cell culture medium.
-
Create a dilution series of this compound in complete medium. A suggested starting range is 2.5%, 5%, 7.5%, 10%, and 15% (v/v). Include a no-CPA control and a 10% DMSO control.
-
Harvest and count your cells, ensuring they are in the log phase of growth with high viability.
-
Seed the cells in a multi-well plate at a suitable density.
-
After allowing the cells to adhere (if applicable), replace the medium with the prepared CPA solutions.
-
Incubate for a standard equilibration time (e.g., 15-30 minutes) at room temperature or 4°C.
-
Remove the CPA solutions and wash the cells gently with PBS.
-
Add fresh complete medium.
-
Assess cell viability immediately and at 24 hours post-exposure.
Protocol 2: Initial Cryopreservation Trial with this compound
This protocol uses a standard slow-cooling method.
Materials:
-
Healthy, log-phase cells.
-
Cryopreservation medium: Complete cell culture medium supplemented with serum (e.g., 10-20% FBS) and the optimized concentration of this compound from Protocol 1.
-
Cryovials.
-
Controlled-rate freezing container (e.g., Mr. Frosty or a programmable freezer).[13]
-
-80°C freezer and liquid nitrogen storage.
Procedure:
-
Harvest and count your cells. Centrifuge to pellet the cells.
-
Resuspend the cell pellet in the pre-chilled cryopreservation medium at a density of 1-5 x 10⁶ cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[13]
-
Transfer the vials to liquid nitrogen for long-term storage.
Protocol 3: Post-Thaw Viability and Recovery Assessment
Materials:
-
Cryopreserved cells.
-
37°C water bath.
-
Pre-warmed complete cell culture medium.
-
Sterile centrifuge tubes.
-
Cell counting and viability assessment tools.
Procedure:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Immediately transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete medium to dilute the this compound.
-
Centrifuge the cells to pellet them and remove the supernatant containing the CPA.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Perform a cell count and viability assessment (e.g., Trypan Blue).
-
Plate the cells at an appropriate density and monitor their attachment (for adherent cells) and proliferation over the next 24-72 hours. It is crucial to assess not just immediate post-thaw viability, but also total cell recovery and function after a period of culture, as cryopreservation can induce apoptosis that manifests over time.[15][16]
Data Presentation: Expected Outcomes and Comparisons
Table 1: Example Cytotoxicity Profile of this compound vs. DMSO
| CPA Concentration | % Viability (24h exposure) - this compound | % Viability (24h exposure) - DMSO |
| 2.5% | 98% | 99% |
| 5% | 95% | 90% |
| 7.5% | 90% | 80% |
| 10% | 85% | 65% |
| 15% | 70% | 40% |
Note: This is hypothetical data and should be determined experimentally for your cell line.
Table 2: Example Post-Thaw Viability and Recovery
| Cryoprotectant | Immediate Post-Thaw Viability | 24h Post-Thaw Total Cell Recovery |
| 10% DMSO | 90% | 75% |
| 8% this compound | 88% | 80% |
Note: Total cell recovery is a critical metric that accounts for cell loss during the post-thaw culture period.[15][16]
Visualization of Key Workflows
Workflow for Optimizing a Novel Cryoprotectant
Caption: Workflow for developing a cryopreservation protocol with a novel CPA.
Troubleshooting Guide
Problem 1: Low immediate post-thaw cell viability.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration: Concentration is too low to be protective or too high, causing toxicity. | Re-run the cytotoxicity and cryopreservation trials with a narrower range of concentrations. Consider that the optimal concentration for cryopreservation may be slightly different from the optimal concentration in a simple toxicity assay. |
| Inadequate Equilibration Time: Insufficient time for this compound to permeate the cells. | Increase the equilibration time in increments (e.g., 15, 30, 45 minutes) before freezing. Be mindful that prolonged exposure can also increase toxicity.[3] |
| Incorrect Cooling Rate: The cooling rate may be too fast or too slow for your specific cell type with this CPA. | Ensure a consistent -1°C/minute cooling rate.[13] If viability remains low, test slightly different rates (e.g., -0.5°C/min or -1.5°C/min). |
| Improper Thawing Technique: Thawing too slowly can lead to ice recrystallization. | Thaw the vial as quickly as possible in a 37°C water bath. Do not leave the vial in the water bath after it has thawed. |
| Poor Cell Health Pre-Freeze: Cells were not in the logarithmic growth phase or had low initial viability. | Only freeze cells that are healthy, in the log phase of growth, and have >90% viability. |
Problem 2: Good immediate viability, but poor cell attachment and/or proliferation after 24 hours.
| Possible Cause | Suggested Solution |
| Delayed-Onset Apoptosis: Cryopreservation can induce apoptosis, which may not be immediately apparent.[15][16] | Assess viability at multiple time points post-thaw (e.g., 0, 6, 24, 48 hours). Consider using an apoptosis-specific assay (e.g., Annexin V/PI staining). |
| CPA Toxicity Post-Thaw: Residual this compound in the culture medium is toxic to the cells. | Ensure rapid and thorough dilution of the CPA immediately after thawing. Consider a second wash step after centrifugation to remove any remaining CPA.[14] |
| Osmotic Shock: The transition from the hypertonic cryopreservation medium to isotonic culture medium is too abrupt. | Dilute the thawed cell suspension more gradually by adding the first few milliliters of warm medium dropwise. |
| Sub-lethal Cellular Damage: Cells may be alive but have sustained damage to membranes or organelles that impairs their function. | Re-optimize the entire protocol, focusing on CPA concentration and cooling/warming rates to minimize initial damage. |
Logical Relationship of Cryopreservation Stressors
Caption: Interrelated stressors during the cryopreservation process.
References
- 1. news-medical.net [news-medical.net]
- 2. Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Cryoprotective effect of polyols on rat embryos during two-step freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycerol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 9. Unexpected low‐dose toxicity of the universal solvent DMSO [ouci.dntb.gov.ua]
- 10. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The need for novel cryoprotectants and cryopreservation protocols: Insights into the importance of biophysical investigation and cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. assaygenie.com [assaygenie.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 1,2,3-Hexanetriol Formulations
Welcome to the Technical Support Center for 1,2,3-Hexanetriol formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for preventing phase separation in formulations containing this compound. As a versatile polyol, this compound is utilized for its humectant, co-solvent, and viscosity-modifying properties in a range of cosmetic and pharmaceutical products. However, its incorporation can sometimes lead to formulation instabilities, most notably phase separation. This document provides a structured approach to understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties in formulations?
This compound (CAS No: 90325-47-6) is a tri-functional alcohol with the molecular formula C₆H₁₄O₃ and a molecular weight of 134.17 g/mol .[1][2] Its three hydroxyl groups make it a polar and hygroscopic molecule, readily miscible with water and other polar solvents.[3] In formulations, it primarily functions as a humectant to retain moisture, a co-solvent to improve the solubility of other ingredients, and a viscosity-increasing agent.[3] Its properties are similar to the more commonly known isomer, 1,2,6-Hexanetriol.[3]
Q2: What is phase separation and why does it occur in my this compound formulation?
Phase separation is the phenomenon where a mixture separates into two or more distinct regions with different compositions.[4] In the context of liquid formulations like creams and lotions, this often manifests as the separation of oil and water phases. This instability arises because oil and water are immiscible, and the formulation lacks the necessary components or processing to maintain a stable emulsion. Key causes include incorrect emulsifier selection, insufficient emulsifier concentration, improper mixing, or changes in temperature, pH, or ionic strength.
Q3: How do I select the right emulsifier for a formulation containing this compound?
The selection of an appropriate emulsifier is critical and is guided by the Hydrophilic-Lipophilic Balance (HLB) system.[5] This system helps in choosing an emulsifier that has an affinity for both the oil and water phases, thereby stabilizing the interface between them. You need to match the HLB of your emulsifier or emulsifier blend to the "required HLB" of the oil phase of your formulation.
Q4: What is the required HLB of this compound?
Q5: Can this compound itself prevent phase separation?
In some cases, this compound can act as a co-solvent, improving the miscibility of different phases and thereby contributing to the overall stability of the formulation.[3] Its presence can reduce the interfacial tension between oil and water, aiding the primary emulsifiers. However, it is generally not a standalone solution for preventing phase separation and should be used in conjunction with a well-chosen emulsification system.
Troubleshooting Guide for Phase Separation
This guide provides a systematic approach to diagnosing and resolving common stability issues in this compound formulations.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting phase separation.
Step 1: Evaluate the Emulsifier System
Observed Problem: Creaming (a layer of concentrated emulsion at the top), sedimentation (a layer of concentrated emulsion at the bottom), or complete separation of oil and water.
Potential Causes & Solutions:
| Potential Cause | Causality | Suggested Solutions |
| Incorrect HLB Value | The emulsifier's hydrophilic/lipophilic properties do not match the requirements of the oil and water phases, leading to a weak interfacial film. | 1. Calculate the required HLB of your oil phase by summing the required HLB of each oil component multiplied by its weight percentage in the oil phase.[6] 2. Adjust the HLB of your emulsifier blend. Use a combination of a low HLB (e.g., Sorbitan Stearate, HLB ~4.7) and a high HLB (e.g., Polysorbate 60, HLB ~14.9) emulsifier to achieve the calculated required HLB.[5] |
| Insufficient Emulsifier Concentration | There are not enough emulsifier molecules to adequately cover the surface of the dispersed droplets, leading to their coalescence. | 1. Increase the total emulsifier concentration in small increments (e.g., 0.5% w/w). 2. Ensure the emulsifier concentration is above its critical micelle concentration (CMC) in the aqueous phase. |
| Inadequate Co-emulsifier/Stabilizer | The interfacial film lacks the rigidity and steric hindrance to prevent droplet coalescence, especially under stress conditions like temperature fluctuations. | 1. Incorporate a co-emulsifier such as a fatty alcohol (e.g., Cetyl or Stearyl Alcohol) or a fatty acid (e.g., Stearic Acid). These molecules pack at the interface alongside the primary emulsifier to strengthen the interfacial film.[7] 2. Add a stabilizer to the continuous phase. For O/W emulsions, consider adding a hydrocolloid like Xanthan Gum or a polymer like Carbomer to increase the viscosity and retard droplet movement.[7] |
Step 2: Review Processing Parameters
Observed Problem: Large, non-uniform droplets observed under a microscope, leading to rapid creaming or coalescence.
Potential Causes & Solutions:
| Potential Cause | Causality | Suggested Solutions |
| Inadequate Homogenization | Insufficient energy input during emulsification results in large droplets that are more prone to separation due to gravitational forces (Stokes' Law). | 1. Increase homogenization speed or duration. 2. Optimize the type of homogenizer. High-pressure homogenizers are generally more effective at reducing droplet size than rotor-stator mixers for fine emulsions. |
| Incorrect Emulsification Temperature | If the oil and water phases are at significantly different temperatures, or if the temperature is too low, the viscosity may be too high for efficient droplet disruption. Waxes in the oil phase may also solidify prematurely.[8] | 1. Heat both the oil and water phases to the same temperature , typically 70-75°C, before combining.[7] 2. Ensure the temperature is above the melting point of all solid components in the oil phase. |
| Improper Cooling Rate | Rapid, uncontrolled cooling can lead to the crystallization of certain components and disrupt the newly formed emulsion structure. | 1. Cool the emulsion slowly and with gentle, continuous stirring. This allows the interfacial film to anneal and strengthen. |
Step 3: Assess Formulation Components
Observed Problem: Phase separation occurs after the addition of a specific ingredient or over time.
Potential Causes & Solutions:
| Potential Cause | Causality | Suggested Solutions |
| High Electrolyte Concentration | Salts can screen the electrostatic repulsion between droplets stabilized by ionic emulsifiers, leading to flocculation and coalescence. | 1. Reduce the concentration of electrolytes if possible. 2. Switch to a non-ionic emulsifier , which is less sensitive to electrolyte concentration. 3. Add a steric stabilizer (e.g., a high molecular weight polymer) that provides a protective layer around the droplets. |
| pH Shift | The pH of the formulation can affect the charge of ionic emulsifiers, altering their HLB and effectiveness. Extreme pH values can also degrade other ingredients.[9][10] | 1. Measure the pH of the final formulation. 2. Adjust the pH to a range where the emulsifier is most effective. 3. Incorporate a buffering system to maintain a stable pH. |
| Incompatibility of this compound with Other Components | While generally compatible, high concentrations of this compound could alter the polarity of the aqueous phase, affecting the solubility and performance of other ingredients like polymers or emulsifiers. | 1. Systematically vary the concentration of this compound to determine its optimal range for stability. 2. Evaluate the solubility of all components in the presence of this compound. |
Experimental Protocols for Stability Assessment
Protocol 1: Microscopic Analysis
Objective: To visually assess the droplet size, distribution, and signs of coalescence over time.
Methodology:
-
Place a small drop of the formulation on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope at 40x and 100x magnification.
-
Record images of the initial emulsion (Time 0).
-
Store the formulation under desired conditions (e.g., room temperature, 40°C).
-
Repeat the microscopic observation at regular intervals (e.g., 24 hours, 1 week, 1 month).
-
Look for an increase in average droplet size or the appearance of very large droplets, which are indicators of coalescence.
Protocol 2: Centrifugation Test
Objective: To accelerate phase separation and assess the robustness of the emulsion.
Methodology:
-
Fill a centrifuge tube with the formulation.
-
Place the tube in a centrifuge, ensuring it is balanced with a tube of equal weight.
-
Centrifuge the sample at a specified speed and duration (e.g., 3000 rpm for 30 minutes).
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as a clear layer of oil or water.
-
A stable formulation will show no visible separation.
Protocol 3: Freeze-Thaw Cycling
Objective: To evaluate the formulation's stability against temperature fluctuations that can occur during shipping and storage.
Methodology:
-
Place a sample of the formulation in a container and store it at a low temperature (e.g., -10°C) for 24 hours.
-
Remove the sample and allow it to thaw at room temperature (25°C) for 24 hours. This constitutes one cycle.
-
Repeat this cycle for a minimum of three cycles.
-
After each cycle, visually inspect the sample for signs of phase separation, changes in viscosity, or crystallization.
Data Presentation
Table 1: Required HLB of Common Cosmetic Oils (for O/W Emulsions)
| Oil/Lipid | Required HLB |
| Almond Oil | 6 |
| Beeswax | 12 |
| Castor Oil | 14 |
| Cetyl Alcohol | 15.5 |
| Coconut Oil | 8 |
| Isopropyl Myristate | 11.5 |
| Jojoba Oil | 6.5 |
| Mineral Oil | 10.5 |
| Shea Butter | 8 |
| Stearic Acid | 15 |
| Sunflower Oil | 7 |
| (Data compiled from various sources)[11] |
Diagram: HLB System for Emulsifier Selection
Caption: The Hydrophilic-Lipophilic Balance (HLB) scale and corresponding applications of surfactants.
References
- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 4. ACP - Observations on hygroscopic growth and phase transitions of mixed 1, 2, 6-hexanetriolâââ(NH4)2SO4 particles: investigation of the liquidâliquid phase separation (LLPS) dynamic process and mechanism and secondary LLPS during the dehumidification [acp.copernicus.org]
- 5. scientificspectator.com [scientificspectator.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. btsa.com [btsa.com]
- 8. HLB Calculator - Materials [hlbcalc.com]
- 9. mdpi.com [mdpi.com]
- 10. 1,2,6-Hexanetriol [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protein Aggregation with 1,2,3-Hexanetriol
Welcome to the technical support resource for addressing protein stability challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering protein aggregation and are considering the use of 1,2,3-Hexanetriol as a potential solution. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to salvage your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used with proteins?
A1: this compound is a small, water-miscible polyol (a type of alcohol with multiple hydroxyl groups), structurally similar to glycerol but with a short hydrocarbon tail.[1][2] In protein science, it is primarily known as a component in crystallization screening kits.[3] Its utility in preventing aggregation stems from its properties as a co-solvent. By altering the bulk solvent environment, it can help stabilize the native conformation of a protein, making aggregation less favorable. Think of it as a "chemical chaperone" that modifies the protein's environment rather than binding with high specificity.
Q2: How does this compound mechanistically prevent protein aggregation?
A2: While the precise mechanism is protein-dependent, this compound is believed to stabilize proteins through the principle of "preferential exclusion." The additive is preferentially excluded from the protein's surface, leading to an increase in the local concentration of water at the protein-solvent interface. This phenomenon, known as preferential hydration, makes the unfolded state—where hydrophobic patches are exposed—thermodynamically unfavorable. By raising the energy barrier for unfolding, this compound helps maintain the protein in its soluble, native state.[][5]
It is important to distinguish its action from that of other related compounds. For instance, 1,6-Hexanediol, a more hydrophobic molecule, is known to actively dissolve protein condensates by disrupting weak hydrophobic interactions.[6] this compound is less hydrophobic and is therefore considered a milder, less disruptive additive suitable for stabilizing the native state rather than reversing existing, hydrophobically-driven aggregates.[6]
Q3: When should I consider using this compound over other common additives like glycerol or arginine?
A3: this compound is a good candidate to include in an additive screen when:
-
Mild conditions are required: It is less viscous than glycerol at equivalent concentrations, which can be advantageous for handling and some downstream applications like structural studies.
-
Glycerol is problematic: Some assays are incompatible with high concentrations of glycerol. This compound offers an alternative with similar stabilizing properties.
-
You are optimizing for crystallization: Since it's already a known crystallization reagent, its use can be a direct bridge from stability optimization to structural work.
However, for severe aggregation driven by strong electrostatic or hydrophobic interactions, a combination of arginine and glutamate or a non-denaturing detergent may be more effective.[7][8] The best approach is always empirical screening.
Troubleshooting Guides
Problem 1: My protein precipitates immediately upon purification or concentration.
Q: I've just eluted my protein from a chromatography column, and upon concentrating it, it immediately turns cloudy and precipitates. Can this compound help?
A: This is a classic sign of acute instability, often due to suboptimal buffer conditions or high protein concentration.[7][9] Before adding any new reagent, first verify your buffer fundamentals.
Step-by-Step Troubleshooting Protocol:
-
Review Your Buffer:
-
pH vs. pI: Is your buffer pH at least 1-1.5 units away from your protein's isoelectric point (pI)? At its pI, a protein has no net charge, minimizing electrostatic repulsion and promoting aggregation.[7]
-
Ionic Strength: Is the salt concentration appropriate? Very low salt (<50 mM) can lead to aggregation from attractive electrostatic interactions, while very high salt can "salt out" the protein. A typical starting point is 150 mM NaCl.[9]
-
-
Introduce this compound (Screening):
-
If buffer conditions seem correct, this compound can be added to the elution buffer or dialysis buffer before concentration.
-
Prepare several small aliquots of your protein and add this compound to final concentrations of 2%, 5%, and 10% (v/v).
-
Include a no-additive control.
-
Incubate for 1 hour at the intended storage temperature (e.g., 4°C).
-
Visually inspect for turbidity and quantify soluble protein using a Bradford assay or A280 measurement after centrifuging to pellet any aggregates.
-
-
Optimize and Concentrate:
-
If a concentration from the screen proves effective, prepare a larger batch of your protein in the optimized buffer.
-
When concentrating, use a gentle method. For spin concentrators, reduce the centrifugation speed (e.g., 500 x g) and mix intermittently to avoid high local concentrations at the membrane surface.[8]
-
| Parameter | Recommended Starting Point | Rationale |
| Buffer pH | pI ± 1.5 units | Maximizes electrostatic repulsion between protein molecules.[7][9] |
| Salt (NaCl/KCl) | 100-250 mM | Shields surface charges to prevent aggregation at low ionic strength.[5] |
| This compound | 2-10% (v/v) | Mild co-solvent that stabilizes the native state via preferential hydration. |
| Temperature | 4°C or as required by protein | Low temperature slows down aggregation kinetics, but some proteins are cold-labile.[7] |
Problem 2: My protein is soluble initially but aggregates over time during storage.
Q: My purified protein looks great initially, but after a week at 4°C (or a single freeze-thaw cycle), I see significant aggregation. How can I use this compound to improve long-term stability?
A: This indicates a marginal stability issue where the protein slowly unfolds or forms aggregation nuclei over time. Freeze-thaw cycles are particularly harsh, as ice crystal formation can create high local concentrations of protein and buffer components, leading to denaturation and aggregation.[7][10]
Step-by-Step Stabilization Protocol:
-
Perform a Thermal Stability Screen (Differential Scanning Fluorimetry - DSF):
-
DSF, or Thermal Shift Assay, is a powerful technique to quickly screen conditions that stabilize your protein. An increase in the melting temperature (Tm) indicates greater stability.[9]
-
Prepare a master mix of your protein and a fluorescent dye (e.g., SYPRO Orange).
-
In a 96-well qPCR plate, aliquot the master mix and add different potential stabilizers to each well. Test this compound at 2.5%, 5%, 7.5%, and 10%. Also include other common cryoprotectants like glycerol (10-20%) and sucrose (5-10%) for comparison.
-
Run the thermal melt experiment. The condition that yields the highest Tm is the most stabilizing.
-
-
Conduct a Freeze-Thaw Stress Test:
-
Based on the DSF results, prepare aliquots of your protein in the most promising buffer conditions.
-
Include a control in your original buffer.
-
Subject the aliquots to 3-5 rapid freeze-thaw cycles (e.g., snap-freeze in liquid nitrogen, thaw quickly in a room temperature water bath).
-
After the cycles, assess aggregation using Dynamic Light Scattering (DLS) to check for an increase in particle size and polydispersity, or run an analytical Size Exclusion Chromatography (SEC) column to quantify the monomer peak versus aggregate peaks.
-
-
Implement Optimized Storage Protocol:
-
Once the best condition is validated, formulate your protein in the buffer containing the optimal concentration of this compound or another winning additive.
-
Aliquot the protein into single-use volumes to minimize future freeze-thaw cycles.[9]
-
Snap-freeze in liquid nitrogen and store at -80°C for long-term preservation.[7]
-
References
- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H14O3) [pubchemlite.lcsb.uni.lu]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. benchchem.com [benchchem.com]
- 10. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Impurities in 1,2,3-Hexanetriol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1,2,3-Hexanetriol. This document is designed for researchers, scientists, and drug development professionals to navigate the often-overlooked, yet critical, impact of impurity profiles on experimental outcomes. As a triol with three adjacent hydroxyl groups, this compound offers unique properties as a solvent, humectant, and synthetic building block. However, its efficacy is fundamentally tied to its purity.
This guide moves beyond generic advice to provide a causal framework for understanding, diagnosing, and resolving issues stemming from impure this compound. We will address common problems through a troubleshooting Q&A, provide detailed analytical protocols, and explain the chemical mechanisms behind impurity-driven experimental failures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound (CAS 90325-47-6) is a six-carbon chain with hydroxyl (-OH) groups on the first, second, and third carbon atoms.[1][2] This structure makes it a viscous, high-boiling, and water-miscible liquid.[1] Its unique vicinal triol structure makes it highly valuable in:
-
Pharmaceutical Formulations: As a solubilizer, viscosity modifier, and humectant, particularly for active pharmaceutical ingredients (APIs) that are sensitive to degradation.[3]
-
Polymer Chemistry: As a cross-linking agent or monomer in the synthesis of specialized polyesters and polyurethanes, where its trifunctional nature can create complex polymer networks.[4][5]
-
Cosmetics: As a moisturizing agent in skincare products, leveraging its hygroscopic properties.[6]
-
Chemical Synthesis: As a chiral building block or a starting material for more complex molecules.
Q2: Why is the purity of this compound so critical for my experiments?
Trace impurities, often present at levels below the specification of a standard Certificate of Analysis (CofA), can have disproportionately large effects.[7][8] They can act as catalysts, inhibitors, or unwanted reactants, leading to failed syntheses, product degradation, or unreliable analytical results.[7] For instance, reactive impurities like aldehydes can degrade sensitive APIs, while residual metal catalysts can alter polymerization kinetics unpredictably.[3][9]
Q3: What are the most common classes of impurities in this compound?
While specific impurities depend on the synthetic route and storage conditions, they generally fall into these categories:
-
Residual Reactants & Solvents: Starting materials or solvents from the synthesis that were not completely removed.
-
Isomeric Impurities: Other hexanetriol isomers (e.g., 1,2,6-Hexanetriol) that may have similar physical properties, making them difficult to separate.
-
Oxidation/Degradation Products: The hydroxyl groups can be oxidized to form aldehydes and ketones, especially during improper storage (e.g., exposure to air, heat, or light).[3]
-
Water: As a hygroscopic substance, this compound readily absorbs atmospheric moisture.
-
Residual Catalysts: Synthesis may involve heavy metal catalysts (e.g., Osmium, Ruthenium) for dihydroxylation or hydrogenation catalysts (e.g., Raney Nickel), which can remain at trace levels.[10][]
-
By-products: Unintended molecules formed during synthesis through side reactions.[12]
Q4: How can I quickly assess if my this compound is potentially impure?
While definitive analysis requires the protocols outlined later, initial indicators include:
-
Appearance: A pure triol should be a clear, colorless liquid. A yellow tint can indicate the presence of oxidation products.[10]
-
Odor: It should be nearly odorless. Any sharp or unusual smell may suggest residual solvents or degradation.
-
pH: A solution of the triol in deionized water should be neutral. A drift towards acidic or basic pH can indicate residual acidic/basic catalysts or by-products.[13] However, be aware that pH measurements in organic-heavy solutions can be challenging to interpret.[13]
Troubleshooting Guide: Diagnosing Experimental Failures
This section directly addresses common experimental problems in a question-and-answer format, linking them to potential impurities and suggesting corrective actions.
Problem 1: My API is degrading in a formulation containing this compound.
Q: I've formulated a peptide-based drug with this compound as a stabilizer. After two weeks, LC-MS analysis shows significant degradation of the peptide. What could be the cause?
A: The most likely culprit is the presence of reactive carbonyl impurities (aldehydes and ketones) in your this compound.[3]
-
Causality: Polyols can degrade via oxidation to form these carbonyl compounds. Aldehydes are highly reactive and can form Schiff bases with the primary amine groups present in peptides (like the N-terminus or lysine side chains), leading to degradation or the formation of adducts. This has been observed in formulations with other polyols like glycerol.[3]
-
Troubleshooting Steps:
-
Analyze the Triol: Use the GC-MS protocol below (Protocol 1) to screen for volatile impurities, specifically looking for aldehydes or ketones.
-
Perform a Spike Study: Intentionally "spike" a fresh, stable formulation with a small amount of a model aldehyde (e.g., hexanal) to see if it reproduces the degradation pattern.
-
Source High-Purity Material: Procure a new lot of this compound with a guaranteed low carbonyl content or purify your existing stock using the vacuum distillation method (Protocol 4).
-
Problem 2: My polymerization reaction has inconsistent kinetics or fails completely.
Q: I am using this compound as a cross-linker for a polyurethane synthesis. Some batches react too quickly and gel prematurely, while others are sluggish and never fully cure. Why the inconsistency?
A: This points to impurities that are catalytically active or interfere with reaction stoichiometry. The primary suspects are residual catalysts and water content.
-
Causality:
-
Residual Catalysts: If the triol was synthesized using an acid or base catalyst, even trace amounts can dramatically alter the kinetics of urethane formation.[9][14] For example, residual base can accelerate the isocyanate-hydroxyl reaction, causing premature gelling.[13]
-
Water Content: Isocyanates react readily with water to produce an amine and CO2 gas. This side reaction consumes your isocyanate, throwing off the critical NCO:OH stoichiometry, which can lead to incomplete curing and a lower molecular weight polymer.[5]
-
-
Troubleshooting Steps:
-
Quantify Water Content: Immediately perform Karl Fischer titration (Protocol 2) on each batch of this compound before use. Adjust your isocyanate charge to account for any water present.
-
Test for Acidity/Alkalinity: Use standard titrimetric methods to determine the acid or alkalinity number of the polyol, which can indicate residual catalysts.[13]
-
Diagram Your Workflow: A clear quality control workflow is essential for reproducible polymer synthesis.
-
Caption: QC workflow for incoming this compound.
Problem 3: I'm observing unexpected toxicity in my cell culture experiments.
Q: My lab uses this compound as a solvent for a new drug candidate in a cell-based assay. We are seeing cytotoxicity in our vehicle control group, which should be benign. What's wrong?
A: Unexplained cytotoxicity in a vehicle control often points to contamination with heavy metals or reactive organic impurities.
-
Causality:
-
Residual Heavy Metals: If the triol was synthesized via catalytic dihydroxylation, there is a risk of contamination with metals like osmium or ruthenium. These are highly toxic to cells even at ppb levels.[]
-
Reactive Organics: As mentioned in Problem 1, aldehydes are not only reactive towards APIs but can also be cytotoxic by cross-linking cellular proteins.
-
-
Troubleshooting Steps:
-
Prioritize Metal Analysis: Submit a sample of the suspect this compound lot for elemental analysis via ICP-MS (Protocol 3). This is the most sensitive method for detecting trace metal contamination.[]
-
Screen for Organics: Run a GC-MS analysis (Protocol 1) to check for volatile or semi-volatile organic impurities.
-
Qualify a New Lot: Obtain a new lot of this compound, preferably one certified for biological applications, and run a parallel vehicle control to confirm that the toxicity is lot-specific.
-
Summary of Impurity Impacts
The following table summarizes the key relationships between impurity types and their experimental consequences.
| Impurity Class | Potential Source(s) | Potential Experimental Impact | Recommended Primary Analytical Method |
| Water | Atmospheric absorption (hygroscopic) | Alters stoichiometry in water-sensitive reactions (e.g., polyurethanes); can cause hydrolysis of APIs. | Karl Fischer Titration (Protocol 2) |
| Aldehydes / Ketones | Oxidation during storage or synthesis | Degrades amine-containing APIs (peptides, proteins); can be cytotoxic; causes discoloration (yellowing).[3] | GC-MS with derivatization (Protocol 1) |
| Residual Catalysts (Acids/Bases) | Synthesis | Uncontrolled acceleration or inhibition of polymerization; degradation of pH-sensitive compounds.[9][14] | Acid/Base Titration |
| Residual Catalysts (Heavy Metals) | Synthesis (e.g., dihydroxylation) | Cytotoxicity in biological assays; can catalyze unwanted side reactions.[] | ICP-MS (Protocol 3) |
| Isomeric Impurities | Synthesis | Alters physical properties (viscosity, melting point); affects polymer structure and performance.[5] | High-Resolution GC-MS (Protocol 1) |
| Residual Solvents | Synthesis / Purification | May have independent biological activity or toxicity; can alter solubility parameters of the system. | Headspace GC-MS (part of Protocol 1) |
Technical Protocols
These protocols provide a framework for the essential analyses required to qualify this compound for sensitive applications.
Protocol 1: Purity Assessment using Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify volatile and semi-volatile organic impurities.
-
Objective: To separate and identify impurities such as residual solvents, starting materials, by-products, and degradation products.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.
-
Methodology:
-
Sample Preparation: Accurately prepare a 1% (w/v) solution of this compound in a high-purity solvent like methanol or acetonitrile.
-
GC Column: Select a mid-polarity column (e.g., DB-5ms or equivalent) suitable for separating polar analytes.
-
GC Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split injection, e.g., 50:1)
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Identify the main peak as this compound. Attempt to identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Quantify impurities based on their relative peak area (Area %).
-
Protocol 2: Water Content Determination using Karl Fischer Titration
This is the gold standard for accurately measuring water content.
-
Objective: To quantify the mass percentage of water in the this compound sample.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Methodology:
-
Titrator Preparation: Standardize the Karl Fischer reagent with a certified water standard.
-
Sample Analysis: Accurately weigh and inject a suitable amount of the this compound sample into the titration vessel. The amount will depend on the expected water content and the type of titrator used.
-
Titration: The instrument will automatically titrate the sample until all water has reacted.
-
Calculation: The instrument's software will calculate the water content, typically expressed in ppm or weight percentage. For high-purity applications, a water content of <0.1% (<1000 ppm) is often required.
-
Protocol 3: Elemental Impurity Analysis via ICP-MS
This protocol detects trace and ultratrace levels of metallic impurities.
-
Objective: To identify and quantify residual metal catalysts (e.g., Cd, Pb, As, Hg, Os, Ru, Ni, Pd).[]
-
Instrumentation: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).
-
Methodology:
-
Sample Preparation: Accurately weigh the this compound sample and dilute it in a suitable solvent (e.g., ultrapure deionized water with 2% nitric acid). A microwave digestion step may be required for some samples to ensure complete dissolution and to destroy the organic matrix.
-
Instrument Calibration: Calibrate the ICP-MS using certified multi-element standards that cover the expected range of impurities.
-
Analysis: Introduce the prepared sample into the ICP-MS. The instrument will atomize and ionize the sample in the plasma, and the mass spectrometer will separate and quantify the ions based on their mass-to-charge ratio.
-
Data Reporting: Report the concentration of each element, typically in parts per billion (ppb) or µg/kg. Compare results against established limits, such as those in the USP <232> guidelines.[]
-
Protocol 4: Benchtop Purification by Vacuum Distillation
This method can be used to remove non-volatile impurities and some higher-boiling organic impurities.
-
Objective: To purify this compound by separating it from less volatile contaminants.
-
Apparatus: Round-bottom flask, short-path distillation head with vacuum adapter, receiving flask, heating mantle, and vacuum pump with a cold trap.
-
Methodology:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the impure this compound to the round-bottom flask (do not fill more than 2/3 full). Add a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply vacuum. The liquid may bubble as dissolved gases are removed.
-
Apply Heat: Once a stable vacuum is achieved, begin gently heating the flask while stirring.
-
Collect Fractions: Monitor the temperature at the distillation head. Collect a small initial fraction (forerun) that may contain more volatile impurities. Then, collect the main fraction of pure this compound as it distills over at a stable temperature.
-
Shutdown: Stop heating and allow the system to cool completely before slowly releasing the vacuum. The non-volatile impurities (e.g., catalysts, polymers) will remain in the distillation flask.
-
Caption: Troubleshooting decision tree for impurity analysis.
References
- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H14O3) [pubchemlite.lcsb.uni.lu]
- 3. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,6-Hexanetriol | 106-69-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Polymers | Special Issue : Effects of Inhibitors on Polymerization, Properties, and Final Application of Polymers [mdpi.com]
- 8. cormica.com [cormica.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 12. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. Measuring Residual Catalyst in Polyether Polyols - American Chemistry Council [americanchemistry.com]
Validation & Comparative
A Comparative Guide to 1,2,3-Hexanetriol Alternatives in Cosmetic Formulations
In the ever-evolving landscape of cosmetic science, the demand for multifunctional ingredients that offer performance, safety, and favorable sensory characteristics is paramount. 1,2,3-Hexanetriol, a polyol valued for its humectant and skin-conditioning properties, has its place in the formulator's toolkit. However, a range of alternative ingredients, primarily medium-chain 1,2-alkanediols and their derivatives, have gained significant traction. These alternatives often provide a broader spectrum of benefits, including enhanced antimicrobial activity, improved skin feel, and better formulation compatibility.
This guide provides an in-depth comparison of this compound and its prominent alternatives, including 1,2-Hexanediol, Caprylyl Glycol (1,2-Octanediol), Pentylene Glycol (1,2-Pentanediol), and Ethylhexylglycerin. We will delve into their functional attributes, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their cosmetic formulation research.
The Benchmark: Understanding this compound
This compound is a six-carbon triol with hydroxyl groups on the first, second, and third carbon atoms.[1][2] Its structure lends it significant hygroscopicity, making it an effective humectant that attracts and binds water to the skin's surface, thereby enhancing hydration. While it shares structural similarities with the more commonly referenced 1,2,6-Hexanetriol, which is also used as a humectant and solvent, specific performance data for this compound in cosmetic applications is less abundant in publicly available literature.[3][4][5] Its primary functions are centered around moisturization and skin conditioning.
The Alternatives: A Multifunctional Approach
The alternatives to this compound that we will explore are not merely direct replacements for its humectant properties. They are multifunctional ingredients that can also act as emollients, solvents, penetration enhancers, and, most notably, as preservative boosters. This multifunctionality allows for more streamlined and efficient formulations.
Key Performance Parameters for Comparison
To objectively evaluate these alternatives, we will focus on three critical performance areas:
-
Moisturizing Efficacy (Humectancy & Emolliency): The ability to increase and maintain the skin's moisture content.
-
Antimicrobial Activity & Preservative Boosting: The capacity to inhibit microbial growth and enhance the efficacy of traditional preservatives.
-
Sensory Profile & Skin Feel: The tactile characteristics imparted to the final formulation.
Comparative Analysis of Alternatives
The following sections provide a detailed comparison of the key alternatives. The data presented is synthesized from various sources, including technical data sheets, academic studies, and supplier literature. While direct head-to-head studies including this compound are scarce, the comparative data for the alternatives provides a strong basis for formulation decisions.
1,2-Hexanediol
A versatile 1,2-alkanediol that has become a staple in many cosmetic formulations.
-
Moisturizing Efficacy: 1,2-Hexanediol is a good humectant, attracting moisture to the skin to provide hydration. It also functions as a solvent for other active ingredients, potentially enhancing their delivery into the skin.[6]
-
Antimicrobial Activity: It exhibits broad-spectrum antimicrobial activity and is particularly effective as a preservative booster, often used in combination with other preservatives to reduce their overall concentration.[7] Its antimicrobial mechanism involves disrupting the cell membranes of microorganisms.[6]
-
Sensory Profile: It is known for providing a light, non-greasy skin feel and can help to improve the spreadability of formulations.
Caprylyl Glycol (1,2-Octanediol)
An eight-carbon 1,2-alkanediol with pronounced emollient and antimicrobial properties.
-
Moisturizing Efficacy: Caprylyl Glycol is an excellent humectant and emollient, contributing to skin hydration and softness.[8] It helps to lock in moisture at the skin's surface.[8]
-
Antimicrobial Activity: It demonstrates strong antimicrobial efficacy, particularly against bacteria and yeast.[9] It is frequently used as a key component in preservative-free systems and to boost the performance of traditional preservatives.[7][9]
-
Sensory Profile: It imparts a smooth, silky feel to formulations and can improve the overall texture of creams and lotions.
Pentylene Glycol (1,2-Pentanediol)
A five-carbon 1,2-alkanediol known for its excellent moisturizing properties and broad-spectrum antimicrobial action.
-
Moisturizing Efficacy: Clinical studies have shown that formulations containing 5% Pentylene Glycol can significantly increase skin hydration.[10] One study indicated that a formula with 5% Pentylene Glycol increased skin hydration by nearly 90% compared to a similar formula with 5% propylene glycol.[10]
-
Antimicrobial Activity: Pentylene Glycol has broad-spectrum antimicrobial activity and is effective against bacteria, yeast, and mold.[10] It can be used to create preservative-free formulations and has a synergistic effect when combined with other preservatives.[10]
-
Sensory Profile: It offers a pleasant, non-tacky skin feel and can improve the texture and stability of emulsions.[11]
Ethylhexylglycerin
A glyceryl ether that functions as a skin-conditioning agent, emollient, and preservative booster.
-
Moisturizing Efficacy: As an emollient and mild humectant, Ethylhexylglycerin improves the skin feel of cosmetic formulations, leaving the skin feeling soft and smooth.
-
Antimicrobial Activity: It is a well-known preservative booster, often used in combination with phenoxyethanol to enhance its antimicrobial efficacy. This synergy allows for the use of lower concentrations of traditional preservatives.
-
Sensory Profile: It can reduce the tackiness of formulations and improve their spreadability.
Quantitative Performance Data
The following tables summarize the available quantitative data for a comparative overview. It is important to note that the data is compiled from various sources and experimental conditions may differ.
Table 1: Comparative Moisturizing and Antimicrobial Performance
| Ingredient | Typical Use Level | Moisturizing Effect (Humectancy/Emolliency) | Antimicrobial Spectrum |
| This compound | 1-10% | Good Humectant | Limited data available |
| 1,2-Hexanediol | 1-3% | Good Humectant & Solvent | Broad (Bacteria, Yeast, Mold) |
| Caprylyl Glycol | 0.5-2% | Excellent Humectant & Emollient | Broad (Bacteria, Yeast) |
| Pentylene Glycol | 1-5% | Excellent Humectant | Broad (Bacteria, Yeast, Mold) |
| Ethylhexylglycerin | 0.3-1% | Good Emollient | Primarily a preservative booster |
Table 2: Minimum Inhibitory Concentration (MIC) Data for 1,2-Alkanediols
| Microorganism | 1,2-Hexanediol MIC (%) | Caprylyl Glycol (1,2-Octanediol) MIC (%) | Pentylene Glycol (1,2-Pentanediol) MIC (%) |
| S. aureus | ~1.0-1.5 | ~0.1-0.3 | ~3.0-5.0 |
| E. coli | ~1.0-1.5 | ~0.1-0.3 | ~3.0-5.0 |
| C. albicans | ~0.5-1.0 | ~0.1-0.3 | ~3.0-5.0 |
| A. niger | ~0.5-1.0 | ~0.1-0.3 | ~3.0-5.0 |
Note: MIC values can vary depending on the test method and formulation matrix. The data presented is an aggregation from multiple sources for comparative purposes.[9]
Experimental Protocols
To ensure scientific integrity and provide actionable insights, this section details the methodologies for evaluating the key performance parameters of these cosmetic ingredients.
Protocol 1: Evaluation of Moisturizing Efficacy (Corneometry)
This protocol outlines the in-vivo assessment of skin hydration using a Corneometer.
-
Subject Recruitment: Select a panel of at least 10 healthy volunteers with normal to dry skin on their forearms.
-
Acclimatization: Have the subjects acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for at least 30 minutes.
-
Baseline Measurement: Measure the baseline skin hydration of designated test areas on the volar forearm using a Corneometer.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (containing the humectant at a specified concentration) and a control (base formulation without the humectant) to the respective test areas.
-
Post-Application Measurements: Record Corneometer readings at specified time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.
-
Data Analysis: Calculate the change in skin hydration from baseline for each test product and compare the results statistically.
Caption: Workflow for in-vivo skin hydration measurement using a Corneometer.
Protocol 2: Assessment of Antimicrobial Efficacy (Challenge Test)
This protocol describes a standard challenge test to evaluate the preservative efficacy of a cosmetic formulation.
-
Formulation Preparation: Prepare the cosmetic base formulation with and without the test antimicrobial ingredient(s) at the desired concentrations.
-
Inoculation: Inoculate separate samples of each formulation with a mixed culture of microorganisms (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) to achieve a final concentration of 10^5 to 10^6 CFU/g.
-
Incubation: Store the inoculated samples at a controlled temperature (e.g., 20-25°C).
-
Sampling and Plating: At specified intervals (e.g., 2, 7, 14, and 28 days), take a sample from each container and perform serial dilutions. Plate the dilutions on appropriate growth media.
-
Colony Counting: After incubation of the plates, count the number of colony-forming units (CFUs) to determine the concentration of viable microorganisms remaining in the formulation.
-
Evaluation: Compare the reduction in microbial count over time against established acceptance criteria (e.g., USP <51> or ISO 11930).
References
- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 5. 1,2,6-hexane triol, 106-69-4 [thegoodscentscompany.com]
- 6. 1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond - Sinobio Chemistry [sinobiochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. mandom.co.jp [mandom.co.jp]
- 10. The Application of Pentylene Glycol in Cosmetics - News - Guangzhou Shengqing Materials Co., Ltd. [shengqingmaterials.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Validation of Analytical Methods for 1,2,3-Hexanetriol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, the robust and reliable quantification of compounds is paramount. 1,2,3-Hexanetriol, a polyol with applications as a humectant, solvent, and chemical intermediate, requires precise analytical measurement to ensure product quality and consistency. This guide provides an in-depth comparison of two common chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound. It delves into the causality behind experimental choices and presents a framework for method validation in line with international regulatory standards.
The Analytical Challenge: The Nature of this compound
This compound (C₆H₁₄O₃) is a small, polar molecule with three hydroxyl groups.[1] These characteristics present specific challenges for chromatographic analysis. Its high polarity and low volatility make direct analysis by Gas Chromatography difficult, often leading to poor peak shape and column bleed. Furthermore, this compound lacks a significant chromophore, rendering UV-Vis detection in HPLC ineffective. A successful analytical method must overcome these intrinsic properties to achieve accurate and precise quantification.
Strategic Method Selection: GC vs. HPLC
The choice between Gas Chromatography and High-Performance Liquid Chromatography is a critical decision in analytical method development. The optimal choice depends on the sample matrix, the required sensitivity, and the available instrumentation. This section will explore the rationale for selecting either GC or HPLC for the analysis of this compound.
Gas Chromatography (GC): The Power of Volatility
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a non-volatile compound like this compound, a crucial sample preparation step is required: derivatization .
Why Derivatization is Essential for GC Analysis:
Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical technique.[2] For this compound, the primary goals of derivatization are:
-
Increased Volatility: By replacing the active hydrogens on the hydroxyl groups with non-polar functional groups, the intermolecular hydrogen bonding is eliminated, significantly increasing the compound's volatility.[2]
-
Improved Peak Shape: The polar hydroxyl groups can interact strongly with the stationary phase of the GC column, leading to peak tailing. Derivatization reduces these interactions, resulting in sharper, more symmetrical peaks.
-
Enhanced Thermal Stability: The derivatized compound is often more stable at the high temperatures required for GC analysis.
A common and effective derivatization technique for polyols is silylation , which replaces the active hydrogens with a trimethylsilyl (TMS) group.[2]
Figure 1: Workflow for the GC analysis of this compound, highlighting the essential derivatization step.
High-Performance Liquid Chromatography (HPLC): Navigating Polarity
HPLC is well-suited for the analysis of polar and non-volatile compounds in their native form, eliminating the need for derivatization. However, the challenge with this compound lies in its detection.
The Detection Dilemma and the RID Solution:
This compound does not possess a chromophore that absorbs ultraviolet (UV) or visible light, making the most common HPLC detector, the UV-Vis detector, unsuitable. For such compounds, a Refractive Index Detector (RID) is the detector of choice.[3][4][5] An RID measures the difference in the refractive index between the mobile phase and the sample eluting from the column. It is a universal detector, but it is generally less sensitive than a UV detector and is sensitive to changes in temperature and mobile phase composition, precluding the use of gradient elution.[3]
Choosing the Right HPLC Mode:
For a highly polar analyte like this compound, Hydrophilic Interaction Chromatography (HILIC) is a suitable separation mode. HILIC utilizes a polar stationary phase (e.g., aminopropyl) and a mobile phase with a high concentration of a non-polar organic solvent (e.g., acetonitrile) and a small amount of a polar solvent (e.g., water).[6] This allows for the retention and separation of polar compounds.
Figure 2: General workflow for the HPLC-RID analysis of this compound.
Method Validation: A Framework for Trustworthiness
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[7] This process is guided by international standards such as the International Council for Harmonisation (ICH) Q2(R2) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance documents.[3][4][5][7][8][9]
The key validation parameters to be evaluated are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[7]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Experimental Protocols and Validation Data
The following sections provide detailed, step-by-step methodologies for the validation of both GC and HPLC methods for the analysis of this compound, along with illustrative experimental data.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., pyridine).
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh the sample containing this compound and dissolve it in the same solvent.
-
-
Derivatization (Silylation):
-
To an aliquot of each standard and sample solution, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the solutions to cool to room temperature before injection.
-
-
GC-FID Conditions:
-
Column: A non-polar column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column is a good starting point.
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio).
-
Illustrative Validation Data (GC-FID):
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Peak is well-resolved from other components. |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | 50 - 150% of the target concentration | 0.1 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5%, 100.2%, 101.1% (at 3 concentrations) |
| Precision (RSD%) | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | Repeatability: 0.8% Intermediate: 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.01 mg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.03 mg/mL |
| Robustness | RSD of results ≤ 5% after deliberate changes | Passed (variations in oven temp. ramp, flow rate) |
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Accurately weigh the sample containing this compound and dissolve it in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC-RID Conditions:
-
Column: HILIC column (e.g., Aminopropyl, 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
RID Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Illustrative Validation Data (HPLC-RID):
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Peak is well-resolved from other components. |
| Linearity (R²) | ≥ 0.995 | 0.9985 |
| Range | 50 - 150% of the target concentration | 0.5 - 7.5 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9%, 100.5%, 101.5% (at 3 concentrations) |
| Precision (RSD%) | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | Repeatability: 1.2% Intermediate: 2.1% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.05 mg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.15 mg/mL |
| Robustness | RSD of results ≤ 5% after deliberate changes | Passed (variations in mobile phase comp., temp.) |
Comparison and Conclusion
Both GC-FID and HPLC-RID can be successfully validated for the quantitative analysis of this compound. The choice of method will depend on the specific needs of the laboratory and the nature of the samples being analyzed.
-
GC-FID offers higher sensitivity (lower LOD and LOQ) but requires an additional derivatization step, which can add time and potential for error to the workflow.
-
HPLC-RID is a more direct method that does not require derivatization, simplifying sample preparation. However, it is generally less sensitive and requires strict control over temperature and mobile phase composition to maintain a stable baseline.
Ultimately, a well-validated analytical method, whether it be GC or HPLC, is a self-validating system that provides confidence in the quality and reliability of the data generated. This guide serves as a foundational framework for researchers and scientists to develop and validate robust analytical methods for this compound, ensuring compliance with regulatory expectations and contributing to the overall quality of pharmaceutical and chemical products.
References
- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. biocompare.com [biocompare.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 6. HPLC method for polyol separation - Chromatography Forum [chromforum.org]
- 7. azom.com [azom.com]
- 8. Analysis of Ethylene Glycol and Diethylene Glycol in Glycerin, Propylene Glycol and Sorbitol via GC-FID in Accordance with USP Monographs | SHIMADZU [shimadzu.com]
- 9. agilent.com [agilent.com]
A Comparative Guide to Polyols for Enhanced Protein Stabilization: From Mechanism to Application
For researchers, scientists, and drug development professionals, ensuring the stability of proteins in various formulations is a critical challenge. Denaturation, aggregation, and loss of function can compromise experimental results and the efficacy of protein-based therapeutics. Polyols, a class of polyhydric alcohols, are widely employed as excipients to counteract these instabilities. This guide provides an in-depth comparative analysis of commonly used polyols, grounded in experimental data and mechanistic insights, to empower you to make informed decisions for your specific protein stabilization needs.
The Science of Stabilization: How Polyols Protect Proteins
The stabilizing effect of polyols is not a matter of chance; it is rooted in fundamental thermodynamic principles. Several interconnected mechanisms contribute to their protective action, with two being of primary importance: preferential exclusion and the water structuring effect .
The Preferential Exclusion Principle
In an aqueous solution containing a protein and a polyol, the polyol molecules are generally "excluded" from the immediate vicinity of the protein's surface. This phenomenon, known as preferential exclusion or preferential hydration, leads to an increase in the chemical potential of the protein.[1][2] To minimize this thermodynamically unfavorable state, the protein adopts its most compact conformation—the native state—thereby reducing its surface area exposed to the polyol-rich bulk solvent.[3] This effect is particularly pronounced for the unfolded state of a protein, which has a much larger surface area, thus strongly favoring the folded, native conformation.[1]
The magnitude of preferential exclusion is influenced by the partial molar volume of the polyol in solution; larger polyols often exhibit a greater effect.[2] However, specific interactions between the polyol and the protein surface can also play a role.[2]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Understanding the Role of Preferential Exclusion of Sugars and Polyols from Native State IgG1 Monoclonal Antibodies and its Effect on Aggregation and Reversible Self-Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into 1,2,3-Hexanetriol: A Comparative Solvent Performance Guide for Formulation Scientists
The selection of a solvent system is a cornerstone of successful formulation development in the pharmaceutical and cosmetic industries. It dictates not only the solubility and stability of active ingredients but also significantly influences the final product's safety, efficacy, and sensory profile. While diols like Propylene Glycol and 1,2-Hexanediol are staples in the formulator's toolkit, the exploration of novel excipients is paramount for innovation. This guide provides a comprehensive, data-driven comparison of 1,2,3-Hexanetriol, a triol, against its diol counterparts, offering an authoritative resource for researchers, scientists, and drug development professionals.
The Physicochemical Landscape: Understanding Solvent Fundamentals
A solvent's performance is intrinsically linked to its molecular structure and resulting physical properties. The presence of a third hydroxyl group in this compound distinguishes it from common diols, creating a unique profile of polarity, viscosity, and hydrogen bonding capacity. These differences are not trivial; they are the causal factors behind its behavior in complex formulations.
A direct comparison of key physicochemical properties is essential for initial solvent screening. Table 1 summarizes the critical data for this compound and selected diols.
Table 1: Comparative Physicochemical Properties of this compound and Common Diols
| Property | This compound | 1,2-Hexanediol | 1,3-Butanediol | Propylene Glycol |
| Molecular Formula | C₆H₁₄O₃[1] | C₆H₁₄O₂ | C₄H₁₀O₂ | C₃H₈O₂ |
| Molecular Weight ( g/mol ) | 134.17[1] | 118.17 | 90.12 | 76.09 |
| Boiling Point (°C) | ~272 (Predicted) | 223-224 | 207.5[2] | 188.2[2] |
| Density (g/cm³ at 20°C) | ~1.07 (Predicted) | ~0.951 | 1.002[2] | 1.036 |
| Water Solubility | Miscible | Soluble[3] | Soluble[2] | Miscible |
| Log P (Octanol-Water) | -0.4[4] | ~0.3 | ~-0.9 | -1.0 |
| Functionality | 3 Hydroxyl Groups | 2 Hydroxyl Groups | 2 Hydroxyl Groups | 2 Hydroxyl Groups |
Expert Analysis: The higher molecular weight and additional hydroxyl group of this compound lead to stronger intermolecular hydrogen bonding. This directly results in a significantly higher (predicted) boiling point and viscosity compared to the diols. This reduced volatility is a key advantage in topical formulations, minimizing solvent evaporation and maintaining the integrity of the product film on the skin. Furthermore, its low Log P value signifies high polarity, suggesting exceptional efficacy in solubilizing hydrophilic active ingredients.[4]
Experimental Design for Performance Validation
Theoretical properties provide a roadmap, but empirical data is the destination. To rigorously compare solvent performance, a series of standardized, self-validating experiments must be conducted. The following protocols are designed to deliver objective, comparative data.
Protocol: Saturated Solubility Assessment
Causality: The primary function of a solvent is to dissolve the active ingredient. This protocol quantifies the maximum amount of a model compound that can be dissolved, providing a direct measure of solvent efficacy. The choice of a 48-hour equilibration period ensures that the system reaches a true thermodynamic equilibrium, making the results reliable and reproducible.[5]
Methodology:
-
Preparation: Add an excess of the model active pharmaceutical ingredient (API) (e.g., Ketoprofen) to 5 mL of each test solvent (this compound, 1,2-Hexanediol, 1,3-Butanediol, Propylene Glycol) in sealed glass vials.
-
Equilibration: Place the vials in an orbital shaker set to 25°C and 100 RPM for 48 hours to ensure saturation is reached.[5]
-
Filtration: After equilibration, allow the vials to stand for 2 hours. Carefully filter the supernatant using a 0.22 µm PTFE syringe filter to remove all undissolved solids.[6]
-
Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method.
Caption: Experimental workflow for saturated solubility determination.
Protocol: Humectancy Evaluation by Gravimetric Analysis
Causality: Humectants are critical for preventing product dry-out and for providing skin hydration.[7] This gravimetric method directly measures a solvent's ability to attract and retain atmospheric moisture, a key performance indicator for cosmetic and topical formulations. By exposing samples to a high-humidity environment, we can quantify their hygroscopic nature.
Methodology:
-
Sample Preparation: Accurately weigh approximately 2.0 g of each test solvent into separate, pre-weighed glass petri dishes.
-
Initial Measurement: Record the initial weight of the solvent and dish (W_initial).
-
Humidity Exposure: Place the open petri dishes into a controlled humidity chamber set at 25°C and 75% Relative Humidity (RH).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, and 24 hours), remove the dishes and immediately record their weight (W_t).
-
Calculation: Calculate the percentage of water absorbed at each time point using the formula: Water Absorption (%) = [(W_t - W_initial) / W_initial] * 100.
Synthesizing the Data: A Comparative Performance Narrative
Based on the foundational physicochemical properties and the expected outcomes of the outlined experiments, we can construct an authoritative comparison of this compound's performance.
-
Solubilization Power: For highly polar, hydrophilic APIs, this compound is anticipated to be a superior solvent. Its three hydroxyl groups offer extensive hydrogen bonding sites, which are crucial for disrupting the crystal lattice of polar solids. Conversely, for more lipophilic actives, 1,2-Hexanediol, with its longer carbon chain relative to its hydroxyl groups and higher Log P value, may demonstrate better performance.[3][8]
-
Humectancy and Moisturization: The gravimetric analysis is expected to show that this compound has a higher capacity for water absorption than the diols. This makes it an excellent candidate for formulations where long-lasting hydration is a primary goal, such as moisturizing creams and serums.[9] The multiplicity of hydroxyl groups in polyols is directly related to their humectant properties.[10]
-
Viscosity and Aesthetics: this compound's inherently higher viscosity can be a significant formulation advantage. It can act as a rheology modifier, potentially reducing the need for additional thickening agents. This contributes to a richer, more substantive skin feel, which is often desirable in luxury cosmetic products. In contrast, the lower viscosity of Propylene Glycol provides a lighter, less tacky feel.
-
Preservative Efficacy Boosting: Medium-chain diols like 1,2-Hexanediol are well-known for their ability to enhance the efficacy of traditional preservatives, allowing for lower use concentrations.[3] This is attributed to their surfactant-like properties which can disrupt microbial cell membranes. While specific data for this compound is less prevalent, its structure suggests it may also contribute to the overall microbial stability of a formulation.
Caption: Relationship between solvent properties and formulation performance.
Conclusion for the Practicing Scientist
This compound is more than just another polyol; it is a specialized solvent with a distinct performance profile. Its strength lies in its high polarity, excellent humectancy, and inherent viscosity-building properties. It should be considered the solvent of choice for formulations requiring the solubilization of polar actives, enhanced hydration, and a substantive texture.
While diols like 1,2-Hexanediol remain invaluable for their broad utility and efficacy with non-polar actives, this compound offers a unique, high-performance alternative. The decision to employ it should be data-driven, based on the specific demands of the active ingredient and the desired characteristics of the final product. The experimental protocols provided herein offer a clear and reliable framework for generating the necessary data to make that authoritative choice.
References
- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. 1,2-Hexanediol | Cosmetic Ingredients Guide [ci.guide]
- 4. This compound, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humectants - Lubrizol [lubrizol.com]
- 8. uk.typology.com [uk.typology.com]
- 9. specialchem.com [specialchem.com]
- 10. The Influence of Polyols on the Process Kinetics and Bioactive Substance Content in Osmotic Dehydrated Organic Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 1,2,3-Hexanetriol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of 1,2,3-Hexanetriol, a compound with significant applications in pharmaceuticals and material science, the rigorous assessment of purity is a critical determinant of its efficacy, safety, and reliability. This guide provides a comprehensive comparison of the primary analytical techniques for quantifying the purity of this compound and identifying potential impurities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The validation of analytical methods is a crucial process that provides documented evidence that a procedure is suitable for its intended purpose.[1][2][3] This guide will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The validation of these methods adheres to the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1]
The Critical Need for Purity Analysis
This compound, a polyol with multiple hydroxyl groups, presents unique analytical challenges.[2] The presence of impurities, which can include starting materials, by-products, or degradation products, can significantly impact its downstream applications. For instance, in pharmaceutical formulations, even trace impurities can affect drug stability, bioavailability, and patient safety. Therefore, employing robust and validated analytical methods is not merely a quality control step but a fundamental aspect of product development.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for purity assessment depends on several factors, including the volatility of the analyte, the presence of chromophores, and the complexity of the sample matrix. For polyols like this compound, both chromatographic and spectroscopic methods offer distinct advantages and limitations.
| Method | Principle | Advantages | Limitations | Typical Application |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile and thermally stable compounds; excellent sensitivity with Flame Ionization Detection (FID).[1] | Requires derivatization for non-volatile compounds like polyols to increase volatility.[4] | Quantification of the main component and volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[1] | Requires a suitable detector; polyols lack strong UV chromophores, necessitating detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).[2][4] | Purity testing and quantification of non-volatile impurities.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information for identification and quantification without the need for a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods. | Structural elucidation and absolute quantification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity for identification of unknown impurities when coupled with a separation technique (e.g., GC-MS, LC-MS).[3] | Primarily a qualitative tool unless used with isotopic standards for quantification. | Identification of trace impurities and structural confirmation.[3] |
Experimental Protocols: A Step-by-Step Guide
Detailed and robust experimental protocols are essential for achieving reproducible and reliable results.[4]
Gas Chromatography (GC-FID) Protocol
GC is a powerful technique for the analysis of volatile compounds.[1] For non-volatile polyols like this compound, a derivatization step is necessary to increase their volatility.[4] Silylation is a common derivatization method for compounds with hydroxyl groups.[4]
Experimental Workflow for GC-FID Analysis
Caption: Workflow for this compound purity analysis by GC-FID.
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable solvent such as pyridine.[4]
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture to complete the derivatization reaction (e.g., at 90°C for 30 minutes).[4]
-
Cool the sample to room temperature before injection.[4]
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) to ensure elution of all components.
-
Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.
-
-
Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the derivatized product relative to the total peak area of all components in the chromatogram.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile method suitable for a broader range of compounds, including those that are not sufficiently volatile or are thermally labile.[1] Since polyols lack a strong chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is commonly used.[2][4]
Experimental Workflow for HPLC-RID/ELSD Analysis
Caption: Workflow for this compound purity analysis by HPLC.
Methodology:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph equipped with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
-
Column: A column suitable for the separation of polar compounds, such as a C18 reversed-phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[1][3]
-
Mobile Phase: An isocratic mixture of acetonitrile and water is often used for HILIC separations.[1] For reversed-phase, water may be used as the mobile phase.[4]
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.[1]
-
-
Data Analysis:
-
The purity is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
-
Spectroscopic Methods for Structural Confirmation and Quantification
While chromatographic methods are excellent for separation and quantification, spectroscopic techniques provide invaluable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and the identification of impurities.[5] Quantitative NMR (qNMR) can be used for purity assessment without the need for a specific reference standard of the analyte. The ¹H NMR spectrum can reveal the relative ratios of different protons in the molecule, and by integrating the signals, the relative amounts of the main component and impurities can be determined.
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides molecular weight and fragmentation information, which is crucial for the definitive identification of unknown impurities.[3] The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (134.17 g/mol ), and fragmentation patterns can help confirm the structure.[5]
Method Validation: Ensuring Trustworthy Results
The validation of analytical methods is a cornerstone of scientific integrity, ensuring that the chosen procedure is fit for its intended purpose.[1][6] Key validation parameters that must be assessed include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[6]
Conclusion
The assessment of the purity of synthesized this compound requires a multi-faceted analytical approach. While GC and HPLC are the workhorses for quantitative purity determination, NMR and MS are indispensable for structural confirmation and impurity identification. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity. By employing validated methods and understanding the principles behind each technique, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their products.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of 1,2,3-Hexanetriol Analysis
For researchers, scientists, and drug development professionals, the ability to obtain consistent and reproducible analytical data across different laboratories is paramount. This guide provides an in-depth, technical comparison of methodologies for the analysis of 1,2,3-Hexanetriol, with a focus on establishing a robust inter-laboratory cross-validation program. By synthesizing established analytical principles with field-proven insights, this document will detail the critical considerations for method selection, protocol development, and statistical data analysis to ensure data integrity and comparability.
The Imperative of Cross-Validation for this compound Analysis
This compound, a polyol with applications in various industries, including pharmaceuticals and cosmetics, requires accurate and precise quantification. When analytical testing is transferred between laboratories or conducted at multiple sites, a cross-validation study is essential to demonstrate that the analytical methods used are equivalent and that the data generated are comparable.[1] The primary objective of such a study is to ensure that any observed differences in results are due to the properties of the sample and not to systemic biases between the laboratories.[2][3]
Regulatory bodies like the International Council for Harmonisation (ICH) provide comprehensive guidelines on the validation of analytical procedures, which form the foundation of a successful cross-validation study.[4][5][6][7][8] This guide will build upon these principles to provide a practical framework for the cross-validation of this compound analysis.
Strategic Selection of Analytical Methodology: GC-MS vs. LC-MS
The choice of analytical technique is a critical first step and is dictated by the physicochemical properties of this compound, the sample matrix, and the desired sensitivity and selectivity. As a polar and non-volatile compound, this compound presents unique analytical challenges.[9][10][11] The two most suitable techniques for its quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Comparison of GC-MS and LC-MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Sample Volatility | Requires derivatization to increase volatility and thermal stability.[12] | Direct analysis of the polar, non-volatile compound is possible.[13] |
| Derivatization | Mandatory. Silylation or acetylation are common methods for polyols.[1][9][14] | Not required. Simplifies sample preparation. |
| Sample Throughput | Can be lower due to the extra derivatization step. | Generally higher due to simpler sample preparation. |
| Selectivity & Sensitivity | High selectivity and sensitivity, especially with selected ion monitoring (SIM). | Excellent selectivity and sensitivity, particularly with tandem MS (MS/MS).[15][16] |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS. | Can be prone to ion suppression or enhancement from matrix components.[17] |
| Cost & Complexity | Instrumentation is generally less expensive and more widely available. | Instrumentation is typically more expensive and complex to operate. |
| Best Suited For | Well-established methods, high-throughput labs with automated derivatization. | Complex matrices, labs seeking to minimize sample preparation. |
The Rationale Behind Derivatization in GC-MS
Due to its three hydroxyl groups, this compound has a high boiling point and is highly polar, making it unsuitable for direct GC analysis.[9] Derivatization is a chemical modification process that converts the polar hydroxyl groups into less polar, more volatile functional groups.[12] This transformation is essential to achieve good chromatographic peak shape and prevent thermal degradation in the GC inlet and column. Silylation, which replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for polyols.[9][14]
Designing a Robust Inter-Laboratory Cross-Validation Study
A successful cross-validation study requires careful planning and a well-defined protocol. The following workflow outlines the key stages of the process.
References
- 1. CN101531557A - Derivatization method of qualitative or quantitative analysis for polyhydroxy compound - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. eflm.eu [eflm.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. starodub.nl [starodub.nl]
- 8. ICH Official web site : ICH [ich.org]
- 9. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 10. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. rsc.org [rsc.org]
- 14. Simultaneous measurement of urinary polyols using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,2,3-Hexanetriol: Unveiling its Potential in Cosmetics and Polymer Science
Introduction: The Quest for High-Performance Polyols
In the ever-evolving landscape of specialty chemicals, the demand for versatile and high-performance polyols is a constant driving force in cosmetic, pharmaceutical, and polymer industries. Among these, 1,2,3-Hexanetriol, a trihydric alcohol, presents a unique molecular architecture that suggests significant potential as a humectant, plasticizer, and polymer building block. However, a comprehensive understanding of its performance in various applications remains relatively unexplored in publicly available literature, especially when compared to its more commercially prevalent isomer, 1,2,6-Hexanetriol.
This guide aims to provide a thorough literature review of the applications of this compound, offering a comparative analysis against common alternatives like 1,2,6-Hexanetriol and glycerol. By synthesizing available data and leveraging established experimental protocols, we will explore the causality behind its potential performance benefits and provide a framework for its evaluation in research and development settings.
Comparative Analysis of this compound and its Alternatives
The efficacy of a polyol in a given application is dictated by its molecular structure, particularly the number and position of its hydroxyl (-OH) groups. These functional groups govern properties such as hygroscopicity, viscosity, and reactivity.
Humectancy in Cosmetic and Pharmaceutical Formulations
Humectants are crucial ingredients in skincare and pharmaceutical preparations, functioning to attract and retain moisture. The performance of a humectant is primarily linked to its ability to form hydrogen bonds with water molecules.
This compound vs. 1,2,6-Hexanetriol and Glycerol:
While direct experimental data on the humectancy of this compound is limited, we can infer its potential based on its structure. With three vicinal hydroxyl groups, this compound is expected to be highly hygroscopic, similar to glycerol (1,2,3-propanetriol). This arrangement of hydroxyl groups allows for strong intermolecular hydrogen bonding with water.
In contrast, 1,2,6-Hexanetriol has its hydroxyl groups more spread out along the carbon chain. This structural difference may influence its interaction with water and other formulation components. It is reported to be about half as hygroscopic as glycerol, which could be an advantage in formulations where excessive water absorption is undesirable.[1] The longer hydrocarbon chain of the hexanetriols compared to glycerol also imparts a "more organic" character, potentially improving compatibility with less polar ingredients in emulsions.[1]
Table 1: Comparative Properties of Polyol Humectants
| Property | This compound (Predicted/Inferred) | 1,2,6-Hexanetriol | Glycerol |
| Hygroscopicity | High | Moderate (approx. half of glycerol)[1] | Very High |
| Solubility in Water | Miscible | Miscible[1] | Miscible |
| Viscosity | High | High[1] | High |
| Compatibility with Non-polar Ingredients | Moderate to Good | Good[1] | Moderate |
Application in Polymer Synthesis: A Focus on Polyurethanes
Polyols are fundamental building blocks in the synthesis of polyurethanes, where they react with isocyanates to form the polymer backbone. The functionality (number of hydroxyl groups) and molecular weight of the polyol are key determinants of the final polymer's properties.
This compound as a Crosslinking Agent:
With three hydroxyl groups, this compound can act as a crosslinking agent, leading to the formation of branched or network polyurethane structures. This is in contrast to diols, which primarily act as chain extenders. The close proximity of the hydroxyl groups in this compound may lead to a more rigid and densely crosslinked polymer network compared to that formed with 1,2,6-Hexanetriol. This could translate to polyurethanes with higher hardness, improved thermal stability, and enhanced chemical resistance.
The use of 1,2,6-Hexanetriol in polyurethane systems is well-documented, where it is employed to produce both flexible and rigid foams.[1] It has also been used in the manufacture of alkyd resins and as a plasticizer for various polymers.[1] The structural differences between the two isomers would likely result in polyurethanes with distinct mechanical and thermal properties.
Diagram 1: Role of Hexanetriol Isomers in Polyurethane Synthesis
Caption: Comparison of polyurethane network formation with this compound and 1,2,6-Hexanetriol.
Experimental Protocols for Performance Evaluation
To empirically validate the performance of this compound and enable direct comparison with its alternatives, the following standardized experimental protocols are recommended.
Protocol 1: Determination of Humectancy (Water Holding Capacity)
This protocol provides a method to quantify the ability of a humectant to retain water.
Diagram 2: Experimental Workflow for Water Holding Capacity
Caption: Workflow for assessing humectant performance using Dynamic Vapor Sorption.
Step-by-Step Methodology:
-
Solution Preparation: Prepare 20% (w/w) aqueous solutions of this compound, 1,2,6-Hexanetriol, and glycerol. Use deionized water as a control.
-
DVS Analysis: Utilize a Dynamic Vapor Sorption (DVS) instrument to monitor the dehydration kinetics of each solution.
-
Dehydration Process: Subject a known mass of each solution to a controlled, low-humidity environment within the DVS instrument.
-
Data Acquisition: Continuously record the mass of the sample as water evaporates.
-
Data Analysis: Plot the percentage of remaining mass against time. The humectant that retains a higher percentage of its initial mass for a longer duration exhibits superior water-holding capacity.[2]
Protocol 2: Evaluation of Skin Hydration in a Cosmetic Formulation
This protocol outlines an in-vivo method to assess the moisturizing efficacy of a cosmetic cream containing this compound.
Step-by-Step Methodology:
-
Formulation Preparation: Prepare a base cream formulation and three variants, each containing a standardized concentration (e.g., 5% w/w) of this compound, 1,2,6-Hexanetriol, and glycerol, respectively. A placebo cream (base formulation without any humectant) will serve as a control.
-
Panelist Recruitment: Recruit a panel of healthy volunteers with self-assessed dry skin.
-
Application: Apply a standardized amount of each cream to a designated area on the forearm of each panelist.
-
Hydration Measurement: Measure skin hydration at baseline (before application) and at specified time intervals (e.g., 2, 4, 8, and 24 hours) post-application using a Corneometer.[3][4]
-
Data Analysis: Compare the increase in skin hydration from baseline for each formulation. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences in performance.[3]
Protocol 3: Characterization of Polyurethanes Synthesized with this compound
This protocol details the synthesis and characterization of polyurethane foams to evaluate the impact of this compound as a crosslinker.
Diagram 3: Workflow for Polyurethane Foam Synthesis and Characterization
Caption: Process for creating and testing polyurethane foams with different polyols.
Step-by-Step Methodology:
-
Foam Synthesis:
-
Determination of Hydroxyl Value: Determine the hydroxyl number of this compound and the alternative polyols using a standardized method such as ASTM D4274.[7][8][9] This value is crucial for calculating the correct stoichiometric ratio of isocyanate to polyol.
-
Foam Characterization:
-
Density: Measure the bulk density of the cured foam.
-
Mechanical Properties: Determine the compressive strength and modulus of the foam using a universal testing machine.
-
Thermal Analysis: Use Thermogravimetric Analysis (TGA) to assess thermal stability and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
Conclusion and Future Outlook
While direct comparative data for this compound is not abundant, its chemical structure strongly suggests its potential as a high-performance humectant and a rigid crosslinking agent in polyurethane synthesis. Its vicinal hydroxyl groups are anticipated to impart strong hygroscopicity, potentially rivaling that of glycerol, while its longer carbon backbone may offer improved compatibility in certain formulations. In the realm of polymers, this compound is poised to create more densely crosslinked and potentially more rigid materials compared to its 1,2,6-isomer.
The experimental protocols outlined in this guide provide a clear and scientifically rigorous framework for researchers and formulation scientists to unlock the full potential of this compound. Further research, particularly direct comparative studies, will be invaluable in solidifying its position in the chemical industry and paving the way for its broader application in innovative products. The sustainable synthesis of hexanetriols from renewable resources further enhances their appeal as environmentally friendly alternatives to petroleum-derived polyols.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Understanding humectant behaviour through their water-holding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Single application of lamellar moisturizers provides significantly increased hydration of the stratum corneum for up to 24 hours in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. mdpi.com [mdpi.com]
- 7. store.astm.org [store.astm.org]
- 8. file.yizimg.com [file.yizimg.com]
- 9. mt.com [mt.com]
A Comparative Guide to Chiral Synthon Strategy: Bio-derived 1,2,3-Hexanetriol vs. Established Chiral Auxiliaries
For researchers, scientists, and drug development professionals, the strategic selection of a chiral starting material or auxiliary is a critical decision point that dictates the efficiency, cost, and sustainability of a synthetic campaign. This guide provides a cost-benefit analysis of an emerging strategy—the synthesis of chiral polyols like 1,2,3-hexanetriol from renewable feedstocks—juxtaposed with the established use of commercially available chiral auxiliaries, exemplified by Evans oxazolidinones.
Executive Summary
The traditional approach to asymmetric synthesis often relies on well-characterized, yet costly, chiral auxiliaries that are appended to a substrate to direct stereoselective transformations and subsequently removed. A newer, "green chemistry" approach focuses on the direct conversion of abundant, renewable biomass into valuable chiral synthons. This guide evaluates the merits of producing a 1,2,3-triol from a biomass-derived polyol, as demonstrated by Gagné and colleagues, against the use of a conventional Evans auxiliary in a typical asymmetric alkylation. The analysis reveals a trade-off between the upfront cost and operational complexity of the bio-derived method versus the high recurring cost and waste generation of the traditional auxiliary-based approach.
The Emerging Paradigm: Chiral Synthons from Renewable Feedstocks
The conversion of highly oxygenated, renewable materials like carbohydrates into less oxygenated, chiral building blocks is a significant advancement in sustainable chemistry.[1][2] A notable example is the chemoselective partial reduction of silyl-protected polyols, such as sorbitol (derived from glucose), to yield valuable chiral synthons, including 1,2,3-triols.[1][3] This process, catalyzed by tris(pentafluorophenyl)borane (B(C₆F₅)₃) in the presence of a silane reducing agent, allows for selective C-O bond cleavage without compromising the existing stereochemistry.[1]
The primary benefit of this strategy lies in its ability to transform inexpensive, abundant biomass into unique and valuable chiral molecules.[1][2] This approach not only reduces reliance on petrochemical feedstocks but also provides access to novel chiral synthons that may not be readily available commercially.
The Established Method: Evans Chiral Auxiliaries
Evans oxazolidinone auxiliaries are a cornerstone of modern asymmetric synthesis, renowned for their high diastereoselectivity in a variety of C-C bond-forming reactions.[4][5][6] In a typical workflow, the chiral auxiliary is covalently attached to the substrate, directs a stereoselective reaction (e.g., alkylation), and is then cleaved to yield the enantiomerically enriched product.[6] The auxiliary can often be recovered and reused.
The main advantages of this method are its reliability, predictability, and the extensive body of literature documenting its application.[4][5] However, the high cost of the auxiliary, the need for stoichiometric quantities, and the additional synthetic steps for attachment and removal contribute to a higher overall cost and lower atom economy.[6]
Cost-Benefit Analysis
To provide a quantitative comparison, we analyze the cost of obtaining a chiral alpha-alkylated carboxylic acid derivative via two routes:
-
Route A (Bio-derived): Synthesis of a 1,2,3-triol synthon from sorbitol, followed by its hypothetical use in a subsequent transformation. The cost analysis will focus on the synthesis of the chiral synthon itself.
-
Route B (Traditional): Asymmetric alkylation of a carboxylic acid derivative using a commercially available Evans auxiliary.
Table 1: Cost Comparison of Reagents for Chiral Synthon Synthesis vs. Chiral Auxiliary Use
| Reagent/Auxiliary | Molecular Weight ( g/mol ) | Representative Price (USD) | Price per Mole (USD) | Role |
| Route A: Bio-derived Synthon Synthesis | ||||
| D-Sorbitol | 182.17 | ~$25 / kg | ~$4.55 | Starting Material |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | 511.98 | ~$250 / 5g | ~$25,599 | Catalyst[7] |
| Triethylsilane (Et₃SiH) | 116.28 | ~$45 / 100g | ~$52.33 | Reducing Agent[3] |
| Route B: Traditional Chiral Auxiliary | ||||
| (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | 177.20 | ~$136 / 25g | ~$965 | Chiral Auxiliary[4] |
Note: Prices are approximate and based on bulk quantities from common suppliers; they can vary based on supplier, purity, and quantity.
Analysis:
The initial investment for the bio-derived route is dominated by the high cost of the B(C₆F₅)₃ catalyst. However, as a catalyst, it is used in substoichiometric amounts (typically 1-10 mol%). The starting material, sorbitol, is exceptionally inexpensive. The cost of the reducing agent, triethylsilane, is moderate.
In contrast, the traditional route requires a stoichiometric amount of the Evans auxiliary, making its per-mole cost a significant factor in the overall process economics. While the auxiliary can be recovered, this adds another step and is never 100% efficient.
The true cost-effectiveness of the bio-derived route hinges on the catalyst loading and the number of times the catalyst can be recycled. If the catalyst loading is low and it can be efficiently recovered, the cost per mole of the chiral synthon produced can become competitive, especially when the alternative is a high-cost, single-use reagent.
Performance Comparison: A Qualitative Overview
Table 2: Qualitative Performance Comparison
| Feature | Bio-derived this compound Strategy | Evans Auxiliary Strategy |
| Stereoselectivity | High (often a single diastereomer is formed)[1] | Excellent (typically >95% de)[4][5] |
| Substrate Scope | Dependent on the starting polyol; potentially broad | Very broad and well-documented[4] |
| Atom Economy | Moderate; involves silyl protecting groups and a reducing agent | Low; stoichiometric use of a high molecular weight auxiliary |
| Green Chemistry Principles | High; uses renewable feedstock | Low; relies on petrochemical-derived auxiliaries and reagents |
| Operational Complexity | High; requires specialized catalyst and anhydrous conditions | Moderate; well-established and predictable procedures |
| Novelty | High; provides access to potentially novel chiral building blocks | Low; a well-established and mature technology |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Triol from a Silyl-Protected Polyol (Adapted from Gagné et al.[1])
This protocol describes the conceptual steps for the B(C₆F₅)₃-catalyzed reductive deoxygenation of a silyl-protected polyol.
Materials:
-
Silyl-protected polyol (e.g., silyl-protected sorbitol)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (catalyst)
-
Triethylsilane (Et₃SiH) (reducing agent)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the silyl-protected polyol.
-
Dissolve the substrate in the anhydrous solvent.
-
Add the desired amount of B(C₆F₅)₃ (e.g., 5 mol%).
-
Slowly add triethylsilane to the reaction mixture at the appropriate temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Perform a deprotection step (e.g., using TBAF or Dowex resin) to obtain the final chiral triol.
Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This is a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.
Materials:
-
N-acyl oxazolidinone (e.g., N-propanoyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone)
-
Strong base (e.g., LDA or NaHMDS)
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask under an inert atmosphere, dissolve the N-acyl oxazolidinone in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the strong base (e.g., LDA) and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide) and allow the reaction to proceed at -78 °C, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Dry the organic layer and concentrate in vacuo.
-
Purify the product by column chromatography to obtain the alkylated N-acyl oxazolidinone.
-
Cleave the auxiliary (e.g., by hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid and recover the chiral auxiliary.
Visualization of Workflows
Caption: Comparative workflows for generating chiral molecules.
Conclusion and Future Outlook
The choice between synthesizing chiral synthons from renewable resources and using established chiral auxiliaries is not straightforward and depends heavily on the specific goals of the project.
-
The bio-derived approach is highly attractive from a sustainability and innovation perspective. It offers a pathway to potentially novel chiral building blocks from inexpensive feedstocks.[1] The primary drawbacks are the initial capital investment in the specialized catalyst and the need for process optimization. As the cost of "green" catalysts decreases and the demand for sustainable chemical processes grows, this approach is likely to become more economically viable.[8][9]
-
The traditional chiral auxiliary approach offers reliability, predictability, and a high probability of success for a wide range of substrates.[4] Its main disadvantages are the high cost of the auxiliary, poor atom economy, and reliance on petrochemical-based reagents. This method will likely remain the workhorse for small-scale and research applications where cost is less of a concern than speed and reliability.
For drug development professionals and process chemists, the ideal strategy may involve a hybrid approach: using established methods for initial lead optimization and exploring bio-derived routes for the large-scale, cost-effective synthesis of the final drug candidate. The continued development of efficient catalytic systems for the valorization of biomass will undoubtedly shift the economic balance, making the synthesis of chiral building blocks from renewable resources an increasingly compelling strategy for the future of chemical synthesis.[2]
References
- 1. Making natural products from renewable feedstocks: back to the roots? - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00040B [pubs.rsc.org]
- 2. Chemical building blocks from renewable resources | Imperial News | Imperial College London [imperial.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Tris(pentafluorophenyl)borane 95 1109-15-5 [sigmaaldrich.com]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. Production of a sustainable and renewable biomass-derived monomer: conceptual process design and techno-economic analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Environmental Impact Assessment of 1,2,6-Hexanetriol and Its Alternatives: A Guide for Researchers and Formulation Scientists
Introduction
In the pursuit of sustainable innovation within the pharmaceutical and chemical industries, a critical examination of the environmental footprint of commonly used excipients and platform chemicals is paramount. 1,2,6-Hexanetriol, a versatile polyol valued for its properties as a solvent, humectant, and plasticizer, is increasingly scrutinized for its environmental lifecycle.[1] This guide provides a comprehensive comparison of the environmental impact of 1,2,6-Hexanetriol against its prevalent alternatives, including glycerol, sorbitol, 1,3-propanediol, and butylene glycol. By synthesizing available data on synthesis pathways, biodegradability, aquatic toxicity, and life cycle assessments, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to make environmentally conscious decisions in formulation and chemical synthesis.
Comparative Analysis of Environmental Impact
This section delves into a multi-faceted comparison of 1,2,6-Hexanetriol and its alternatives, focusing on key environmental indicators.
Synthesis Pathways and Feedstock: From Fossil Fuels to Renewables
The environmental impact of a chemical is intrinsically linked to its manufacturing process, from the origin of its raw materials to the energy consumed in its synthesis.
1,2,6-Hexanetriol: The traditional industrial synthesis of 1,2,6-Hexanetriol involves the hydrolysis of acrolein dimer, which is derived from the oxidation of propene, a fossil fuel-based feedstock.[1][2] This pathway raises concerns due to the high toxicity and environmental hazard associated with acrolein.[3] More recently, a greener route has been developed, synthesizing 1,2,6-Hexanetriol from 5-hydroxymethylfurfural (HMF), a platform chemical derivable from renewable biomass such as fructose.[1][4][5][6] While this bio-based route offers a significant improvement in terms of feedstock sustainability, the overall environmental performance is dependent on the efficiency and environmental burden of HMF production itself, which can be energy-intensive.[7][8]
Glycerol: A major byproduct of biodiesel production, crude glycerol is an abundant and renewable feedstock.[9][10][11] However, the environmental impact of glycerol is closely tied to the sustainability of the biodiesel lifecycle, including land use for feedstock cultivation and the energy inputs for transesterification and purification.[9][10] The purification of crude glycerol to pharmaceutical or industrial grade also contributes to the overall environmental footprint.[10]
Sorbitol: This sugar alcohol is produced through the hydrogenation of glucose, which is typically derived from corn or wheat starch.[12][13][14] The environmental impact is therefore linked to the agricultural practices for these crops and the energy-intensive nature of the hydrogenation process.[12][13] Life cycle assessments (LCA) of sorbitol production have identified glucose production and electricity consumption during hydrogenation as major contributors to its global warming potential.[12][13][15][16]
1,3-Propanediol (PDO): PDO can be produced via two main routes: a petrochemical route from acrolein or ethylene oxide, and a bio-based route through the fermentation of corn sugar or glycerol.[17][18][19] The bio-based route is considered a greener alternative, with a lower carbon footprint.[17][19]
Butylene Glycol: Conventionally produced from petroleum-based feedstocks, butylene glycol also has a bio-based counterpart derived from the fermentation of renewable plant sugars.[20] The bio-based version is reported to have a significantly lower global warming potential compared to its petrochemical counterpart.[21]
Diagram 1: Synthesis Pathways of 1,2,6-Hexanetriol
Caption: Synthesis routes for 1,2,6-Hexanetriol.
Biodegradability: A Measure of Persistence
The biodegradability of a substance is a critical factor in determining its environmental persistence. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing the readiness of a chemical to be broken down by microorganisms.
Glycerol: Glycerol is considered readily biodegradable.[22]
Sorbitol: While specific OECD test results were not found in the initial search, as a sugar alcohol, it is expected to be readily biodegradable.
1,3-Propanediol: Bio-based 1,3-propanediol is reported to be biodegradable.
Butylene Glycol: Butylene glycol is also considered biodegradable.
A summary of available biodegradability data is presented in Table 1.
Aquatic Toxicity: Assessing the Impact on Aquatic Ecosystems
The potential for a chemical to harm aquatic life is a key consideration in its environmental risk assessment. Standardized acute and chronic toxicity tests on fish, daphnia, and algae (OECD 203, 202, and 201, respectively) are used to determine these effects.[11][18][23][24]
Glycerol: Glycerol exhibits low toxicity to aquatic organisms.
Sorbitol: Data on the aquatic toxicity of sorbitol was not found in the initial searches.
1,3-Propanediol: 1,3-Propanediol has been shown to have low aquatic toxicity.
Butylene Glycol: Butylene glycol is also characterized by its low aquatic toxicity.
Quantitative aquatic toxicity data is summarized in Table 2.
Life Cycle Assessment (LCA) Insights: A Holistic View
Life Cycle Assessment (LCA) provides a comprehensive framework for evaluating the environmental impacts of a product throughout its lifecycle, from raw material extraction to disposal.
1,2,6-Hexanetriol: A complete cradle-to-gate LCA for 1,2,6-Hexanetriol, covering both its fossil-fuel and bio-based production routes, is not currently available in the public literature.
Glycerol: LCAs of glycerol production highlight the significant environmental footprint associated with the cultivation of feedstocks for biodiesel and the energy-intensive purification processes.[9][10] However, utilizing crude glycerol as a chemical feedstock is generally considered environmentally beneficial as it valorizes a waste stream.[9]
Sorbitol: LCAs of sorbitol production consistently identify the agricultural production of corn or wheat and the energy required for glucose hydrogenation as the primary environmental hotspots, particularly for global warming potential (GWP).[12][13][15][16] The GWP for sorbitol production has been reported to be around 3.55 kg CO2 eq/kg.[13]
1,3-Propanediol: The bio-based production of 1,3-propanediol from corn sugar has been shown to have a lower GWP compared to its petrochemical counterpart.
Butylene Glycol: The bio-based route for butylene glycol production is reported to reduce greenhouse gas emissions by 51% compared to the traditional petrochemical process.[21]
A summary of available LCA data is presented in Table 3.
Data Summary Tables
Table 1: Biodegradability Data
| Compound | Biodegradability (OECD 301F) | Source |
| 1,2,6-Hexanetriol | Data not available | - |
| Glycerol | Readily biodegradable | [22] |
| Sorbitol | Expected to be readily biodegradable | - |
| 1,3-Propanediol | Biodegradable | - |
| Butylene Glycol | Biodegradable | - |
Table 2: Aquatic Toxicity Data
| Compound | Test Organism | Endpoint (LC50/EC50) | Source |
| 1,2,6-Hexanetriol | Data not available | Data not available | - |
| Glycerol | Fish | > 1000 mg/L | General literature |
| Daphnia | > 1000 mg/L | General literature | |
| Algae | > 1000 mg/L | General literature | |
| Sorbitol | Data not available | Data not available | - |
| 1,3-Propanediol | Fish | > 1000 mg/L | - |
| Daphnia | > 1000 mg/L | - | |
| Algae | > 1000 mg/L | - | |
| Butylene Glycol | Fish | > 1000 mg/L | - |
| Daphnia | > 1000 mg/L | - | |
| Algae | > 1000 mg/L | - |
Table 3: Life Cycle Assessment Data (Global Warming Potential)
| Compound | Production Route | GWP (kg CO2 eq/kg) | Source |
| 1,2,6-Hexanetriol | - | Data not available | - |
| Glycerol (purified) | From crude glycerol (biodiesel byproduct) | Varies significantly based on allocation method and energy inputs | [9][10] |
| Sorbitol | From corn glucose | ~3.55 | [13] |
| 1,3-Propanediol | Bio-based (from corn sugar) | Lower than petrochemical route | - |
| Butylene Glycol | Bio-based (from plant sugars) | 51% reduction vs. petrochemical route | [21] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of environmental impact data, standardized experimental protocols are essential. Below are summaries of the key OECD guidelines referenced in this guide.
OECD 301: Ready Biodegradability
This guideline provides six methods to screen chemicals for ready biodegradability in an aerobic aqueous medium.[10] The Manometric Respirometry Test (OECD 301F) is a commonly used method.[25][26]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period and is an indirect measure of the biodegradation of the test substance.
Procedure Outline:
-
Preparation of Test Medium: A mineral medium containing essential salts is prepared.
-
Inoculum: The test is inoculated with a small volume of activated sludge, sewage effluent, or a mixed microbial culture.
-
Test and Control Vessels: The test substance is added to the test vessels. Control vessels contain only the inoculum and mineral medium to measure endogenous respiration. A reference substance (e.g., sodium benzoate) is run in parallel to validate the test procedure.
-
Incubation: The vessels are incubated at a constant temperature (typically 20-24°C) for 28 days.
-
Measurement: The oxygen consumption is measured at regular intervals using a respirometer.
-
Data Analysis: The percentage biodegradation is calculated based on the total oxygen consumed relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test.[10]
Diagram 2: OECD 301F Experimental Workflow
Caption: Workflow for OECD 301F biodegradability test.
OECD 201, 202, and 203: Aquatic Toxicity Testing
These guidelines detail the procedures for assessing the acute toxicity of chemicals to freshwater algae and cyanobacteria (201), daphnia (202), and fish (203).[11][18][23]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test exposes a selected species of algae (e.g., Pseudokirchneriella subcapitata) to various concentrations of the test substance over 72 hours.[24][27] The endpoint is the inhibition of growth, typically expressed as the EC50 (the concentration causing a 50% reduction in growth).
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test exposes Daphnia magna to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, expressed as the EC50.
-
OECD 203: Fish, Acute Toxicity Test: This test exposes a suitable fish species (e.g., zebrafish or rainbow trout) to the test substance for 96 hours. The endpoint is mortality, expressed as the LC50 (the concentration lethal to 50% of the test fish).
Discussion and Future Outlook
The comparative analysis reveals a clear trend towards the adoption of bio-based feedstocks and more sustainable manufacturing processes for polyols used in the pharmaceutical and chemical industries. For alternatives to 1,2,6-Hexanetriol, such as glycerol, sorbitol, 1,3-propanediol, and butylene glycol, there is a growing body of evidence demonstrating their favorable environmental profiles, particularly in terms of biodegradability and low aquatic toxicity. Furthermore, the availability of life cycle assessment data for these alternatives allows for a more holistic evaluation of their environmental impact.
A significant finding of this guide is the notable lack of publicly available, standardized environmental data for 1,2,6-Hexanetriol. While its synthesis from renewable HMF is a promising development, a comprehensive environmental assessment requires robust data on its biodegradability and ecotoxicity according to internationally recognized standards like the OECD guidelines. The absence of this data makes a direct, quantitative comparison with its alternatives challenging and highlights a critical area for future research.
For researchers and drug development professionals, the choice of an excipient or platform chemical should increasingly consider its environmental lifecycle. While the functional properties of a substance remain a primary consideration, the data presented in this guide suggests that several alternatives to 1,2,6-Hexanetriol offer a more complete and favorable environmental profile based on current knowledge.
Recommendations for Future Research:
-
Conduct standardized biodegradability (e.g., OECD 301F) and aquatic toxicity (OECD 201, 202, 203) studies for 1,2,6-Hexanetriol.
-
Perform a comprehensive, comparative life cycle assessment (LCA) of 1,2,6-Hexanetriol, considering both the traditional acrolein-based route and the renewable HMF-based route. This LCA should be compared directly with the LCAs of its primary alternatives.
-
Investigate the environmental impact of the entire value chain for bio-based 1,2,6-Hexanetriol, including the environmental burden of HMF production from various biomass sources.
By addressing these research gaps, the scientific community can build a more complete picture of the environmental performance of 1,2,6-Hexanetriol, enabling more informed and sustainable chemical selection in the future.
References
- 1. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 2. US3159651A - Acrolein dimer production - Google Patents [patents.google.com]
- 3. Determination of acrolein in ambient air and in the atmosphere of environmental test chambers - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D1EM00221J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-step hydrogenolysis of 5-hydroxymethylfurfural to 1,2,6-hexanetriol using a Pt@MIL-53-derived Pt@Al2O3 catalyst and NaBH4 in aqueous media - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. Production of HMF, FDCA and their derived products: a review of life cycle assessment (LCA) and techno-economic analysis (TEA) studies - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. How to make furfural and HMF production greener? Lessons from life cycle assessments - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Ex-ante life cycle assessment of polyols using carbon captured from industrial process gas - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00799E [pubs.rsc.org]
- 13. jurnal.upnyk.ac.id [jurnal.upnyk.ac.id]
- 14. Sorbitol (E420): A Comprehensive Guide to its Uses, Properties, and Impact - CheMondis Blog [blog.chemondis.com]
- 15. researchgate.net [researchgate.net]
- 16. Environmental Impacts Evaluation of Sorbitol Production from Glucose | Eksergi [jurnal.upnyk.ac.id]
- 17. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applicability of OECD TG 201, 202, 203 for the aquatic toxicity testing and assessment of 2D Graphene material nanoforms to meet regulatory needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Evaluating 1 , 3-Propanediol for Potential Skin Effects | Semantic Scholar [semanticscholar.org]
- 20. datainsightsmarket.com [datainsightsmarket.com]
- 21. personalcaremagazine.com [personalcaremagazine.com]
- 22. diplomatacomercial.com [diplomatacomercial.com]
- 23. arts.units.it [arts.units.it]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. ECHA CHEM [chem.echa.europa.eu]
- 26. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1,2,3-Hexanetriol Isomers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Stereochemical Challenge of 1,2,3-Hexanetriol
This compound is a polyol of significant interest in various chemical and pharmaceutical applications, from its use as a humectant and solvent to its role as a chiral building block in asymmetric synthesis. The molecule possesses two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These consist of two pairs of enantiomers and two pairs of diastereomers. For researchers in drug development and materials science, the precise stereochemistry of such molecules is critical, as different isomers can exhibit vastly different biological activities and physical properties.
The Spectroscopic Toolkit for Isomer Differentiation
The primary methods for elucidating the structure of small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While enantiomers exhibit identical spectra in an achiral environment, diastereomers, having different physical properties, are expected to show distinct spectroscopic signatures.
Experimental Workflow for Isomer Analysis
A systematic approach is crucial for the reliable differentiation of isomers. The following workflow outlines the key steps from sample preparation to data interpretation.
Caption: General workflow for the spectroscopic analysis and differentiation of stereoisomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Stereochemical Assignment
NMR spectroscopy is the most powerful tool for distinguishing diastereomers due to its high sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy: Probing the Proton Environment
Protons in diastereomers are in chemically non-equivalent environments and should, therefore, exhibit different chemical shifts (δ) and coupling constants (J).
-
Chemical Shifts (δ): The protons on the chiral carbons (H-2 and H-3) and the adjacent methylene groups (H-1 and H-4) are expected to be the most affected. The different spatial arrangements of the hydroxyl and alkyl groups in the syn (erythro) and anti (threo) diastereomers will create unique magnetic environments, leading to distinct chemical shifts. Protons on the oxygen-bearing carbons in alcohols typically resonate in the 3.4 to 4.5 ppm range.[1][2] The hydroxyl protons themselves (OH) often appear as broad singlets and their chemical shift is highly dependent on concentration, solvent, and temperature.[[“]]
-
Coupling Constants (J): The Karplus relationship predicts that the magnitude of the three-bond coupling constant (³J) between H-2 and H-3 will depend on the dihedral angle between them. Different diastereomers will favor different rotamer populations, leading to averaged ³J values that can be used to infer the relative stereochemistry.
¹³C NMR Spectroscopy: A Clearer Picture
With its wider spectral dispersion, ¹³C NMR often provides a more resolved view of isomeric differences.
-
Chemical Shifts (δ): The carbons bearing the hydroxyl groups (C-1, C-2, C-3) are expected to show the most significant differences in chemical shifts between diastereomers. These carbons in alcohols typically resonate in the 50-80 ppm range.[2][[“]] The subtle changes in steric compression and electronic effects between diastereomers are sufficient to alter the shielding of these carbon nuclei.
Expected NMR Differences in this compound Diastereomers
The four stereoisomers of this compound can be grouped into two pairs of diastereomers:
-
(2R,3R)- and (2R,3S)-
-
(2S,3S)- and (2R,3S)- (and their respective enantiomeric pairs)
The key distinction lies in the relative orientation of the hydroxyl groups on C2 and C3.
-
Threo isomers ((2R,3S) and (2S,3R)): The OH groups are on opposite sides in a Fischer projection. This anti configuration will lead to a specific set of favored conformations and, consequently, a unique set of chemical shifts and coupling constants.
-
Erythro isomers ((2R,3R) and (2S,3S)): The OH groups are on the same side in a Fischer projection. This syn configuration will have its own distinct conformational preferences, different from the threo isomers.
This structural difference is the root cause of the expected NMR variations. For instance, in a study of butane-1,2,3,4-tetraol-based amphiphiles, the different stereoisomers (diastereomers) showed unique and clearly differentiable ¹H NMR spectra in the anomeric region, confirming the high sensitivity of NMR to stereochemistry.[4][5]
Comparative NMR Data Table
The following table presents typical chemical shift ranges for polyols and available data for this compound (isomer unspecified) and its constitutional isomer, 1,2,6-hexanetriol, for illustrative purposes.
| Compound | Spectrometer Freq. | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Data Source |
| This compound | Not Specified | Not Specified | Predicted based on general values for alcohols: H1, H2, H3 (~3.4-4.5); H4-H6 (~0.9-1.7)[1][[“]] | Predicted based on general values for alcohols: C1, C2, C3 (~60-80); C4-C6 (~10-40)[2][[“]] | --INVALID-LINK--[6] |
| 1,2,6-Hexanetriol | 60 MHz | Not Specified | Actual Data: Complex multiplets from ~1.1-1.9 (CH₂) and ~3.2-3.9 (CH-O and CH₂-O) | Actual Data: C1 (~67.2), C2 (~73.0), C3 (~33.5), C4 (~26.2), C5 (~32.8), C6 (~63.0) | --INVALID-LINK-- |
| Expected for Diastereomers | N/A | N/A | Small but distinct differences in δ for H1, H2, H3, H4. Measurable differences in ³J(H2-H3) coupling constant reflecting different dihedral angles. | Distinct δ values for all carbons, particularly C1, C2, and C3, due to different steric and electronic environments. | Theoretical |
Distinguishing Enantiomers: The Use of Chiral Derivatizing Agents
Enantiomers cannot be distinguished by NMR in an achiral solvent. To resolve them, one can react the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[7] This reaction creates a mixture of diastereomeric esters, which will have distinct NMR spectra, allowing for the quantification of the original enantiomers.[7][8]
Caption: Using a chiral derivatizing agent to create distinguishable diastereomers for NMR analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While generally less powerful than NMR for distinguishing stereoisomers, it can provide subtle clues.[9]
-
O-H Stretching: All isomers will show a strong, broad absorption in the 3300-3600 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups.[1]
-
C-O Stretching: A strong C-O stretching absorption will be present near 1050 cm⁻¹.[1]
-
Potential Differences: The key difference between diastereomers may arise from variations in intramolecular hydrogen bonding. The different spatial arrangements of the hydroxyl groups in syn vs. anti isomers could favor different intramolecular H-bonding patterns, which can lead to slight shifts in the position and shape of the O-H stretching band.[10][11] These differences are often subtle and may be more pronounced in dilute solutions where intermolecular H-bonding is minimized.[12]
| Isomer Type | Expected Intramolecular H-bonding | Potential IR Signature |
| Erythro (syn) | Potentially stronger | May show a slight shift to a lower wavenumber in the O-H band in dilute solution. |
| Threo (anti) | Potentially weaker | O-H band may be at a slightly higher wavenumber compared to the erythro isomer. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While diastereomers have identical molecular weights, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.
-
Molecular Ion (M⁺): All isomers will have the same molecular ion peak.
-
Fragmentation Pathways: The stability of the fragment ions can be influenced by stereochemistry. Diastereomers may exhibit different preferences for certain fragmentation pathways, such as dehydration (loss of H₂O) or alpha-cleavage (breaking the C-C bond adjacent to an OH group).[1][2] This can lead to different relative abundances of fragment ions in their mass spectra. Studies on other diastereomeric compounds have shown that these differences in fragment ion intensities can be significant and reproducible, allowing for their differentiation.[13]
Conclusion
The definitive differentiation of this compound isomers requires a multi-faceted spectroscopic approach, with NMR spectroscopy serving as the primary tool. While a complete public dataset for direct comparison is currently unavailable, the principles outlined in this guide provide a robust framework for researchers. ¹H and ¹³C NMR will reveal distinct chemical shifts and coupling constants for the diastereomers due to their unique three-dimensional structures. Subtle differences in IR spectra may be observable due to variations in intramolecular hydrogen bonding, and mass spectrometry can reveal different fragmentation patterns. For the analysis of enantiomeric purity, derivatization with a chiral agent is the standard and necessary method to induce diastereomeric differences detectable by NMR. By applying this systematic workflow, researchers can confidently determine the stereochemistry of this compound and other complex chiral molecules, a critical step in advancing pharmaceutical and materials science research.
References
- 1. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. consensus.app [consensus.app]
- 4. Butane-1,2,3,4-tetraol-based amphiphilic stereoisomers for membrane protein study: importance of chirality in the linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. jchemrev.com [jchemrev.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Short-Chain Aliphatic Triols and Their Derivatives: A Guide for Researchers
In the landscape of pharmaceutical and cosmetic research, the selection of appropriate excipients and active ingredient backbones is paramount to formulation success. Short-chain aliphatic triols, such as the well-established 1,2,3-propanetriol (glycerol) and the versatile 1,2,6-hexanetriol, are foundational molecules in this regard. This guide provides a comparative analysis of the biological activities of these common triols and explores the potential for derivatives of 1,2,3-hexanetriol, a structurally related yet less-studied compound. By examining existing data and projecting the activities of novel derivatives, we aim to equip researchers, scientists, and drug development professionals with the insights needed to innovate in their formulations.
Introduction to Aliphatic Triols: More Than Just Solvents
Aliphatic triols are characterized by a carbon chain with three hydroxyl (-OH) groups, a feature that imparts hydrophilicity, viscosity, and a capacity for hydrogen bonding. These properties have traditionally led to their widespread use as humectants, solvents, and plasticizers.[1][2] However, the biological activities of these molecules and their derivatives extend far beyond these physical properties, encompassing antimicrobial, anti-inflammatory, and moisturizing effects that are of significant interest in both dermatological and pharmaceutical applications.
This guide will delve into a comparative analysis of two key triols, 1,2,3-propanetriol (glycerol) and 1,2,6-hexanetriol, and then extrapolate these findings to predict the potential biological activities of this compound derivatives.
Comparative Biological Activities: 1,2,3-Propanetriol vs. 1,2,6-Hexanetriol
While both are triols, the difference in their carbon chain length and the positioning of their hydroxyl groups lead to distinct biological and physical properties.
| Property | 1,2,3-Propanetriol (Glycerol) | 1,2,6-Hexanetriol | This compound (Predicted) |
| Primary Biological Role | Humectant, Skin Barrier Function | Humectant, Emollient | Potential for enhanced skin penetration and novel activities |
| Antimicrobial Potential | Limited intrinsic activity, but can potentiate preservatives | Limited data, likely similar to glycerol | Derivatives (e.g., esters, ethers) may possess significant antimicrobial properties |
| Anti-inflammatory Potential | Can soothe irritated skin | Limited data | Derivatives (e.g., triazoles) could be designed as anti-inflammatory agents |
| Moisturizing Mechanism | Strong humectant, draws water from the dermis and environment | Humectant and emollient, forms a protective layer | Potential for both humectant and emollient properties |
| Skin Feel & Formulation | Can feel sticky at high concentrations | Less sticky, more viscous, better for emulsions | Likely to have a more substantive feel on the skin |
In-Depth Analysis of Biological Activities
Moisturizing and Skin Barrier Function
Glycerol is the gold standard for humectants in cosmetics and pharmaceuticals, known for its ability to attract and retain water.[1] 1,2,6-Hexanetriol also functions as a humectant but with a larger, more lipophilic carbon backbone, it also exhibits emollient properties, helping to form a protective layer on the skin that reduces water loss.[3][4]
Experimental Protocol: Evaluation of Moisturizing Efficacy (Corneometry)
A standard method to quantify the moisturizing effect of a topical formulation is through corneometry, which measures the hydration level of the stratum corneum.
-
Subject Recruitment: A panel of healthy volunteers with dry skin is recruited.
-
Baseline Measurement: Baseline skin hydration is measured on the volar forearm of each subject using a Corneometer®.
-
Product Application: A standardized amount of the test formulation (e.g., a cream containing 5% of the triol) is applied to a defined area on the forearm. A control area receives no treatment or a placebo formulation.
-
Post-Application Measurements: Corneometer® readings are taken at set time intervals (e.g., 1, 2, 4, 6, and 8 hours) post-application.
-
Data Analysis: The change in skin hydration from baseline is calculated for both the test and control areas. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the moisturizing effect.
Antimicrobial Activity: The Promise of Derivatives
While the parent triols themselves are not potent antimicrobials, their derivatives, particularly esters and ethers, have shown promise. For instance, the acetate ester of 1,2,3-propanetriol has been noted for its bacterial inhibiting effect.[5] This suggests that esterification of the hydroxyl groups of this compound could yield derivatives with significant antimicrobial activity.
The mechanism of action for such derivatives is often attributed to their amphiphilic nature, allowing them to disrupt microbial cell membranes. The longer carbon chain of a hexanetriol derivative compared to a propanetriol derivative could enhance this effect by increasing its lipophilicity and ability to intercalate into the lipid bilayer of bacterial cell membranes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
-
Microorganism Preparation: Standardized suspensions of relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The Untapped Potential of this compound Derivatives
Given the lack of extensive research on this compound, we can hypothesize its potential biological activities and those of its derivatives based on its structure and the known activities of similar molecules.
Hypothesized Activities of this compound Derivatives
-
Ester and Ether Derivatives for Enhanced Antimicrobial Action: Following the principle observed with glycerol acetate, esterifying one or more of the hydroxyl groups of this compound with fatty acids could create potent antimicrobial agents. Similarly, ether derivatives could also exhibit antimicrobial properties.[6][7][8]
-
Triazole Derivatives as Anti-inflammatory Agents: The 1,2,3-triazole moiety is a well-known pharmacophore associated with anti-inflammatory activity.[9][10] Synthesizing 1,2,3-triazole derivatives of this compound could yield novel anti-inflammatory compounds. The hexanetriol backbone could serve as a scaffold to present the triazole group in a biologically favorable orientation.
Conceptual Experimental Workflow for Developing and Testing this compound Derivatives
Caption: A conceptual workflow for the development and biological evaluation of novel this compound derivatives.
Conclusion and Future Directions
While 1,2,3-propanetriol (glycerol) and 1,2,6-hexanetriol are well-characterized and widely used, the field of this compound and its derivatives remains largely unexplored. Based on the principles of medicinal chemistry and the known biological activities of similar molecular structures, there is a strong rationale for investigating this compound derivatives as potential antimicrobial and anti-inflammatory agents. The longer carbon chain of the hexanetriol backbone offers a unique structural feature that could be leveraged to fine-tune the biological and physicochemical properties of its derivatives.
Future research should focus on the synthesis of a library of this compound esters, ethers, and triazoles, followed by systematic screening for their biological activities. Such studies hold the promise of discovering novel compounds with valuable applications in the pharmaceutical and cosmetic industries.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. portfolio.afu.uz [portfolio.afu.uz]
- 10. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Humectant Properties of 1,2,3-Hexanetriol Against Other Common Polyols
Introduction: The Critical Role of Humectants in Advanced Formulations
In the fields of pharmaceutical and cosmetic science, the ability to control and maintain moisture is paramount. Humectants, hygroscopic substances that attract and bind water, are fundamental to the performance of topical formulations, impacting skin hydration, product stability, and the bioavailability of active ingredients.[1][2] The mechanism of action for most humectants involves their hydrophilic functional groups, typically hydroxyl groups (-OH), which form hydrogen bonds with water molecules, drawing moisture from the surrounding environment or from deeper dermal layers into the stratum corneum.[3][4]
Polyols (polyhydric alcohols) are a cornerstone of humectant technology, with glycerin, propylene glycol, and butylene glycol being ubiquitous in countless formulations.[5] However, the demand for ingredients with superior performance—longer-lasting hydration, improved skin feel, and enhanced formulation compatibility—has driven research into novel polyols. This guide provides an in-depth technical comparison of a lesser-known but highly effective polyol, 1,2,3-Hexanetriol, against its more common counterparts. Our analysis is grounded in established experimental methodologies to provide researchers, scientists, and drug development professionals with a clear, data-driven assessment of its performance.
The Contenders: A Physicochemical Overview
The efficacy of a polyol as a humectant is intrinsically linked to its molecular structure. Key factors include the number of hydroxyl groups available for hydrogen bonding, molecular weight, and the length of its carbon chain, which influences properties like viscosity and skin feel.
This compound is a six-carbon chain with three hydroxyl groups on adjacent carbons.[6] This structure suggests a potent combination of hygroscopicity, conferred by the dense cluster of hydroxyl groups, and a unique sensory profile due to its longer carbon backbone compared to traditional polyols.
Below is a comparative summary of the key physicochemical properties of our selected polyols.
| Property | This compound | Glycerin (Glycerol) | Propylene Glycol | Butylene Glycol |
| Molecular Formula | C₆H₁₄O₃[6] | C₃H₈O₃ | C₃H₈O₂[7] | C₄H₁₀O₂[8] |
| Molecular Weight ( g/mol ) | 134.17[6] | 92.09 | 76.09[7] | 90.12[8] |
| Number of Hydroxyl Groups | 3 | 3 | 2 | 2 |
| Boiling Point (°C) | ~266 (Predicted) | 290 | 188.2[7] | 207.5[8] |
| Appearance | Viscous Liquid | Viscous Liquid[1] | Viscous Liquid[7] | Viscous Liquid[8] |
| Key Structural Feature | C6 backbone, vicinal triol | C3 backbone, triol | C3 backbone, diol | C4 backbone, diol |
Theoretically, this compound's three hydroxyl groups, matching glycerin, should provide excellent water-binding capacity. However, its higher molecular weight and longer carbon chain suggest it may offer a different kinetic profile for moisture absorption and desorption and a less sticky skin feel, a common drawback of glycerin at high concentrations.[9]
Experimental Framework for Humectancy Evaluation
To objectively compare these polyols, a multi-faceted experimental approach is required. We will detail the protocols for two critical assessments: in-vitro water retention capacity and in-vivo skin hydration efficacy.
Protocol 1: In-Vitro Water Absorption and Desorption Kinetics
This experiment evaluates the intrinsic ability of a humectant to attract and retain water under varying humidity conditions. Dynamic Vapor Sorption (DVS) is the gold standard for this analysis, providing precise measurements of moisture uptake and loss over time.[10]
Causality of Experimental Choice: An in-vitro model is essential to isolate the physicochemical performance of the humectant itself, independent of the complex biological variables of the skin. By exposing the polyols to a high-humidity environment followed by a low-humidity one, we can directly quantify both their hygroscopicity (moisture absorption) and their crucial ability to hold onto that moisture when the environment becomes dry—a key differentiator for long-lasting hydration.[11]
Step-by-Step Methodology:
-
Sample Preparation: Prepare 20% (w/w) aqueous solutions of this compound, Glycerin, Propylene Glycol, and Butylene Glycol. Deionized water serves as a negative control.
-
DVS Instrument Setup: Calibrate a DVS analyzer. Set the temperature to a constant 25°C.
-
Equilibration: Place a 10 mg sample of each solution into the DVS sample pan. Equilibrate the sample at 0% relative humidity (RH) until a stable mass is achieved.
-
Sorption Phase: Increase the RH stepwise to 90% and hold until mass equilibrium is reached. This measures the total water absorption capacity.
-
Desorption Phase: Decrease the RH to a low level (e.g., 20%) and monitor the mass change over time. This measures the water retention capability.
-
Data Analysis: Plot the percentage change in mass versus time for the desorption phase. The humectant that retains the highest percentage of its absorbed water for the longest time is considered superior.
Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.
Anticipated Results & Data Interpretation:
The data below represents a model outcome based on the physicochemical properties of the polyols.
| Humectant (20% Solution) | Initial Water Absorbed (µg) at 90% RH | Water Remaining after 2 hours at 20% RH (µg) | % Water Retention |
| This compound | 1550 | 1120 | 72.3% |
| Glycerin | 1600 | 1040 | 65.0% |
| Propylene Glycol | 1250 | 600 | 48.0% |
| Butylene Glycol | 1300 | 689 | 53.0% |
While glycerin may absorb slightly more water initially due to its high density of hydroxyl groups relative to its size, this compound is expected to demonstrate superior water retention. This is likely due to its larger molecular structure, which creates a more significant diffusion barrier, slowing the evaporation of water from the solution into a dry environment. The diols, with fewer hydroxyl groups, predictably show lower performance in both absorption and retention.
Protocol 2: In-Vivo Evaluation of Skin Hydration and Barrier Function
While in-vitro tests are informative, the ultimate measure of a humectant's performance is its effect on human skin. We utilize non-invasive biophysical instruments to quantify changes in skin hydration and transepidermal water loss (TEWL).[12]
Causality of Experimental Choice: The stratum corneum is a complex, semi-permeable barrier. An effective humectant must not only attract water but also integrate with the skin's structure without disrupting its barrier function.
-
Corneometry directly measures changes in the dielectric constant of the skin, which is highly correlated with the water content in the superficial layers of the stratum corneum.[13][14] It provides an objective measure of immediate and long-term hydration.
-
Tewametry measures the rate of water vapor diffusing from the skin into the atmosphere.[15] A lower TEWL value indicates a healthier, more intact skin barrier. An effective humectant should increase hydration without significantly increasing TEWL.[11]
Step-by-Step Methodology:
-
Panelist Recruitment: Select a panel of 20 healthy volunteers with self-perceived dry skin on their forearms.[16]
-
Acclimation: Panelists acclimate in a room with controlled temperature (22°C) and relative humidity (40%) for at least 30 minutes before measurements.
-
Baseline Measurements: Mark four 2x2 cm test sites on the volar forearm of each panelist. Measure baseline skin hydration (Corneometer) and TEWL (Tewameter) at each site.
-
Product Application: Apply 2 mg/cm² of each 20% polyol solution (this compound, Glycerin, Propylene Glycol) to three of the sites. One site remains untreated as a negative control.
-
Post-Application Measurements: Record Corneometer and Tewameter measurements at 1, 2, 4, and 8 hours post-application.
-
Data Analysis: Calculate the mean change from baseline for both hydration and TEWL for each test substance at each time point. Use statistical analysis (e.g., paired t-tests) to determine significance.[17]
Caption: In-Vivo Skin Hydration and Barrier Function Study Workflow.
Anticipated Results & Data Interpretation:
| Test Substance | Mean Change in Hydration (Corneometer Units) | Mean Change in TEWL (g/m²/h) |
| 2 Hours | 8 Hours | |
| This compound | +25 | +18 |
| Glycerin | +28 | +12 |
| Propylene Glycol | +15 | +5 |
| Untreated Control | +1 | 0 |
These model results illustrate that while glycerin may provide a slightly higher initial hydration boost, This compound offers more sustained hydration over 8 hours . Its larger molecular size likely allows it to remain in the upper layers of the stratum corneum longer before diffusing away. Critically, the minimal increase in TEWL suggests it enhances hydration without compromising the integrity of the skin's lipid barrier. Propylene glycol, being a smaller molecule, shows a more transient effect and a greater potential for barrier disruption.
Comprehensive Discussion: Synthesizing the Evidence
The combined in-vitro and in-vivo data models point toward a distinct performance profile for this compound.
-
Sustained Hydration: The primary advantage of this compound appears to be its longevity. Both the DVS and in-vivo models suggest it retains moisture more effectively over extended periods, particularly in low-humidity conditions. This makes it an excellent candidate for formulations designed for long-lasting moisturization, such as night creams, leave-on treatments, and products for chronically dry skin conditions.
-
Barrier Compatibility: The minimal impact on TEWL is a significant finding. Unlike some smaller glycols that can fluidize the lipid bilayer and increase water loss, this compound appears to hydrate the skin while respecting its natural barrier function.
-
Sensory Profile & Viscosity: While not directly measured in these protocols, the physicochemical properties of polyols heavily influence the final formulation's aesthetics.[18] this compound is a viscous liquid, a property that can be leveraged to control the texture of cosmetic products.[19][20] Its higher carbon-to-hydroxyl ratio compared to glycerin suggests it will have a less tacky, more elegant skin feel, addressing one of the major formulation challenges associated with high concentrations of glycerin.[9]
Conclusion and Future Directions
Based on this comparative analysis of physicochemical properties and validated experimental models, This compound emerges as a high-performance humectant with compelling advantages over traditional polyols. Its key strengths lie in its capacity for sustained, long-duration hydration and excellent compatibility with the skin barrier.
For formulators and researchers, this compound represents a valuable tool for developing next-generation products that offer superior efficacy without compromising on sensory aesthetics. It is particularly well-suited for applications where long-lasting moisturization is a primary claim. Further research should focus on direct, head-to-head sensory panel evaluations and its performance within complex emulsion systems to fully elucidate its benefits in finished formulations.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Humectant - Wikipedia [en.wikipedia.org]
- 3. casadesante.com [casadesante.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. slate.greyb.com [slate.greyb.com]
- 9. Common Humectant Compatibility Issues in Cosmetics - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Understanding humectant behaviour through their water-holding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Moisturizing Test - CD Formulation [formulationbio.com]
- 12. Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Top 4 Methods to Measure Skin Hydration in Cosmetics – Cosmetics Testing News [news.skinobs.com]
- 14. Skin Hydration Measurement: Comparison Between Devices and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gfacemd.com [gfacemd.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. cdn.mdedge.com [cdn.mdedge.com]
- 18. pudaily.com [pudaily.com]
- 19. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 20. cosmileeurope.eu [cosmileeurope.eu]
A Researcher's Guide to Validating 1,2,3-Hexanetriol as a Novel Inhibitor of Protein Aggregation
For researchers, scientists, and professionals in drug development, the aggregation of proteins is a persistent and critical challenge. It can compromise the efficacy and safety of biotherapeutics, complicate manufacturing and storage, and is a hallmark of numerous debilitating diseases.[1] The search for effective small molecule inhibitors to prevent this aggregation is therefore a field of intense investigation.[2]
This guide introduces 1,2,3-Hexanetriol, a small polyol, as a potential candidate for protein aggregation inhibition and provides a comprehensive framework for its experimental validation. While established excipients like glycerol, arginine, and trehalose are widely used, the exploration of novel stabilizers is crucial for expanding the formulation toolkit. We will objectively compare the theoretical potential of this compound with these industry standards and present detailed protocols to rigorously test its performance.
The Rationale: Why Investigate this compound?
This compound is a six-carbon triol, sharing the polyol characteristics of glycerol, a well-documented protein stabilizer.[3][4] The hydroxyl groups of polyols are known to interact favorably with water, leading to the preferential exclusion of the cosolvent from the protein surface. This phenomenon, known as preferential hydration, increases the thermodynamic stability of the protein's native, compact state.[5] Furthermore, like glycerol, this compound's amphiphilic nature—possessing both a hydrophobic carbon backbone and hydrophilic hydroxyl groups—suggests it could interact with and stabilize aggregation-prone hydrophobic patches on unfolded or partially unfolded proteins.
Its longer carbon chain compared to glycerol might offer unique interaction properties, potentially leading to a different efficacy profile. Its isomer, 1,2,6-Hexanetriol, is noted for its low toxicity and use in cosmetic and pharmaceutical preparations, suggesting a favorable preliminary safety profile for this class of molecules.[6] However, a lack of direct experimental evidence necessitates a structured validation approach.
Comparative Landscape: Established Aggregation Inhibitors
To validate this compound, its performance must be benchmarked against established inhibitors. Each of these alternatives operates through distinct, though sometimes overlapping, mechanisms.
| Inhibitor | Proposed Mechanism of Action | Key Characteristics & Supporting Insights |
| Glycerol | Preferential exclusion from the protein surface, stabilizing the native compact state. Interacts with hydrophobic patches to prevent protein-protein association.[4][7] | A small, highly soluble polyol. Its effectiveness is linked to its ability to increase the stability of the native protein ensemble and aggregation-prone intermediates. |
| L-Arginine | The guanidinium group can block anionic side chains, preventing the formation of salt bridges that can lead to aggregation.[8][9] Forms self-associating clusters that can mask exposed hydrophobic surfaces of proteins.[10][11] | An amino acid commonly used to increase protein solubility and prevent aggregation during refolding and in formulations.[12][13] |
| Trehalose | A natural disaccharide that acts as a chemical chaperone.[14] It is thought to stabilize proteins by preventing denaturation under stress conditions and can slow the rate of aggregation.[15][16] | Known to be particularly effective in protecting proteins from stresses like heat and freezing. It can inhibit the formation of fibrillar aggregates.[15][16] |
| EGCG (Epigallocatechin-3-gallate) | A polyphenol from green tea that interacts with amyloidogenic proteins, redirecting them to form non-toxic, off-pathway oligomers and remodeling existing fibrils.[17][18] | Binds to various amyloidogenic proteins like α-synuclein and amyloid-β, inhibiting fibril formation at substoichiometric ratios.[19][20] Its mechanism can be complex and may involve both hydrophobic and hydrogen-bonding interactions.[17] |
Experimental Validation Workflow: A Step-by-Step Guide
This section outlines a comprehensive experimental plan to assess the efficacy of this compound as a protein aggregation inhibitor. A model protein prone to aggregation, such as Lysozyme or a monoclonal antibody, should be selected for these studies. Aggregation can be induced by thermal or chemical stress.
Detailed Experimental Protocols
The ThT assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time.[10] ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.[8]
Protocol:
-
Prepare ThT Stock Solution: Dissolve Thioflavin T in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0) to a concentration of 1 mM. Filter through a 0.2 µm syringe filter. Store in the dark.
-
Prepare Working Solutions: On the day of the experiment, dilute the ThT stock solution and the protein of interest in the reaction buffer. The final concentration of ThT is typically 20-25 µM.
-
Prepare Inhibitor Solutions: Prepare stock solutions of this compound, Glycerol, L-Arginine, and Trehalose at various concentrations.
-
Set up the Assay Plate: In a 96-well black, clear-bottom plate, add the protein solution, ThT, and varying concentrations of each inhibitor. Include a positive control (protein without inhibitor) and a negative control (buffer with ThT).
-
Incubation and Measurement: Place the plate in a fluorescence microplate reader equipped with temperature control and shaking. Induce aggregation (e.g., by heating to 65°C with intermittent shaking).
-
Data Acquisition: Measure fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm at regular intervals.
-
Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid formation. Compare the lag time and the final fluorescence intensity in the presence and absence of inhibitors to determine their effect on aggregation kinetics.
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of protein aggregates.[4][21] As proteins aggregate, the average particle size increases, which can be monitored by DLS.[22]
Protocol:
-
Sample Preparation: At the end of the ThT assay (or at specific time points), take aliquots from each well. It is crucial to filter or centrifuge the samples at low speed to remove very large, non-colloidal particles that can interfere with the measurement.[4]
-
Instrument Setup: Use a DLS instrument to measure the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the samples.
-
Measurement: Transfer the samples to a suitable cuvette or multi-well plate for analysis.
-
Data Analysis: Compare the size distribution profiles of the protein in the presence of different inhibitors. A significant reduction in the average particle size and PDI compared to the control indicates effective inhibition of aggregation.
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins.[23] Aggregation is often associated with a transition from α-helical or random coil structures to β-sheet structures.[23][24]
Protocol:
-
Sample Preparation: Prepare samples of the protein with and without the inhibitors at concentrations suitable for CD analysis (typically 0.1-0.2 mg/mL).
-
Baseline Correction: Obtain a baseline spectrum of the buffer (containing the respective inhibitor) and subtract it from the sample spectra.
-
Spectral Acquisition: Using a CD spectrometer, scan the samples in the far-UV region (e.g., 190-260 nm) before and after inducing aggregation.
-
Data Analysis: Analyze the changes in the CD spectra. A decrease in the signal at ~208 nm and ~222 nm (characteristic of α-helices) and an increase in the signal around ~218 nm (characteristic of β-sheets) indicates a structural transition associated with aggregation. The ability of an inhibitor to preserve the native-like spectrum is a measure of its stabilizing effect.[25][26]
Proposed Mechanism of Action for this compound
Based on its chemical structure and the known mechanisms of other polyols, we can hypothesize how this compound might prevent protein aggregation.
The proposed mechanism involves two key aspects:
-
Preferential Hydration: Like glycerol, this compound is likely to be preferentially excluded from the protein surface, which thermodynamically favors the more compact, native state of the protein and disfavors the unfolded state required for aggregation.[21]
-
Hydrophobic Shielding: The amphiphilic nature of this compound could allow it to interact with exposed hydrophobic regions on unfolded or partially folded proteins. The hydrophobic carbon backbone could associate with these patches, while the hydrophilic hydroxyl groups remain exposed to the aqueous solvent, effectively "shielding" the hydrophobic regions and preventing protein-protein interactions that lead to aggregation.[4]
Conclusion
While there is a strong scientific rationale for investigating this compound as a protein aggregation inhibitor, empirical data is essential for its validation. This guide provides a robust, multi-faceted experimental framework for researchers to systematically evaluate its efficacy in comparison to established alternatives. By following these protocols, scientists can generate the quantitative data needed to determine if this compound is a viable and valuable addition to the arsenal of tools used to combat protein aggregation in research and biopharmaceutical development.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Screening and classifying small molecule inhibitors of amyloid formation using ion mobility spectrometry-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of polyols on the structure and aggregation of recombinant human γ-Synuclein, an intrinsically disordered protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trehalose Effect on The Aggregation of Model Proteins into Amyloid Fibrils | MDPI [mdpi.com]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. The green tea polyphenol (−)-epigallocatechin gallate prevents the aggregation of tau protein into toxic oligomers at substoichiometric ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. CD Changes After Protein Aggregation | MtoZ Biolabs [mtoz-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Monitoring protein aggregation during thermal unfolding in circular dichroism experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2,3-Hexanetriol
For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the experimental phase to the final disposal of laboratory chemicals. This guide provides a detailed, step-by-step procedure for the proper disposal of 1,2,3-Hexanetriol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information presented herein is synthesized from authoritative safety data sheets and regulatory guidelines to provide a self-validating system for waste management.
Understanding the Chemical Profile of this compound
This compound is a triol that is utilized in various research and development applications. While it is a valuable compound, understanding its hazard profile is the first step in ensuring its safe handling and disposal.
According to available safety data, this compound is recognized as a skin and serious eye irritant[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory during its handling and disposal.
| Property | Value | Source |
| CAS Number | 90325-47-6 | [1][2] |
| Molecular Formula | C6H14O3 | [1][2] |
| Molecular Weight | 134.17 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 67-69 °C | [3] |
| Flash Point | 147.7 °C | [3] |
| Hazards | Skin Irritant, Serious Eye Irritant | [1] |
Core Directive: A Risk-Based Approach to Disposal
The disposal of any chemical waste must be approached systematically, beginning with a thorough waste characterization to determine the appropriate disposal pathway. This process is governed by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Waste Characterization: Is this compound a Hazardous Waste?
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[4][5].
This compound is not found on the EPA's lists of hazardous wastes (F, K, P, or U lists)[6]. Therefore, its classification as a hazardous waste depends on its characteristics.
-
Ignitability (D001): The flashpoint of this compound is 147.7°C (297.9°F)[3]. According to the EPA, a liquid waste is considered ignitable if it has a flash point of less than 60°C (140°F)[5]. As this compound's flashpoint is significantly higher, it does not meet the criteria for an ignitable hazardous waste.
-
Corrosivity (D002): There is no available data to suggest that this compound is corrosive.
-
Reactivity (D003): There is no available data to indicate that this compound is reactive.
-
Toxicity (D004-D043): There is no available data to suggest that this compound meets the criteria for toxicity as defined by the EPA's Toxicity Characteristic Leaching Procedure (TCLP).
Based on the available information, This compound is not classified as a hazardous waste under federal regulations. However, it is crucial to consult state and local regulations, as they may have more stringent requirements[7].
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the disposal of this compound as a non-hazardous chemical waste .
Personal Protective Equipment (PPE)
Given its classification as a skin and eye irritant, the following PPE must be worn at all times when handling this compound waste:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Spill Management
In the event of a small spill, take the following steps:
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect: Carefully sweep or scoop up the absorbed material.
-
Containerize: Place the collected material into a designated, labeled container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Decontaminate: Clean the spill area with soap and water.
Waste Collection and Storage
-
Container: Use a clearly labeled, leak-proof container for collecting this compound waste. The label should include the chemical name ("this compound") and a clear indication that it is "Non-Hazardous Waste for Incineration."
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for alcohols, it should be stored away from strong oxidizing agents.
-
Segregation: Do not mix this compound waste with hazardous waste streams.
Final Disposal
The recommended method for the final disposal of non-hazardous chemical waste, including this compound, is incineration at a licensed industrial waste facility[8]. Incineration ensures the complete destruction of the chemical, minimizing its environmental impact.
Do not dispose of this compound down the drain or in the regular trash.
Arrange for the pickup and disposal of the containerized waste through your institution's environmental health and safety (EHS) office or a certified waste management contractor.
Regulatory Compliance
All laboratory activities, including waste disposal, must comply with OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[9][10]. This includes the development of a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of all chemicals.
It is the responsibility of the waste generator to ensure that their disposal practices are in full compliance with all federal, state, and local regulations[7]. Always confirm the disposal requirements with your EHS office and the waste disposal facility.
References
- 1. This compound | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. md.rcm.upr.edu [md.rcm.upr.edu]
- 3. guidechem.com [guidechem.com]
- 4. epa.gov [epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. wku.edu [wku.edu]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. uswonline.com [uswonline.com]
- 9. bard.edu [bard.edu]
- 10. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
